molecular formula C15H26N2O5 B554940 E-64c CAS No. 76684-89-4

E-64c

Numéro de catalogue: B554940
Numéro CAS: 76684-89-4
Poids moléculaire: 314.38 g/mol
Clé InChI: SCMSYZJDIQPSDI-SRVKXCTJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

E-64c is a leucine derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5/c1-8(2)5-6-16-13(18)10(7-9(3)4)17-14(19)11-12(22-11)15(20)21/h8-12H,5-7H2,1-4H3,(H,16,18)(H,17,19)(H,20,21)/t10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMSYZJDIQPSDI-SRVKXCTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(CC(C)C)NC(=O)C1C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76684-89-4
Record name Loxistatin acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76684-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076684894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

E-64c: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-64c, also known as Loxistatin Acid or EP-475, is a potent, irreversible, and highly specific inhibitor of cysteine proteases.[1][2] Derived from the natural product E-64, which was first isolated from the fungus Aspergillus japonicus, this compound has become an invaluable tool in biochemical and cellular research.[3][4] Its mechanism involves the covalent modification of the active site cysteine residue, leading to permanent inactivation of the target enzyme.[2][3] This inhibitor and its cell-permeable prodrug form, E-64d, are widely used to investigate the physiological and pathological roles of cysteine proteases, particularly cathepsins and calpains, in diseases ranging from cancer to neurodegenerative disorders.[3][5] This guide provides an in-depth examination of the molecular mechanism, target kinetics, relevant cellular pathways, and experimental protocols associated with this compound.

Core Mechanism of Action: Covalent Inactivation

The inhibitory activity of this compound is conferred by its L-trans-epoxysuccinyl group.[4] The core mechanism is a targeted, irreversible covalent modification of the target enzyme.

The process unfolds in two key stages, often beginning with the administration of the cell-permeable prodrug, E-64d:

  • Intracellular Activation (Prodrug Conversion) : E-64d, the ethyl ester form of this compound, is designed for enhanced membrane permeability.[5][6] Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the ester bond, converting the inactive prodrug E-64d into its biologically active carboxylic acid form, this compound.[5] This intracellular conversion strategy ensures that the active inhibitor is generated at its site of action.

  • Irreversible Covalent Bonding : The epoxide ring of this compound is highly electrophilic. The catalytic cycle of a cysteine protease involves a highly reactive thiolate anion (Cys-S⁻) in its active site. This thiolate acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.[4] This nucleophilic attack results in the opening of the epoxide ring and the formation of a highly stable and irreversible thioether bond between the inhibitor and the active site cysteine residue.[7][8] This covalent modification permanently blocks the active site, rendering the enzyme catalytically inactive.

G cluster_intracellular Intracellular Space E64d E-64d (Prodrug) (Cell-Permeable) E64c This compound (Active Inhibitor) E64d->E64c Esterases Intracellular Esterases Protease Active Cysteine Protease (Cys-SH) E64c->Protease Binds to Active Site Esterases->E64c Hydrolysis Complex Inactive Protease-E-64c Complex (Covalent Adduct) Protease->Complex Nucleophilic Attack (Irreversible)

Caption: Prodrug activation and covalent inhibition mechanism of this compound.

Target Specificity and Quantitative Kinetics

This compound is highly selective for cysteine proteases and does not significantly inhibit other protease classes like serine or aspartic proteases.[8] Its primary targets include a wide range of papain-family cysteine proteases, such as cathepsins B, H, K, L, and S, as well as calpains.[1][2][3] The efficiency of inhibition varies between different proteases, as reflected by their inactivation rate constants and IC50 values.

Target ProteaseInhibitorParameterValueNotes
Cathepsin BThis compoundInactivation Rate (k_inact_ / K_i)2.98 x 10⁵ M⁻¹s⁻¹Demonstrates high potency.[2]
Cathepsin LThis compoundInactivation Rate (k_inact_ / K_i)2.06 x 10⁵ M⁻¹s⁻¹Demonstrates high potency.[2]
Cathepsin KE-64IC501.4 nMData for parent compound E-64; indicates high potency.[3]
Cathepsin LE-64IC502.5 nMData for parent compound E-64.[3]
Cathepsin SE-64IC504.1 nMData for parent compound E-64.[3]
Cathepsin XE-64Inactivation Rate (k_inact_ / K_i)775 M⁻¹s⁻¹Relatively lower potency compared to other cathepsins.[9]
PapainE-64IC509 nMData for parent compound E-64.[10]

Note: Some quantitative data is for the parent compound E-64, which shares a similar inhibitory mechanism with this compound and provides valuable context for its high potency.[11]

Involvement in Cellular Pathways: Inhibition of TGF-β Signaling

Cysteine cathepsins are not merely involved in lysosomal protein turnover; they play critical roles in sophisticated signaling pathways that can influence disease progression. One such pathway is the Transforming Growth Factor-β (TGF-β) signaling cascade, which is crucial in development and carcinogenesis.[12]

In some cancer models, TGF-β signaling upregulates the expression of pro-cathepsin L.[3] Following autocatalytic activation, active Cathepsin L contributes to the degradation of the extracellular matrix (ECM), a key step in promoting tumor cell invasion and metastasis.[3] By irreversibly inhibiting active Cathepsin L, this compound can disrupt this pathological process, thereby blocking a critical downstream effect of the TGF-β pathway.

G TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor binds to SMAD SMAD Complex Receptor->SMAD activates ProCatL Pro-Cathepsin L (Upregulated Expression) SMAD->ProCatL activates transcription ActiveCatL Active Cathepsin L ProCatL->ActiveCatL autocatalytic activation ECM Extracellular Matrix (ECM) ActiveCatL->ECM degrades Invasion Tumor Invasion & Metastasis ECM->Invasion E64c This compound E64c->ActiveCatL inhibits

Caption: this compound inhibits a downstream effector in TGF-β mediated tumor progression.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Determination of IC50)

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific cysteine protease.[3]

Materials:

  • Recombinant human cathepsin (e.g., Cathepsin L)

  • Fluorogenic cathepsin substrate (e.g., Z-FR-AMC)

  • Assay Buffer: 50 mM sodium acetate, 2 mM EDTA, 5 mM DTT, pH 5.5

  • This compound stock solution (in DMSO or water)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound in Assay Buffer. A typical final concentration range might be 1 nM to 10 µM.

  • Plate Setup: Add 50 µL of the diluted this compound solutions to the wells of the 96-well plate. Include "no-inhibitor" control wells containing only Assay Buffer.

  • Add Enzyme: Add 25 µL of the recombinant cathepsin solution (pre-diluted in Assay Buffer to a working concentration) to each well.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the irreversible inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the fluorogenic substrate solution to all wells to start the enzymatic reaction.

  • Measure Fluorescence: Immediately begin monitoring the increase in fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the fluorescence vs. time plot.

    • Calculate the percentage of inhibition relative to the "no-inhibitor" control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

G A Prepare serial dilutions of this compound in Assay Buffer B Add this compound dilutions and controls to 96-well plate A->B C Add recombinant cathepsin solution to all wells B->C D Pre-incubate plate at 37°C (e.g., 30 min) C->D E Add fluorogenic substrate to initiate reaction D->E F Monitor fluorescence intensity over time (kinetic read) E->F G Calculate initial reaction velocity (V₀) for each concentration F->G H Plot % Inhibition vs. [this compound] and fit curve G->H I Determine IC50 Value H->I

Caption: Experimental workflow for the determination of an IC50 value for this compound.
Cell-Based Intracellular Cathepsin Activity Assay

This protocol measures the effect of E-64d (the cell-permeable prodrug) on intracellular cathepsin activity in live cells.

Materials:

  • Cell line of interest cultured in appropriate medium

  • E-64d stock solution (in DMSO)

  • Cell-permeable fluorogenic cathepsin substrate (e.g., Magic Red™ Cathepsin B Assay Kit)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of E-64d (and a vehicle-only control) for a specified period (e.g., 4-24 hours) to allow for cellular uptake and conversion to this compound.

  • Substrate Loading: Remove the treatment medium and wash the cells with PBS. Add the cell-permeable fluorogenic substrate, prepared according to the manufacturer's instructions.

  • Incubation: Incubate the cells at 37°C for the recommended time to allow for substrate cleavage by active intracellular cathepsins.

  • Wash and Analyze: Wash the cells with PBS to remove excess, un-cleaved substrate.

  • Quantification: Analyze the intracellular fluorescence using a fluorescence microscope for imaging or a flow cytometer for quantitative population analysis. The reduction in fluorescence intensity in treated cells relative to the control indicates the degree of cathepsin inhibition.[3]

References

An In-depth Technical Guide to the Target Proteases of E-64c

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of E-64c, a potent irreversible inhibitor of cysteine proteases. It details its primary targets, quantitative inhibitory data, experimental protocols for its use, and its impact on key signaling pathways.

Core Concepts: this compound and its Mechanism of Action

This compound, also known as loxistatin acid, is the active carboxylic acid form of the cell-permeable prodrug E-64d (loxistatin). It belongs to the E-64 family of epoxide-based inhibitors originally isolated from Aspergillus japonicus. The inhibitory activity of this compound is conferred by its trans-epoxysuccinyl group.

The mechanism of irreversible inhibition involves the nucleophilic attack by the active site cysteine thiol of the target protease on one of the electrophilic carbons of the epoxide ring. This results in the formation of a stable thioether bond, rendering the enzyme inactive.

Primary Protease Targets of this compound

This compound is a broad-spectrum inhibitor of cysteine proteases, with primary targets including members of the cathepsin and calpain families.

Cathepsins

Cathepsins are a group of proteases found in lysosomes and are involved in various physiological processes, including protein degradation, antigen presentation, and apoptosis. Dysregulation of cathepsin activity is implicated in numerous diseases, such as cancer, neurodegenerative disorders, and osteoporosis. This compound potently inhibits several key cathepsins:

  • Cathepsin B: Involved in protein turnover, proenzyme activation, and extracellular matrix degradation. It has been implicated in tumor invasion and metastasis.

  • Cathepsin H: An aminopeptidase involved in protein processing.

  • Cathepsin L: A highly potent endopeptidase involved in protein degradation, antigen processing, and prohormone processing. It is also implicated in cancer and cardiovascular disease.

  • Cathepsin K: The primary protease responsible for bone resorption by osteoclasts. It is a major target for osteoporosis therapies.

  • Cathepsin S: Plays a crucial role in the processing of the invariant chain of MHC class II molecules, making it important for antigen presentation.

Calpains

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. They are involved in various cellular processes, including cytoskeleton remodeling, signal transduction, and apoptosis. The two major ubiquitous isoforms are calpain-1 (μ-calpain) and calpain-2 (m-calpain). Overactivation of calpains is associated with neurodegenerative diseases, ischemic injury, and muscular dystrophy.

Quantitative Inhibitory Data

The potency of this compound is best described by its second-order rate constant for inactivation (kinact/Ki), which reflects both its binding affinity (Ki) and its rate of covalent modification (kinact). While specific IC50 and Ki values for this compound are not as widely reported as for its parent compound E-64, some key kinetic data are available.

Target ProteaseInhibitorParameterValueReference(s)
Cathepsin BThis compoundkinact/Ki (M-1s-1)2.98 x 105
Cathepsin LThis compoundkinact/Ki (M-1s-1)2.06 x 105
Cathepsin KE-64IC50 (nM)1.4[1][2]
Cathepsin LE-64IC50 (nM)2.5[1][2]
Cathepsin SE-64IC50 (nM)4.1[1][2]
PapainE-64IC50 (nM)9[3][4]
CalpainE-64-Inhibited[3]

Note: The IC50 values for E-64 provide a strong indication of the high potency of this class of inhibitors against these targets. This compound is reported to have even higher inhibitory potency for cathepsins B and L compared to E-64.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Determination of kinact/Ki)

This protocol describes a fluorometric assay to determine the kinetic parameters of irreversible inhibition of a target cysteine protease by this compound.

Materials:

  • Recombinant human cathepsin or calpain

  • Fluorogenic substrate (e.g., Z-FR-AMC for cathepsins B and L)

  • Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5, with 5 mM DTT for cathepsins)

  • This compound stock solution (in DMSO or water)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer. The final substrate concentration should be at or below its Km value.

  • Inhibitor Dilutions: Prepare a series of dilutions of this compound in the assay buffer.

  • Kinetic Measurement:

    • In the wells of the 96-well plate, add the assay buffer and the this compound dilutions.

    • Initiate the reaction by adding the enzyme to each well.

    • Immediately add the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time in a kinetic mode.

  • Data Analysis:

    • For each inhibitor concentration, fit the progress curves (fluorescence vs. time) to the equation for irreversible inhibition to obtain the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentration.

    • Fit the data to the following equation to determine kinact and Ki: k_obs = k_inact * [I] / (K_i * (1 + [S]/K_m) + [I])

    • The second-order rate constant is then calculated as kinact/Ki.

Cell-Based Cathepsin Activity Assay

This protocol measures intracellular cathepsin activity in live cells treated with the cell-permeable prodrug E-64d.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • E-64d

  • Cell-permeable fluorogenic cathepsin substrate (e.g., a cell-permeable version of Z-FR-AMC)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture: Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

  • Inhibitor Treatment: Treat the cells with various concentrations of E-64d for a desired period (e.g., 2-24 hours). Include a vehicle-treated control.

  • Substrate Loading: Wash the cells with PBS and then incubate them with the cell-permeable fluorogenic substrate according to the manufacturer's instructions.

  • Analysis:

    • Wash the cells to remove excess substrate.

    • Measure the intracellular fluorescence using a fluorescence microscope or a flow cytometer.

    • Quantify the fluorescence intensity in the treated cells relative to the control to determine the extent of cathepsin inhibition.

In Vivo Experimental Protocol for Cerebral Ischemia in Rats

This protocol is a representative example of an in vivo study using this compound or its prodrug E-64d to assess neuroprotective effects.

Animal Model:

  • Male Sprague-Dawley rats.

  • Induction of focal cerebral ischemia via middle cerebral artery occlusion (MCAO).

Inhibitor Administration:

  • This compound: Administered at a dose of 400 mg/kg intraperitoneally (i.p.), twice a day for 3 days, with the first dose given before the induction of ischemia.[5]

  • E-64d: A single dose of 5 mg/kg i.p. administered 30 minutes before MCAO.[6][7] Alternatively, for chronic studies, E-64d can be administered orally at 10 mg/kg/day.[8][9]

Assessment of Efficacy:

  • Neurological Deficit Scoring: Evaluate motor and sensory deficits at various time points post-ischemia.

  • Infarct Volume Measurement: At the end of the study, sacrifice the animals and stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

  • Histological and Immunohistochemical Analysis:

    • Perform H&E staining to assess neuronal damage.

    • Use immunohistochemistry to detect markers of apoptosis (e.g., cleaved caspase-3) and the levels of calpain or cathepsin substrates (e.g., spectrin breakdown products, microtubule-associated protein 2).

  • Biochemical Assays: Homogenize brain tissue to measure the activity of cathepsins and calpains using specific fluorogenic substrates.

Signaling Pathways and Experimental Workflows

Cathepsin-Mediated Apoptosis Signaling Pathway

Cathepsins released from the lysosome into the cytosol can initiate apoptosis through various pathways, including the cleavage of Bid, which in turn activates the mitochondrial apoptotic pathway.

Cathepsin_Apoptosis Lysosomal_Stress Lysosomal Stress Lysosome Lysosome Lysosomal_Stress->Lysosome permeabilization Cathepsins Cathepsins (B, L) Lysosome->Cathepsins release Cytosol Cytosol Bid Bid Cathepsins->Bid cleavage E64c This compound E64c->Cathepsins inhibits tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion translocation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Cathepsin-mediated apoptosis pathway and its inhibition by this compound.
Calpain Activation and Neurodegeneration Signaling

Increased intracellular calcium levels lead to the activation of calpains, which then cleave various cellular substrates, contributing to neuronal injury and death.

Calpain_Neurodegeneration Ischemia_Trauma Ischemia / Trauma Calcium_Influx Increased Intracellular Ca2+ Ischemia_Trauma->Calcium_Influx Calpain Calpain Calcium_Influx->Calpain activates Cytoskeletal_Proteins Cytoskeletal Proteins (e.g., Spectrin, MAP2) Calpain->Cytoskeletal_Proteins cleavage Apoptosis_Factors Apoptosis-Related Factors Calpain->Apoptosis_Factors cleavage E64c This compound E64c->Calpain inhibits Protein_Degradation Protein Degradation Cytoskeletal_Proteins->Protein_Degradation Neuronal_Injury Neuronal Injury & Death Protein_Degradation->Neuronal_Injury Apoptosis_Induction Apoptosis Induction Apoptosis_Factors->Apoptosis_Induction Apoptosis_Induction->Neuronal_Injury

Calpain-mediated neurodegeneration and its inhibition by this compound.
Experimental Workflow for Characterizing this compound

This workflow outlines the key steps in the preclinical characterization of this compound or its prodrugs.

E64c_Workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies Enzyme_Assay Enzyme Inhibition Assay (Determine kinact/Ki) Selectivity_Panel Protease Selectivity Panel Enzyme_Assay->Selectivity_Panel Cell_Permeability Cell Permeability Assay (using E-64d) Selectivity_Panel->Cell_Permeability Target_Engagement Cellular Target Engagement Cell_Permeability->Target_Engagement Functional_Assay Functional Cellular Assay (e.g., Apoptosis, Invasion) Target_Engagement->Functional_Assay PK_PD Pharmacokinetics & Pharmacodynamics Functional_Assay->PK_PD Efficacy_Model Disease Model Efficacy (e.g., Cerebral Ischemia) PK_PD->Efficacy_Model Toxicity Toxicology Assessment Efficacy_Model->Toxicity

Preclinical characterization workflow for this compound.

References

E-64c: A Technical Guide to a Potent Cysteine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E-64c, also known as Loxistatin Acid, is a potent, irreversible inhibitor of cysteine proteases. As a synthetic derivative of the natural product E-64, it has been a valuable tool in elucidating the roles of these enzymes in various physiological and pathological processes. This in-depth technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound. It includes a detailed summary of its inhibitory activity against key cysteine proteases, comprehensive experimental protocols for its characterization, and a depiction of its impact on relevant signaling pathways. This document is intended to serve as a critical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction: From a Fungal Metabolite to a Powerful Research Tool

The story of this compound begins with its parent compound, E-64, a natural product first isolated from the fungus Aspergillus japonicus in 1978. E-64 demonstrated potent and specific inhibitory activity against a range of cysteine proteases, sparking interest in its potential as a pharmacological agent and research tool. This led to the development of synthetic analogs with improved properties, including this compound (Loxistatin Acid) and its cell-permeable ethyl ester prodrug, Aloxistatin (E-64d). This compound itself is a derivative of E-64, designed to enhance its utility in various experimental systems.

This compound, with the chemical name (2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid, is a potent and irreversible inhibitor of cysteine proteases such as cathepsins and calpains. Its mechanism of action involves the covalent modification of the active site cysteine residue, rendering the enzyme inactive. This high specificity and potency have made this compound an invaluable molecule for studying the roles of cysteine proteases in a multitude of biological processes, including protein degradation, apoptosis, and neurodegeneration.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is essential for its effective use in research.

PropertyValue
Chemical Formula C₁₅H₂₆N₂O₅
Molecular Weight 314.38 g/mol
CAS Number 76684-89-4
Appearance White to off-white solid
Solubility Soluble in DMSO (≥62 mg/mL) and ethanol. Sparingly soluble in water.
Storage Store at -20°C for long-term stability.

Mechanism of Action: Irreversible Covalent Inhibition

This compound functions as a mechanism-based irreversible inhibitor. Its inhibitory activity is primarily attributed to the trans-epoxysuccinyl group. The catalytic cysteine residue in the active site of the target protease performs a nucleophilic attack on one of the electrophilic carbon atoms of the epoxide ring. This results in the opening of the epoxide ring and the formation of a stable thioether bond between the inhibitor and the enzyme, leading to irreversible inactivation.

This compound Mechanism of Action E64c This compound (with epoxide ring) Complex Enzyme-Inhibitor Complex (Thioether bond) E64c->Complex Nucleophilic attack by cysteine thiol on epoxide ring Cysteine Cysteine Protease (Active Site Thiol) Cysteine->Complex

Caption: Covalent modification of a cysteine protease active site by this compound.

Quantitative Inhibitory Data

The potency of this compound and its parent compound E-64 has been quantified against a range of cysteine proteases. The following tables summarize key inhibitory constants.

Table 1: Inhibitory Activity of this compound

Target ProteaseInhibition ParameterValueReference
Cathepsin BInactivation Rate Constant (k₂/Kᵢ)2.98 x 10⁵ M⁻¹s⁻¹[1]
Cathepsin LInactivation Rate Constant (k₂/Kᵢ)2.06 x 10⁵ M⁻¹s⁻¹[1]

Table 2: Inhibitory Activity of E-64

Target ProteaseIC₅₀ (nM)Reference
Papain9[2]
Cathepsin K1.4[3]
Cathepsin L2.5[3]
Cathepsin S4.1[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of this compound's activity.

In Vitro Cysteine Protease Inhibition Assay (Determination of IC₅₀)

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific cysteine protease.

Materials:

  • Recombinant human cathepsin or calpain

  • Fluorogenic substrate (e.g., Z-FR-AMC for cathepsins B and L)

  • Assay Buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 5.5)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in Assay Buffer.

  • In the wells of the 96-well plate, add the diluted this compound solutions. Include a vehicle control (Assay Buffer with DMSO).

  • Add the recombinant cysteine protease solution to each well and incubate for a defined pre-incubation time (e.g., 30 minutes) at 37°C to allow for irreversible inhibition.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Immediately monitor the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC-based substrates) over time in a microplate reader.

  • Calculate the initial reaction velocity for each this compound concentration.

  • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Determination of Kinetic Constants (kᵢₙₐ꜀ₜ and Kᵢ) for Irreversible Inhibition

For irreversible inhibitors like this compound, determining the inactivation rate constant (kᵢₙₐ꜀ₜ) and the inhibitor constant (Kᵢ) provides a more complete understanding of their potency.

Procedure:

  • Incubate the target enzyme with various concentrations of this compound for different time intervals.

  • At each time point, measure the residual enzyme activity using a suitable substrate.

  • Plot the natural logarithm of the residual enzyme activity versus time for each inhibitor concentration. The slope of the resulting lines represents the observed rate of inactivation (kₒᵦₛ).

  • Plot the kₒᵦₛ values against the corresponding inhibitor concentrations.

  • Fit the data to the following equation to determine kᵢₙₐ꜀ₜ and Kᵢ: kₒᵦₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I]) where [I] is the inhibitor concentration.

Experimental_Workflow_Inhibition_Kinetics cluster_0 IC50 Determination cluster_1 kinact and KI Determination A1 Prepare this compound dilutions A2 Pre-incubate with enzyme A1->A2 A3 Add substrate & measure fluorescence A2->A3 A4 Calculate initial velocities A3->A4 A5 Plot % inhibition vs. [this compound] A4->A5 A6 Determine IC50 A5->A6 B1 Incubate enzyme with this compound at various times and concentrations B2 Measure residual activity B1->B2 B3 Calculate k_obs from ln(activity) vs. time plots B2->B3 B4 Plot k_obs vs. [this compound] B3->B4 B5 Fit data to determine kinact and KI B4->B5 APP_Processing_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage C99 C99 fragment APP->C99 cleavage Ab Amyloid-β (Aβ) C99->Ab cleavage CathepsinB Cathepsin B (β-secretase activity) CathepsinB->APP cleaves gamma_secretase γ-secretase gamma_secretase->C99 cleaves E64c This compound E64c->CathepsinB inhibits Cerebral_Ischemia_Pathway Ischemia Cerebral Ischemia Ca_influx ↑ Intracellular Ca²⁺ Ischemia->Ca_influx Calpain_activation Calpain Activation Ca_influx->Calpain_activation Substrate_degradation Degradation of Neuronal Proteins Calpain_activation->Substrate_degradation Neuronal_damage Neuronal Damage Substrate_degradation->Neuronal_damage E64c This compound E64c->Calpain_activation inhibits

References

E-64c in Alzheimer's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. The processing of the amyloid precursor protein (APP) by secretase enzymes is a key pathway in Aβ generation. While β-secretase (BACE1) is considered the primary enzyme for initiating the amyloidogenic pathway, research has identified alternative pathways. This technical guide focuses on the role of E-64c, a potent and irreversible inhibitor of cysteine proteases, in the context of Alzheimer's disease research. This compound, and its cell-permeable prodrug E-64d, have been instrumental in elucidating the role of specific cysteine proteases, namely cathepsin B and calpains, in both Aβ production and tau pathology. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The Amyloid Cascade and Beyond

The amyloid cascade hypothesis has long been the dominant model for Alzheimer's disease pathogenesis, positing that the accumulation of Aβ is the primary event leading to neuronal dysfunction and cognitive decline.[1] Aβ peptides are generated through the sequential cleavage of APP by β-secretase and γ-secretase.[2] While BACE1 is the principal β-secretase, studies have suggested the involvement of other proteases in APP processing.[3][4] Furthermore, the pathological modifications of the tau protein are a critical component of AD pathology.[5] This has led to the exploration of therapeutic strategies targeting enzymes involved in both of these pathological processes.

This compound is a natural product isolated from Aspergillus japonicus that acts as an irreversible inhibitor of a broad range of cysteine proteases, including cathepsins and calpains.[6][7] Its prodrug, E-64d, is an ethyl ester form that exhibits improved cell permeability and is rapidly hydrolyzed to the active this compound form in vivo.[3] This guide will delve into the specific applications of this compound and E-64d in dissecting the roles of these proteases in Alzheimer's disease.

Mechanism of Action of this compound

This compound functions as a mechanism-based irreversible inhibitor of cysteine proteases.[7] Its structure contains a trans-epoxysuccinyl group that is critical for its inhibitory activity. The catalytic cysteine residue in the active site of the target protease performs a nucleophilic attack on one of the epoxide carbons of this compound. This results in the formation of a stable covalent thioether bond, thereby permanently inactivating the enzyme.[7] this compound is known to inhibit a range of papain-like cysteine proteases, including cathepsins B, H, and L, as well as the calcium-activated neutral proteases, calpain-1 and calpain-2.[3][6] Notably, it does not inhibit the aspartyl protease BACE1.[3]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of the this compound prodrug, E-64d, in animal models of Alzheimer's disease. These studies primarily utilized transgenic mice expressing human APP (AβPP) and guinea pigs, which naturally express an APP sequence similar to humans.[3][8]

Table 1: Dose-Dependent Effects of Oral E-64d on Aβ Levels in Guinea Pigs (1-week treatment) [1][3][8]

E-64d Dose (mg/kg/day)Brain Aβ40 Reduction (%)Brain Aβ42 Reduction (%)CSF Aβ40 Reduction (%)CSF Aβ42 Reduction (%)Plasma Aβ40 Reduction (%)Plasma Aβ42 Reduction (%)
1SignificantSignificantSignificantSignificantSignificantSignificant
10~90~90~90~90~90~92

Table 2: Effects of Oral E-64d on APP Processing and Enzyme Activity in Guinea Pigs (1-week treatment) [3][8]

E-64d Dose (mg/kg/day)Brain CTFβ Reduction (%)Brain Cathepsin B Activity Reduction (%)Brain BACE1 Activity Change (%)
10Up to 5091+20

Table 3: Effects of Oral E-64d on Brain Pathology in Transgenic AD Mice [3]

TreatmentBrain Aβ40 ReductionBrain Aβ42 ReductionAmyloid Plaque ReductionBrain CTFβ ReductionBrain Cathepsin B Activity ReductionBrain BACE1 Activity ChangeMemory Deficit Improvement
E-64dSignificantSignificantSignificantSignificantSignificantIncreasedImproved

Signaling Pathways and Experimental Workflows

Amyloid Precursor Protein (APP) Processing Pathways

The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. This compound has been instrumental in demonstrating the role of cathepsin B as an alternative β-secretase in the amyloidogenic pathway.

APP_Processing cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway cluster_inhibitor APP_non APP sAPPalpha sAPPα (soluble) APP_non->sAPPalpha α-secretase CTF83 C-terminus Fragment (CTFα, 83 aa) p3 p3 peptide CTF83->p3 γ-secretase AICD_non AICD APP_amy APP sAPPbeta sAPPβ (soluble) APP_amy->sAPPbeta β-secretase (BACE1) or Cathepsin B CTF99 C-terminus Fragment (CTFβ, 99 aa) Abeta Aβ40/42 CTF99->Abeta γ-secretase AICD_amy AICD Plaques Amyloid Plaques Abeta->Plaques E64c This compound E64c->APP_amy Inhibits Cathepsin B

Figure 1: APP processing pathways and the inhibitory action of this compound.
Calpain-Mediated Tau Pathology

Calpains are calcium-activated proteases that become dysregulated in Alzheimer's disease. Their overactivation contributes to tau pathology through direct cleavage of tau and by activating kinases that hyperphosphorylate tau. This compound inhibits calpain activity, thereby mitigating these pathological events.

Tau_Pathology cluster_calcium cluster_calpain Calpain Activation cluster_tau Tau Pathology cluster_inhibitor2 Ca_influx ↑ Intracellular Ca²⁺ Calpain_inactive Pro-Calpain (inactive) Calpain_active Calpain (active) Calpain_inactive->Calpain_active Ca²⁺ Tau Tau Calpain_active->Tau Cleavage p35 p35 Calpain_active->p35 Cleavage Tau_fragments Tau Fragments Tau->Tau_fragments pTau Hyperphosphorylated Tau Tau->pTau p25 p25 p35->p25 CDK5 CDK5 (active) p25->CDK5 Activation CDK5->Tau Phosphorylation NFTs Neurofibrillary Tangles pTau->NFTs E64c_tau This compound E64c_tau->Calpain_active Inhibition

Figure 2: Role of calpain in tau pathology and its inhibition by this compound.
Experimental Workflow for In Vivo E-64d Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of E-64d in a transgenic mouse model of Alzheimer's disease.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Biochemical Analysis Animal_Model Transgenic AD Mouse Model (e.g., AβPP Lon) Grouping Randomized Grouping (Control vs. E-64d) Animal_Model->Grouping E64d_Admin Oral Administration of E-64d (e.g., medicated chow or gavage) Grouping->E64d_Admin Control_Admin Vehicle Administration Grouping->Control_Admin Behavioral Behavioral Testing (Morris Water Maze) E64d_Admin->Behavioral Sacrifice Euthanasia and Tissue Collection (Brain, CSF, Plasma) Behavioral->Sacrifice Biochemical Biochemical Analysis Sacrifice->Biochemical ELISA Aβ40/42 ELISA Biochemical->ELISA Western_Blot Western Blot for CTFβ Biochemical->Western_Blot Activity_Assay Cathepsin B & BACE1 Activity Assays Biochemical->Activity_Assay

Figure 3: Workflow for in vivo evaluation of E-64d in an AD mouse model.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound/d.

Oral Administration of E-64d in a Mouse Model of Alzheimer's Disease

Objective: To deliver E-64d systemically to assess its effects on brain pathology and cognitive function.

Materials:

  • Transgenic AD mice (e.g., AβPP Lon)

  • E-64d

  • Vehicle (e.g., Dimethyl sulfoxide - Me2SO)

  • Standard mouse chow or gavage feeding tubes

Protocol (Oral Gavage): [8]

  • Prepare a stock solution of E-64d in the chosen vehicle (e.g., Me2SO).

  • On the day of administration, dilute the stock solution to the desired final concentrations (e.g., 0.1, 1.0, 5, and 10 mg/kg).

  • Gently restrain the mouse and measure the appropriate length for gavage tube insertion (from the tip of the nose to the last rib).

  • Carefully insert the gavage tube into the esophagus and administer the E-64d solution or vehicle control.

  • Administer daily for the duration of the study (e.g., one week).

Protocol (Medicated Chow):

  • Incorporate a calculated amount of E-64d into the powdered mouse chow to achieve the desired daily dose based on average food consumption.

  • Thoroughly mix to ensure even distribution.

  • Provide the medicated or control chow to the respective groups of mice ad libitum for the study duration.

Morris Water Maze Test

Objective: To assess spatial learning and memory deficits.

Materials:

  • Circular water tank (pool)

  • Escape platform

  • Water (made opaque with non-toxic paint)

  • Video tracking system and software

  • High-contrast spatial cues around the room

Protocol: [6][9]

  • Setup: Fill the pool with water and place the escape platform 1 cm below the water surface in a fixed quadrant. Ensure the water is opaque. Arrange distinct spatial cues around the pool.

  • Acquisition Phase (e.g., 5 days):

    • Gently place the mouse into the water facing the pool wall at one of four starting positions.

    • Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15-20 seconds.

    • If the mouse does not find the platform within 60 seconds, guide it to the platform and allow it to stay for 20 seconds.

    • Perform multiple trials per day for each mouse, varying the starting position.

  • Probe Trial (e.g., Day 6):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

Aβ ELISA in Brain Tissue

Objective: To quantify the levels of Aβ40 and Aβ42 in brain homogenates.

Materials:

  • Frozen brain tissue

  • Homogenization buffer (e.g., TBS with protease inhibitors)

  • Extraction buffer (e.g., 70% formic acid)

  • Neutralization buffer

  • Commercial Aβ40 and Aβ42 ELISA kits

Protocol: [10][11]

  • Homogenization: Homogenize the brain tissue in ice-cold homogenization buffer.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) at 4°C. The supernatant contains the soluble Aβ fraction.

  • Extraction of Insoluble Aβ: Resuspend the pellet in 70% formic acid and sonicate.

  • Centrifugation: Centrifuge again at high speed.

  • Neutralization: Carefully collect the supernatant and neutralize the formic acid with a neutralization buffer.

  • ELISA: Follow the manufacturer's instructions for the Aβ40 and Aβ42 ELISA kits to quantify the Aβ levels in both the soluble and insoluble fractions.

Cathepsin B Activity Assay

Objective: To measure the enzymatic activity of cathepsin B in brain lysates.

Materials:

  • Brain tissue lysate

  • Cathepsin B activity assay kit (containing lysis buffer, reaction buffer, and a fluorogenic substrate like Z-RR-AFC)

  • 96-well black microplate

  • Fluorometer

Protocol: [12][13][14]

  • Sample Preparation: Prepare brain tissue lysates according to the kit's instructions, typically involving homogenization in a provided lysis buffer and centrifugation.

  • Assay Setup: In a 96-well plate, add the cell lysate to the appropriate wells. Include positive and negative controls as per the kit's manual.

  • Reaction Initiation: Add the reaction buffer and the fluorogenic cathepsin B substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC). The fluorescence intensity is proportional to the cathepsin B activity.

BACE1 Activity Assay

Objective: To measure the enzymatic activity of BACE1 in brain lysates.

Materials:

  • Brain tissue lysate

  • BACE1 activity assay kit (containing assay buffer, a fluorogenic BACE1 substrate, and a BACE1 inhibitor for control)

  • 96-well black microplate

  • Fluorometer

Protocol: [15][16][17]

  • Sample Preparation: Prepare brain tissue lysates as described in the kit's protocol.

  • Assay Setup: In a 96-well plate, add the assay buffer, brain lysate, and negative controls (including a BACE1 inhibitor).

  • Reaction Initiation: Add the BACE1 fluorogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorometer pre-set to 37°C and measure the fluorescence kinetically over a period of time (e.g., 10-60 minutes) at the appropriate wavelengths.

  • Data Analysis: Calculate the rate of increase in fluorescence, which is proportional to the BACE1 activity.

Western Blot for CTFβ Detection

Objective: To detect and quantify the levels of the C-terminal β-secretase fragment (CTFβ) of APP.

Materials:

  • Brain tissue lysate

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the C-terminus of APP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol: [7][18][19]

  • Protein Quantification: Determine the protein concentration of the brain lysates.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and heat to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the APP C-terminus overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band corresponding to CTFβ.

Conclusion

This compound and its prodrug E-64d have proven to be invaluable tools in Alzheimer's disease research. Their specific inhibition of cysteine proteases has allowed for the detailed investigation of the roles of cathepsin B and calpains in the complex pathophysiology of this disease. The data clearly indicate that inhibition of cathepsin B can significantly reduce Aβ production and amyloid plaque formation in animal models, supporting its role as a β-secretase. Furthermore, the inhibition of calpains by this compound presents a promising avenue for targeting tau pathology. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting these cysteine proteases in the ongoing effort to develop effective treatments for Alzheimer's disease.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Effects of E-64c on Autophagy Pathways

This guide provides a detailed examination of this compound, a widely used tool in autophagy research. We will explore its mechanism of action, its effects on critical autophagy pathways, and the experimental protocols necessary for its effective use in a laboratory setting.

Introduction to Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components.[1] In its primary form, macroautophagy, portions of the cytoplasm are enclosed within double-membraned vesicles called autophagosomes.[1][2][3] These autophagosomes then fuse with lysosomes to form autolysosomes, where the captured contents are degraded by lysosomal hydrolases.[3][4] This process is critical for maintaining cellular homeostasis, especially under stress conditions like nutrient starvation.[1][5] Key protein markers used to monitor autophagy include Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1).[6][7]

This compound: A Cysteine Protease Inhibitor

This compound is a synthetic, irreversible, and specific inhibitor of cysteine proteases.[8] It and its membrane-permeable derivative, E-64d, are widely used in research to target lysosomal proteases.[9][10] this compound specifically inhibits the activity of enzymes like cathepsins B, H, and L, which are crucial for the degradation of proteins within the lysosome.[8][9][11] Its high specificity and low toxicity make it an invaluable tool for dissecting the final stages of the autophagy pathway.[11]

Core Mechanism of this compound in the Autophagy Pathway

The primary effect of this compound on autophagy is the inhibition of the degradation step within the autolysosome.[9] By irreversibly binding to the active site of cysteine proteases like cathepsins, this compound prevents the breakdown of proteins and other macromolecules delivered to the lysosome via autophagosomes.[9][12]

This action does not interfere with the initial stages of autophagy, such as the formation of the autophagosome, nor does it block the fusion of the autophagosome with the lysosome.[13] The direct consequence is the cellular accumulation of autolysosomes filled with undigested cargo.[2][12] This accumulation is a hallmark of late-stage autophagy inhibition.

G cluster_0 Cytoplasm cluster_1 Lysosome Interaction Cytoplasmic_Cargo Cytoplasmic Cargo (e.g., damaged organelles, proteins) Phagophore Phagophore (Isolation Membrane) Cytoplasmic_Cargo->Phagophore Sequestration Autophagosome Autophagosome (Double Membrane) Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion LC3_I LC3-I (Cytosolic) LC3_II LC3-II (Lipidated) LC3_I->LC3_II Conjugation LC3_II->Autophagosome Incorporation Lysosome Lysosome (Contains Cysteine Proteases) Lysosome->Autolysosome Degradation Degradation of Cargo & Inner Membrane Autolysosome->Degradation Recycled_Components Recycled Components (Amino Acids, etc.) Degradation->Recycled_Components E64c This compound E64c->Degradation INHIBITS (Blocks Cysteine Proteases)

Caption: this compound inhibits the final degradation step within the autolysosome.

Impact on Key Autophagy Markers

The blockage of autolysosomal degradation by this compound leads to predictable changes in the levels of key autophagy marker proteins.

  • LC3-II Accumulation : During autophagosome formation, the cytosolic form of LC3 (LC3-I) is converted to a lipid-conjugated form (LC3-II), which is recruited to the autophagosomal membranes.[6] Normally, LC3-II on the inner membrane is degraded along with the cargo after lysosomal fusion.[4] By inhibiting this degradation, this compound causes a significant accumulation of LC3-II, which can be detected by western blot.[14]

  • p62/SQSTM1 Accumulation : The protein p62/SQSTM1 acts as a cargo receptor, binding to ubiquitinated proteins and linking them to the autophagic machinery via its interaction with LC3.[7][15] p62 itself is degraded during the autophagic process.[7] Therefore, when degradation is blocked by this compound, p62 levels accumulate, providing another indicator of inhibited autophagic flux.[7][14][16]

Measuring Autophagic Flux with this compound

Autophagic flux refers to the complete process of autophagy, from the formation of autophagosomes to their final degradation in lysosomes.[17][18] A static measurement of LC3-II levels can be ambiguous; an increase could signify either an induction of autophagy or a blockage in the degradation pathway.[13][19]

This compound is essential for correctly interpreting autophagic activity. By comparing the LC3-II levels in cells under a specific condition with and without the addition of this compound, researchers can quantify the flux. A more substantial increase in LC3-II in the presence of this compound indicates a higher rate of autophagosome formation and delivery to the lysosome, signifying a robust autophagic flux.[13]

Treatment ConditionAutophagy InductionLysosomal DegradationExpected LC3-II LevelExpected p62 LevelInterpretation
Control (Basal) NormalActiveLowLowBasal autophagic flux is occurring.
Autophagy Inducer (e.g., Starvation) HighActiveIncreased (then decreases over time)DecreasedAutophagic flux is activated.
This compound Alone NormalBlockedIncreasedIncreasedBasal flux is blocked, leading to accumulation.
Inducer + this compound HighBlockedHighly IncreasedIncreasedInduced flux is blocked, leading to maximal accumulation.

Experimental Protocols

Western Blotting for LC3-II and p62 Analysis

This protocol is used to quantify the accumulation of LC3-II and p62 as a measure of autophagic flux.

Materials:

  • Cells of interest

  • This compound and/or other autophagy modulators (e.g., rapamycin, chloroquine)

  • Cell culture medium (complete and starvation medium like EBSS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Primary antibodies (anti-LC3, anti-p62, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat different groups of cells with your compound of interest, a vehicle control, this compound (typically 10-20 µM), and a combination of your compound and this compound. Incubate for a desired period (e.g., 4-24 hours).[11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins on an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).[11]

  • Western Blot: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with primary antibodies against LC3, p62, and a loading control overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities. The amount of LC3-II and p62 accumulation in the presence of this compound reflects the autophagic flux.

G start Seed Cells treat Apply Treatments (Control, Inducer, this compound, Inducer+this compound) start->treat incubate Incubate (e.g., 4-24 hours) treat->incubate lyse Wash with PBS Lyse Cells incubate->lyse quantify Quantify Protein (BCA Assay) lyse->quantify sds Run SDS-PAGE quantify->sds transfer Transfer to Membrane sds->transfer probe Block & Probe with Antibodies (anti-LC3, anti-p62, anti-Actin) transfer->probe detect Add Secondary Ab & Substrate Image Blot probe->detect analyze Quantify Bands (LC3-II / Actin) detect->analyze end Determine Autophagic Flux analyze->end

Caption: Workflow for measuring autophagic flux via Western Blot.
Fluorescence Microscopy of LC3 Puncta

This method visualizes the accumulation of autophagosomes/autolysosomes.

Materials:

  • Cells stably expressing GFP-LC3 or mRFP-GFP-LC3.

  • Glass-bottom dishes or coverslips.

  • This compound.

  • Fluorescence microscope.

Procedure:

  • Cell Culture: Plate GFP-LC3 expressing cells on glass-bottom dishes.

  • Treatment: Treat cells as described in the western blot protocol.

  • Imaging: Following incubation, wash the cells with PBS. Image the cells live or after fixation using a fluorescence microscope.

  • Analysis: Autophagosomes and autolysosomes will appear as distinct fluorescent puncta. In the presence of this compound, the number and intensity of these puncta are expected to increase, indicating the accumulation of autolysosomes.

  • Tandem mRFP-GFP-LC3: For a more sophisticated analysis of flux, use the tandem mRFP-GFP-LC3 reporter.[18] In neutral pH autophagosomes, both GFP and mRFP fluoresce (yellow puncta). Upon fusion with the acidic lysosome, the GFP signal is quenched, leaving only the mRFP signal (red puncta). This compound treatment will cause an accumulation of yellow puncta because, while fusion occurs, the environment may not become fully degradative, or the turnover of the vesicles is halted.[10][18]

Caption: Logic of using this compound to interpret LC3-II accumulation.

References

E-64c: A Technical Guide to its Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-64c, also known as Loxistatin Acid or EP475, is a potent, irreversible, and selective inhibitor of cysteine proteases.[1][2][3] It is an analog of E-64, a natural product isolated from Aspergillus japonicus.[4][5] this compound functions by covalently modifying the active site sulfhydryl group of cysteine proteases, thereby inactivating the enzyme.[1] Its specificity for cysteine proteases over other classes of proteases, such as serine proteases, makes it a valuable tool in biochemical research and a potential therapeutic agent.[3] This guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of this compound.

Chemical Properties and Structure

This compound is a white to off-white solid with the molecular formula C15H26N2O5.[6] Its chemical and physical properties are summarized in the table below.

Data Presentation: Quantitative Physicochemical Data for this compound
PropertyValueSource(s)
Molecular Formula C15H26N2O5[3][6]
Molecular Weight 314.38 g/mol [2][6]
CAS Number 76684-89-4[6]
Appearance White to off-white solid[6]
Purity ≥98%[3]
Solubility
≥31.4 mg/mL in DMSO[1]
≥111.8 mg/mL in Ethanol[1]
Insoluble in H2O[1]
20 mg/mL in DMSO[3]
30 mg/mL in DMF[3]
30 mg/mL in Ethanol[3]
1 mg/mL in PBS (pH 7.2)[3]
Storage Store at -20°C[1][3][6]
Chemical Structure

The chemical structure of this compound is characterized by a trans-epoxysuccinyl group, a leucine residue, and an isoamylamine group.

  • IUPAC Name: (2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid[1]

  • SMILES: CC(C)CCNC(=O)--INVALID-LINK--NC(=O)[C@H]1O[C@@H]1C(=O)O[1][6]

E64c_structure cluster_epoxide O1 O C1 C C1->O1 C2 C C1->C2 H1 H C1->H1 C_amide1 C C1->C_amide1 C2->O1 H2 H C2->H2 C_carboxyl C C2->C_carboxyl O_carboxyl1 O C_carboxyl->O_carboxyl1 = OH_carboxyl OH C_carboxyl->OH_carboxyl O_amide1 O C_amide1->O_amide1 = N_amide1 N C_amide1->N_amide1 H_amide1 H N_amide1->H_amide1 C_alpha_leu N_amide1->C_alpha_leu H_alpha_leu H C_alpha_leu->H_alpha_leu C_beta_leu C_alpha_leu->C_beta_leu C_amide2 C C_alpha_leu->C_amide2 H2_beta_leu H2 C_beta_leu->H2_beta_leu C_gamma_leu C_beta_leu->C_gamma_leu H_gamma_leu H C_gamma_leu->H_gamma_leu C_delta1_leu Cδ1 C_gamma_leu->C_delta1_leu C_delta2_leu Cδ2 C_gamma_leu->C_delta2_leu H3_delta1_leu H3 C_delta1_leu->H3_delta1_leu H3_delta2_leu H3 C_delta2_leu->H3_delta2_leu O_amide2 O C_amide2->O_amide2 = N_amide2 N C_amide2->N_amide2 H_amide2 H N_amide2->H_amide2 C1_isoamyl C1 N_amide2->C1_isoamyl H2_1_isoamyl H2 C1_isoamyl->H2_1_isoamyl C2_isoamyl C2 C1_isoamyl->C2_isoamyl H2_2_isoamyl H2 C2_isoamyl->H2_2_isoamyl C3_isoamyl C3 C2_isoamyl->C3_isoamyl H_3_isoamyl H C3_isoamyl->H_3_isoamyl C4_isoamyl C4 C3_isoamyl->C4_isoamyl C5_isoamyl C5 C3_isoamyl->C5_isoamyl H3_4_isoamyl H3 C4_isoamyl->H3_4_isoamyl H3_5_isoamyl H3 C5_isoamyl->H3_5_isoamyl

Caption: Chemical structure of this compound.

Mechanism of Action

This compound is an irreversible inhibitor that targets the active site cysteine residue of cysteine proteases. The inhibition mechanism involves the nucleophilic attack of the catalytic cysteine's thiol group on one of the epoxide carbons of this compound. This results in the opening of the epoxide ring and the formation of a stable covalent thioether bond between the inhibitor and the enzyme, leading to irreversible inactivation.

inhibition_mechanism Enzyme Cysteine Protease (Active Site Cys-SH) ES_complex Enzyme-Inhibitor Complex Enzyme->ES_complex + this compound E64c This compound (Epoxide Ring) E64c->ES_complex Transition_state Transition State (Nucleophilic Attack) ES_complex->Transition_state Proximity and Orientation Inactive_complex Inactive Covalent Complex (Thioether Bond) Transition_state->Inactive_complex Ring Opening & Covalent Bond Formation experimental_workflow start Start prep_inhibitor Prepare this compound Dilutions start->prep_inhibitor prep_enzyme Prepare Enzyme Solution start->prep_enzyme add_to_plate Add Inhibitor and Enzyme to 96-well Plate prep_inhibitor->add_to_plate prep_enzyme->add_to_plate incubate Incubate at 37°C add_to_plate->incubate add_substrate Add Substrate incubate->add_substrate read_plate Read Plate (Fluorescence/Absorbance) add_substrate->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

References

An In-depth Technical Guide to the Core Differences Between E-64c and E-64 for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

E-64 and its analog, E-64c (also known as loxistatin acid or EP-475), are potent, irreversible inhibitors of cysteine proteases, a class of enzymes implicated in a myriad of physiological and pathological processes. While both compounds share a common reactive epoxide warhead responsible for their inhibitory activity, key structural and physicochemical differences dictate their potency, selectivity, and experimental utility. This technical guide provides a detailed comparison of E-64 and this compound, focusing on their chemical structures, mechanisms of action, inhibitory profiles, and relevant experimental protocols to aid researchers in their selection and application.

Chemical and Structural Differences

E-64 is a natural product isolated from Aspergillus japonicus, characterized by a trans-epoxysuccinyl group linked to a leucyl-agmatine dipeptide. This compound is a synthetic analog of E-64, where the agmatine moiety is replaced with a simpler alkyl group. This seemingly minor modification has profound implications for the molecule's properties.

Key Structural Differences:

  • E-64: Contains a guanidino group at the C-terminus (from the agmatine unit), rendering the molecule highly polar and generally cell-impermeable.

  • This compound: Lacks the bulky and charged guanidino group, resulting in a less polar and more lipophilic molecule, which enhances its cell permeability.[1]

Mechanism of Inhibition

Both E-64 and this compound are mechanism-based irreversible inhibitors that target the active site cysteine residue of their target proteases. The inhibition proceeds via a two-step mechanism:

  • Initial Non-covalent Binding: The inhibitor reversibly binds to the active site of the enzyme.

  • Irreversible Covalent Modification: The catalytic cysteine residue of the protease performs a nucleophilic attack on one of the carbon atoms of the epoxide ring. This results in the opening of the epoxide and the formation of a stable thioether bond between the inhibitor and the enzyme, leading to irreversible inactivation.

The following diagram illustrates the general mechanism of covalent modification of a cysteine protease by E-64 and its analogs.

Inhibition_Mechanism Enzyme Cysteine Protease (Active Site Cys-SH) Complex Enzyme-Inhibitor Complex (Non-covalent) Enzyme->Complex Reversible Binding Inhibitor E-64 / this compound (Epoxide Ring) Inactive_Enzyme Inactive Enzyme (Covalent Thioether Bond) Complex->Inactive_Enzyme Nucleophilic Attack Irreversible Covalent Bond Formation

Mechanism of irreversible inhibition of cysteine proteases by E-64 and this compound.

Comparative Inhibitory Potency

While both E-64 and this compound inhibit a broad range of cysteine proteases, including cathepsins and calpains, this compound generally exhibits higher potency, particularly against certain cathepsins. The quantitative data available for a direct comparison is somewhat limited and often presented in different metrics (IC₅₀ vs. inactivation rate constants). The following tables summarize the available data.

Table 1: Inhibitory Potency of E-64 Against Various Cysteine Proteases

ProteaseIC₅₀ (nM)Notes
Cathepsin K1.4[2][3]Highly potent inhibition.
Cathepsin L2.5[2][3]Highly potent inhibition.
Cathepsin S4.1[2][3]Highly potent inhibition.
Cathepsin B~6000[4]Value obtained from studies on filarial parasite cathepsin B; potent inhibition of mammalian cathepsin B is widely reported.[5][6]
Cathepsin HInhibitedSpecific IC₅₀ value not readily available in comparative studies, but potent inhibition is confirmed.[2][5]
Calpain570[7]
Papain9[6]

Table 2: Inhibitory Potency of this compound Against Cathepsins B and L

ProteaseInactivation Rate Constant (k₂/Kᵢ) (M⁻¹s⁻¹)Notes
Cathepsin B2.98 x 10⁵[8]Significantly higher inhibitory potency compared to E-64.[8]
Cathepsin L2.06 x 10⁵[8]Significantly higher inhibitory potency compared to E-64.[8]

Note on Potency Metrics:

  • IC₅₀ (Half-maximal inhibitory concentration): Represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity under specific experimental conditions. It is a common measure of inhibitor potency.

  • k₂/Kᵢ (Inactivation Rate Constant or Specificity Constant): For irreversible inhibitors, this value reflects the overall efficiency of the inhibitor. It incorporates both the initial binding affinity (Kᵢ) and the rate of covalent bond formation (k₂). A higher k₂/Kᵢ value indicates a more efficient and potent inhibitor.

Physicochemical Properties and Cell Permeability

A critical distinction between E-64 and this compound lies in their cell permeability, which dictates their utility in cell-based assays and in vivo studies.

Table 3: Comparison of Physicochemical Properties

PropertyE-64This compound
Cell Permeability Generally considered cell-impermeable due to its charged guanidino group.[1]Cell-permeable due to its increased lipophilicity.[8]
Prodrug Form Not applicable.The ethyl ester prodrug, E-64d (Loxistatin), is highly cell-permeable and is intracellularly converted to the active this compound by esterases.[1]

The difference in cell permeability is a key consideration for experimental design. For inhibiting intracellular cysteine proteases, this compound or its prodrug E-64d are the inhibitors of choice. E-64 is more suitable for studies involving purified enzymes or for targeting extracellular proteases.

The following diagram illustrates the differential cellular uptake of E-64, this compound, and its prodrug E-64d.

Cell_Permeability cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space E64 E-64 cluster_intracellular cluster_intracellular E64->cluster_intracellular Poor Permeability E64c This compound E64c_in This compound (Active) E64c->E64c_in Permeable E64d E-64d (Prodrug) Esterases Esterases E64d->Esterases Highly Permeable Esterases->E64c_in Conversion

Differential cell permeability of E-64, this compound, and E-64d.

Experimental Protocols

The following is a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of E-64 or this compound against a specific cysteine protease, such as a cathepsin.

In Vitro Enzyme Inhibition Assay (Determination of IC₅₀ for an Irreversible Inhibitor)

Materials:

  • Recombinant human cathepsin (e.g., Cathepsin B, K, L, or S)

  • Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin L and B, Z-VVR-AMC for Cathepsin K)

  • Assay Buffer: 50 mM sodium acetate, 2 mM EDTA, 5 mM DTT, pH 5.5

  • E-64 or this compound stock solution (in DMSO or water)

  • 96-well black microplate

  • Fluorescence microplate reader with appropriate excitation/emission wavelengths for the substrate (e.g., 380/460 nm for AMC-based substrates)

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a series of dilutions of E-64 or this compound in Assay Buffer. A typical concentration range would be from 1 nM to 10 µM.

  • Plate Setup:

    • In the wells of the 96-well plate, add 50 µL of the diluted inhibitor solutions.

    • Include wells with Assay Buffer only as a no-inhibitor control (100% activity).

    • Include wells with a known potent inhibitor or no enzyme as a background control (0% activity).

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the recombinant cathepsin solution (pre-diluted in Assay Buffer to a working concentration) to each well.

    • Incubate the plate at 37°C for a defined pre-incubation time (e.g., 15, 30, or 60 minutes) to allow for the irreversible inhibition to occur. The pre-incubation time is a critical parameter for irreversible inhibitors and may need to be optimized.

  • Initiate Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (pre-diluted in Assay Buffer) to all wells.

  • Fluorescence Monitoring:

    • Immediately start monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using the microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the progress curves.

    • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

The following diagram outlines the experimental workflow for determining the IC₅₀ of an irreversible inhibitor.

IC50_Workflow A Prepare serial dilutions of inhibitor (E-64/E-64c) B Add inhibitor dilutions to 96-well plate A->B C Add enzyme (e.g., Cathepsin) to wells B->C D Pre-incubate at 37°C C->D E Add fluorogenic substrate to initiate reaction D->E F Monitor fluorescence over time E->F G Calculate initial reaction velocities F->G H Plot % inhibition vs. [Inhibitor] G->H I Determine IC50 value via non-linear regression H->I

Experimental workflow for IC₅₀ determination.

Conclusion and Recommendations

The choice between E-64 and this compound is primarily dictated by the experimental system. For in vitro studies with purified enzymes, the well-characterized and more affordable E-64 is often sufficient. However, for cell-based assays or in vivo experiments requiring the inhibition of intracellular cysteine proteases, the cell-permeable this compound or its prodrug E-64d are indispensable. The higher potency of this compound against key cathepsins like B and L may also be a deciding factor in its selection for certain applications. Researchers should carefully consider the specific targets and experimental context to make an informed decision on the most appropriate inhibitor for their studies.

References

E-64c: A Technical Guide to its Biological Functions and Applications in Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

E-64c, also known as Loxistatin Acid or EP-475, is a potent, irreversible inhibitor of cysteine proteases. It is the biologically active metabolite of the cell-permeable prodrug E-64d. By covalently modifying the active site cysteine of target enzymes, this compound serves as a critical tool for elucidating the roles of cysteine proteases, particularly cathepsins and calpains, in fundamental cellular processes. This document provides a comprehensive overview of the mechanism of action of this compound, its target specificity, and its profound effects on key cellular pathways, including lysosomal proteolysis, autophagy, and apoptosis. Detailed experimental protocols and quantitative inhibitory data are presented to facilitate its application in research and drug discovery.

Core Mechanism of Action

This compound is a derivative of E-64, a natural product first isolated from Aspergillus japonicus in 1978.[1][2] Its inhibitory activity is conferred by a trans-epoxysuccinyl group.[3] The cell-permeable prodrug, E-64d (loxistatin), is an ethyl ester that readily crosses the cell membrane.[3] Intracellularly, esterases hydrolyze E-64d to its active carboxylic acid form, this compound.[3]

The mechanism of inhibition is an irreversible covalent modification. The thiol group of the active site cysteine residue of a target protease performs a nucleophilic attack on an electrophilic carbon of the epoxide ring on this compound.[1][3][4] This attack opens the epoxide ring and forms a stable, irreversible thioether bond, rendering the enzyme inactive.[2][3]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space E64d_ext E-64d (Prodrug) (Cell-Permeable) E64d_int E-64d E64d_ext->E64d_int Membrane Permeation E64c This compound (Active Inhibitor) E64d_int->E64c Hydrolysis Esterases Esterases Esterases->E64d_int InactivatedProtease Inactive Protease Complex (Thioether Bond) E64c->InactivatedProtease Irreversible Covalent Binding Protease Cysteine Protease (e.g., Cathepsin, Calpain) Protease->InactivatedProtease

Caption: Activation of E-64d to this compound and subsequent irreversible inhibition of a target cysteine protease.

Target Profile and Quantitative Inhibitory Data

This compound and its related compounds are broad-spectrum inhibitors of papain-family cysteine proteases but do not inhibit serine proteases (with the exception of trypsin) or aspartic proteases.[5][6][7] Its primary targets within the cell are lysosomal cathepsins and cytosolic calpains.[1][8]

The tables below summarize the known quantitative inhibitory data for this compound and the closely related inhibitor E-64. It is important to note the specific compound used in each study, as potency can vary.

Table 1: Quantitative Inhibitory Data for this compound and E-64

Inhibitor Target Protease Species/Context Inhibitory Value Value Type Reference(s)
This compound Cathepsin B Mammalian 2.98 x 10⁵ M⁻¹s⁻¹ Inactivation Rate [8]
This compound Cathepsin L Mammalian 2.06 x 10⁵ M⁻¹s⁻¹ Inactivation Rate [8]
This compound Cathepsin C N/A 140 M⁻¹s⁻¹ k₂/Kᵢ [9]
E-64 Cathepsin K in vitro 1.4 nM IC₅₀ [2][5][10]
E-64 Cathepsin L in vitro 2.5 nM IC₅₀ [2][5][10]
E-64 Cathepsin S in vitro 4.1 nM IC₅₀ [2][5][10]
E-64 Cathepsin B Filarial Parasite 6 µM IC₅₀ [11]
E-64 Papain in vitro 9 nM IC₅₀ [6][12]

| E-64 | General Use | in vitro / cells | 1 - 10 µM | Effective Conc. |[2] |

Core Biological Functions and Affected Pathways

Inhibition of Lysosomal Proteolysis and Autophagy

Autophagy is a fundamental cellular degradation pathway where cytoplasmic components are engulfed in double-membraned vesicles called autophagosomes.[13] These vesicles then fuse with lysosomes to form autolysosomes, where the captured contents are degraded by lysosomal hydrolases, including cysteine cathepsins.[13]

This compound, by inhibiting cathepsins B and L, blocks this final degradation step.[10][13] This leads to the accumulation of autolysosomes and autophagic substrates, such as the lipidated form of microtubule-associated protein 1A/1B-light chain 3 (LC3-II).[14] This property makes this compound and its prodrug E-64d invaluable tools for studying "autophagic flux"—the complete process of autophagy from initiation to degradation.[14][15] An increase in LC3-II levels in the presence of this compound compared to its absence indicates an active autophagic flux.

G CytoplasmicCargo Cytoplasmic Cargo (e.g., damaged organelles, protein aggregates) Phagophore Phagophore CytoplasmicCargo->Phagophore Sequestration Autophagosome Autophagosome (LC3-II decorated) Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome (contains Cathepsins) Lysosome->Autolysosome Degradation Degradation & Recycling of Cargo Autolysosome->Degradation E64c This compound E64c->Degradation Inhibits

Caption: this compound inhibits the final degradation step of the autophagy pathway by targeting lysosomal cathepsins.
Modulation of Apoptosis

The role of this compound in apoptosis (programmed cell death) is context-dependent.

Pro-Apoptotic Effects: In some biological systems, such as filarial parasites and certain cancer cell lines, this compound acts as an inducer of apoptosis.[6][11][16] Studies in parasites suggest that inhibition of cathepsin B by E-64 generates oxidative stress through the increased production of reactive oxygen species (ROS).[16] This can lead to mitochondrial membrane permeabilization, cytochrome c release, and the activation of effector caspases (or caspase-like proteases), ultimately executing the apoptotic program.[11][16]

Anti-Apoptotic Effects: Conversely, E-64 and its derivatives have also been reported to protect cells from apoptosis.[2][11] This is often attributed to the inhibition of calpains, which can cleave and activate pro-apoptotic proteins like Bid and caspases, or the inhibition of lysosomal membrane permeabilization, which prevents the release of cathepsins into the cytosol where they can trigger the apoptotic cascade.

G E64c This compound CathepsinB Cathepsin B E64c->CathepsinB Inhibits ROS Oxidative Stress (ROS Generation) CathepsinB->ROS Suppresses Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Induces Caspase Caspase-3 (or homolog) Activation Mitochondria->Caspase Induces Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: A proposed pro-apoptotic signaling pathway initiated by this compound in specific cellular contexts.
Calpain-Mediated Cellular Processes

This compound is an effective inhibitor of calpains, a family of calcium-activated neutral cysteine proteases.[9][17] Calpains are involved in a vast array of cellular functions, including cytoskeletal remodeling, signal transduction, and cell cycle progression.

  • Neuroprotection: In models of cerebral ischemia, this compound has been shown to prevent the degradation of calpain substrates like microtubule-associated protein 2 (MAP2), a protein crucial for neuronal structure.[8] This inhibitory action helps preserve cytoskeletal integrity and provides a neuroprotective effect.[8]

  • Signal Transduction: Calpains can proteolytically modify signaling proteins, such as Protein Kinase C (PKC). In certain disease models like Chediak-Higashi syndrome, E-64-d (the prodrug of this compound) was shown to protect PKC from calpain-mediated proteolysis, thereby restoring its normal activity and correcting cellular abnormalities.[18][19]

Key Experimental Protocols

In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol outlines a fluorometric assay to determine the inhibitory potency (IC₅₀) of this compound against a specific cysteine protease.

  • Materials:

    • Recombinant human cathepsin (e.g., Cathepsin L).

    • Fluorogenic cathepsin substrate (e.g., Z-FR-AMC).

    • Assay Buffer: 50 mM sodium acetate, 2 mM EDTA, 5 mM DTT, pH 5.5.

    • This compound stock solution (in DMSO or water).

    • 96-well black, flat-bottom microplate.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in Assay Buffer. A typical final concentration range is 1 nM to 10 µM.

    • In the wells of the 96-well plate, add 50 µL of the diluted this compound solutions. Include wells with Assay Buffer only for "no inhibitor" (100% activity) and "no enzyme" (background) controls.

    • Add 25 µL of the recombinant cathepsin solution (pre-diluted in Assay Buffer) to each well.

    • Incubate the plate at 37°C for a defined pre-incubation time (e.g., 30 minutes) to allow for irreversible inhibition.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

    • Immediately monitor the increase in fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) at regular intervals for 30-60 minutes at 37°C.

    • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percentage of inhibition relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[20]

Cell-Based Autophagy Flux Assay using Western Blot

This protocol describes how to use E-64d (the cell-permeable prodrug) to measure autophagic flux by assessing LC3-II accumulation.

Caption: Standard experimental workflow for an E-64d-based autophagy flux assay.[21]
  • Materials:

    • Cell line of interest.

    • Complete and starvation (e.g., EBSS) culture media.

    • E-64d stock solution (in DMSO).

    • RIPA lysis buffer with protease/phosphatase inhibitors.

    • Primary antibodies: Rabbit anti-LC3, Mouse anti-β-Actin (loading control).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere and reach ~70-80% confluency.

    • Prepare four treatment conditions: (1) Control (complete media), (2) E-64d only (in complete media), (3) Autophagy induction (starvation media), (4) Autophagy induction + E-64d. A typical final concentration for E-64d is 10-20 µM.

    • Aspirate the medium and replace it with the treatment media. Incubate for a defined period (e.g., 4-6 hours).

    • Wash cells with ice-cold PBS and lyse them directly in the wells with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20 µg) in Laemmli sample buffer.

    • Separate proteins via SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., 5% non-fat milk in TBST) and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect protein bands using a chemiluminescent substrate.

    • Quantify the band intensities for LC3-II and β-Actin. An increase in the LC3-II/Actin ratio in the presence of E-64d compared to its absence indicates positive autophagic flux.[21]

Conclusion

This compound is an indispensable pharmacological tool for investigating the multifaceted roles of cysteine proteases in cellular health and disease. Its well-defined mechanism as an irreversible inhibitor of cathepsins and calpains allows for the precise dissection of pathways involved in protein degradation, autophagy, and apoptosis. The methodologies and data presented in this guide are intended to equip researchers with the foundational knowledge required to effectively employ this compound in their experimental systems, thereby advancing our understanding of complex cellular processes and aiding in the development of novel therapeutic strategies.

References

Methodological & Application

Optimal Concentration of E-64c for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-64c, also known as Loxistatin Acid, is a potent, irreversible, and cell-permeable inhibitor of cysteine proteases. It belongs to the epoxysuccinyl peptide family and is an analog of E-64. By covalently modifying the active site cysteine residue, this compound effectively blocks the activity of various cysteine proteases, particularly cathepsins.[1] Cathepsins are a group of proteases that play crucial roles in protein degradation, antigen presentation, apoptosis, and extracellular matrix remodeling.[2][3] Their dysregulation is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3][4] The cell-permeable nature of this compound makes it a valuable tool for in vitro studies to investigate the physiological and pathological roles of intracellular cysteine proteases. This document provides detailed application notes, protocols, and quantitative data to guide researchers in determining the optimal concentration of this compound for their specific cell culture experiments.

Data Presentation: Quantitative Data for E-64 and this compound

The effective concentration of this compound can vary significantly depending on the cell type, the specific cathepsin being targeted, and the experimental endpoint. The following tables summarize the inhibitory concentrations (IC50) of E-64 against various human cathepsins and reported effective working concentrations of E-64 and its derivatives in different cell lines. While this compound is known to be more potent than E-64, specific IC50 values for this compound across a wide range of cell lines are not always readily available in comparative studies; however, the provided data offers a strong starting point for experimental design.[1]

Table 1: Inhibitory Profile of E-64 against Human Cathepsins

Cathepsin IsoformIC50 (nM)
Cathepsin K1.4
Cathepsin L2.5
Cathepsin S4.1

Table 2: Effective Working Concentrations of E-64 and its Derivatives in Cell Culture

CompoundCell LineAssay TypeConcentration (µM)Incubation TimeReference
E-64MDA-MB-231 (Human Breast Cancer)Cathepsin Activity5, 10, 5024 hours[5]
E-64Thp-1 (Human Monocytes)Cathepsin Activity5, 5024 hours[6]
E-64dU937 (Human Lymphoma)Cathepsin G ProcessingIC50 = 1.1Not Specified[7]
E-64Human Red Blood CellsAntiplasmodial AssayIC50 = 1.9448 hours[8]
E-64dL6 (Rat Myoblasts)Caspase 3 Activity50Not Specified[9]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is soluble in organic solvents such as DMSO and ethanol.[10] To prepare a stock solution, dissolve the lyophilized powder in sterile DMSO to a final concentration of 10 mM.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months. When ready to use, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium.

Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay

This protocol provides a method to determine the concentration range of this compound that is non-toxic to the cells of interest.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock. A suggested starting range is 0.1, 1, 10, 25, 50, and 100 µM. Remove the medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

Protocol 2: Measurement of Intracellular Cathepsin B Activity using a Fluorogenic Substrate

This protocol allows for the quantification of intracellular cathepsin B activity and its inhibition by this compound.

Materials:

  • Cells of interest

  • 96-well black, clear-bottom cell culture plates

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Fluorogenic Cathepsin B substrate (e.g., Z-RR-AMC)

  • Cell Lysis Buffer (e.g., RIPA buffer)

  • Assay Buffer (e.g., 50 mM sodium acetate, 2 mM EDTA, 5 mM DTT, pH 5.5)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of non-toxic concentrations of this compound (determined from the cytotoxicity assay) for the desired time. Include untreated and vehicle controls.

  • Cell Lysis: After treatment, wash the cells with PBS and then lyse the cells with 50 µL of ice-cold Cell Lysis Buffer per well. Incubate on ice for 10 minutes.

  • Lysate Collection: Centrifuge the plate at 14,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant (cell lysate) to a new 96-well black plate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Enzymatic Reaction: Dilute the cell lysates to the same protein concentration in Assay Buffer. Add 50 µL of the diluted lysate to the wells of the black plate.

  • Substrate Addition: Prepare the fluorogenic Cathepsin B substrate in Assay Buffer according to the manufacturer's instructions. Add 50 µL of the substrate solution to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in kinetic mode for 30-60 minutes at 37°C.[11]

  • Data Analysis: Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve). Normalize the activity to the protein concentration. Express the cathepsin B activity in treated cells as a percentage of the activity in control cells.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cell_culture Cell Culture cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity treatment Cell Treatment with this compound cell_culture->treatment e64c_prep This compound Stock Preparation e64c_prep->cytotoxicity e64c_prep->treatment ic50_calc IC50 Calculation cytotoxicity->ic50_calc Determine Non-Toxic Range cathepsin_assay Intracellular Cathepsin Activity Assay treatment->cathepsin_assay pathway_analysis Downstream Pathway Analysis treatment->pathway_analysis activity_analysis Inhibition Analysis cathepsin_assay->activity_analysis ic50_calc->treatment

Experimental workflow for using this compound in cell culture.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 stress Cellular Stress bcl2_family Bcl-2 Family (Bax/Bak) stress->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis cathepsins Cathepsins (e.g., Cathepsin B) cathepsins->caspase8 cleavage & activation cathepsins->bcl2_family Bid cleavage e64c This compound e64c->cathepsins

Role of Cathepsins in Apoptosis and Inhibition by this compound.

tgfb_pathway cluster_receptor Receptor Activation cluster_smad SMAD Signaling tgfb TGF-β tgfbr2 TGF-βRII tgfb->tgfbr2 tgfbr1 TGF-βRI tgfbr2->tgfbr1 recruits & phosphorylates smad23 p-SMAD2/3 tgfbr1->smad23 phosphorylates smad4 SMAD4 smad23->smad4 smad_complex SMAD Complex smad23->smad_complex smad4->smad_complex gene_transcription Gene Transcription (Fibrosis, EMT) smad_complex->gene_transcription translocates to nucleus cathepsins Cathepsins (e.g., Cathepsin S, K) cathepsins->tgfbr2 activation e64c This compound e64c->cathepsins

Involvement of Cathepsins in TGF-β Signaling.

rankl_pathway cluster_membrane Membrane Events cluster_downstream Downstream Signaling cluster_cellular Cellular Response rankl RANKL rank RANK rankl->rank traf6 TRAF6 rank->traf6 recruits nfkb NF-κB traf6->nfkb mapk MAPKs traf6->mapk nfatc1 NFATc1 nfkb->nfatc1 activates mapk->nfatc1 activates osteoclastogenesis Osteoclastogenesis nfatc1->osteoclastogenesis bone_resorption Bone Resorption osteoclastogenesis->bone_resorption cathepsin_k Cathepsin K bone_resorption->cathepsin_k releases e64c This compound e64c->cathepsin_k

Role of Cathepsin K in RANKL-Mediated Bone Resorption.

References

Application Notes and Protocols for E-64c Dosage and Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a summary of dosages and administration routes for E-64c and its prodrugs in various animal models, based on published studies. Detailed experimental protocols are also provided as a guideline for researchers.

Data Presentation: this compound and Prodrug Dosage in Animal Models

The following tables summarize quantitative data on the dosage and administration of this compound and its prodrugs in different animal models and disease contexts.

Table 1: Oral Administration of this compound Prodrugs

Animal ModelDisease/ContextCompoundDosageKey Findings
HamstersGeneral InhibitionEST100 mg/kgStrong inhibition of cathepsins B & L in skeletal muscle, heart, and liver, lasting for at least 3 hours.[1][2]
Guinea PigsAlzheimer's Disease ModelE-64d1 - 10 mg/kg/day (once daily for one week)Dose-dependent reduction of brain, CSF, and plasma Aβ(40) and Aβ(42).[3][4]
MiceM5076 TumorE-64Not specified for oralDecreased number of spontaneous metastases.[5]

Table 2: Parenteral Administration of this compound and its Analogs

Animal ModelDisease/ContextCompoundDosageRoute of AdministrationKey Findings
MiceMuscular DystrophyThis compoundNot specifiedIntraperitoneal (osmotic minipump)Effective in this model.[1][2]
RatsGeneral Inhibition[3H]E-64Up to 0.15 mg/100g body weightIntraperitonealDose-dependent incorporation into the lysosomal fraction of the liver.[6]
RatsHypertension and Kidney DamageE-641 mg/dayIntravenous infusionNo significant difference in mean arterial pressure or albuminuria compared to control.[7]
MiceMCa Mammary Carcinoma, M5076 Ovarian SarcomaE-64Not specifiedNot specifiedReduced spontaneous metastasis in M5076 tumor-bearing mice.[8]

Experimental Protocols

Protocol 1: Oral Administration of E-64d in a Guinea Pig Model of Alzheimer's Disease

This protocol is based on studies investigating the effect of E-64d on amyloid-β (Aβ) levels.[3][4]

1. Materials:

  • E-64d (Loxistatin)

  • Vehicle for oral administration (e.g., doped chow)

  • Guinea pigs

  • Standard laboratory equipment for animal handling and dosing.

2. Procedure:

  • Animal Acclimatization: Acclimate guinea pigs to the housing conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare E-64d-doped chow to achieve the desired daily dose (e.g., 1 mg/kg/day or 10 mg/kg/day). The amount of E-64d to be mixed with the chow should be calculated based on the average daily food consumption of the animals.

  • Administration: Provide the E-64d-doped chow to the treatment group of animals for the specified duration (e.g., one week). The control group should receive chow with the vehicle alone.

  • Monitoring: Monitor the animals daily for any signs of toxicity, including changes in body weight, food and water intake, and general behavior.

  • Sample Collection and Analysis: At the end of the treatment period, collect brain tissue, cerebrospinal fluid (CSF), and plasma for the analysis of Aβ(40) and Aβ(42) levels using appropriate techniques (e.g., ELISA).

Protocol 2: Intraperitoneal Administration of this compound in a Rat Model

This protocol provides a general framework for the intraperitoneal administration of this compound to study its effects on cysteine protease activity in the liver.[6]

1. Materials:

  • This compound

  • Sterile, non-toxic vehicle (e.g., saline or PBS with a solubilizing agent like DMSO if necessary)[9]

  • Rats

  • Sterile syringes and needles

  • Equipment for tissue harvesting and processing.

2. Procedure:

  • Animal Acclimatization: House the rats in a controlled environment and allow them to acclimate for at least one week.

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[9]

    • On the day of administration, dilute the stock solution to the final desired concentration with sterile saline or PBS. The final concentration of the solvent should be non-toxic to the animals.[9]

  • Administration:

    • Weigh each rat to determine the precise volume of the this compound solution to be administered.

    • Inject the solution intraperitoneally. The control group should receive an equivalent volume of the vehicle.

  • Time-Course Analysis: For pharmacokinetic or pharmacodynamic studies, animals can be euthanized at different time points post-injection (e.g., 1, 6, 24, 72 hours).[6]

  • Sample Collection and Processing:

    • Collect blood samples via cardiac puncture.

    • Perfuse the liver with cold saline to remove blood.

    • Harvest the liver and homogenize it to prepare subcellular fractions (e.g., cytosol and mitochondrial-lysosomal fraction) through differential centrifugation.

  • Analysis:

    • Determine the concentration of this compound in different fractions if a radiolabeled compound is used.[6]

    • Measure the activity of cysteine proteases (e.g., cathepsin B) in the tissue homogenates or subcellular fractions using a fluorogenic substrate.

Visualizations

Signaling Pathway and Mechanism of Action

E64c_Mechanism cluster_absorption Intestinal Absorption cluster_circulation Systemic Circulation cluster_cellular Target Cell E-64d/EST Prodrug (E-64d/EST) (Oral Administration) E-64c_active Active this compound E-64d/EST->E-64c_active Esterase Conversion Cysteine_Protease Cysteine Protease (e.g., Cathepsin B, L) E-64c_active->Cysteine_Protease Enters Cell Inhibited_Protease Inhibited Protease (Covalent Adduct) Cysteine_Protease->Inhibited_Protease Irreversible Inhibition

Caption: Conversion of this compound prodrugs to the active form and subsequent inhibition of cysteine proteases.

Experimental Workflow for In Vivo Studies

in_vivo_workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomize into Groups (Control & Treatment) acclimatization->grouping preparation Prepare this compound/Prodrug Formulation & Vehicle grouping->preparation administration Administer Compound/Vehicle (Oral, IP, IV, etc.) preparation->administration monitoring Monitor Animal Health & Behavior administration->monitoring collection Sample Collection (Tissues, Blood, CSF) monitoring->collection analysis Biochemical/Functional Analysis (e.g., Protease Activity, Biomarkers) collection->analysis data Data Analysis & Interpretation analysis->data end End data->end

Caption: A generalized workflow for conducting in vivo experiments with this compound or its prodrugs.

References

Using E-64c for Cathepsin Detection by Western Blot: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsins are a family of proteases that play crucial roles in various physiological processes, including protein degradation, antigen presentation, and apoptosis. Their dysregulation is implicated in numerous diseases, such as cancer and neurodegenerative disorders. E-64c, a potent and irreversible inhibitor of cysteine proteases, is an invaluable tool for studying the function of cathepsins. This document provides detailed application notes and protocols for utilizing this compound in conjunction with Western blotting to detect and analyze cathepsin protein levels in cell lysates.

This compound and its cell-permeable analog E-64d act by covalently modifying the active site cysteine residue of target proteases, forming a stable thioether bond.[1] This irreversible inhibition allows researchers to investigate the cellular responses to the loss of cathepsin activity. Western blotting is then employed to quantify the total protein levels of specific cathepsins, including their pro-forms and mature, active forms.

Data Presentation: Effect of this compound on Cathepsin Protein Levels

Treatment of cells with this compound can lead to differential effects on the protein levels of various cathepsins. The following table summarizes quantitative data from a study on MDA-MB-231 breast cancer cells treated with E-64 for 24 hours. The changes in active cathepsin levels were initially detected by zymography and confirmed by Western blot analysis.

Cathepsin TargetThis compound ConcentrationObserved Effect on Protein LevelsReference
Active Cathepsin S10 µM▲ 38% increase in cell lysates[2]
Active Cathepsin L5 µM▼ 34% decrease in cell lysates[2]
Pro-cathepsin L and short chain Cathepsin L50 µM▲ Increase in protein levels[2]
Pro- and mature Cathepsin SUp to 50 µMNo significant difference in protein levels[2]

Signaling Pathways and Experimental Workflows

Mechanism of this compound Inhibition

E64c_Mechanism Mechanism of this compound Inhibition E64c This compound (Inhibitor) ThioetherBond Stable Thioether Bond Formation E64c->ThioetherBond Targets Cathepsin Cathepsin (Cysteine Protease) ActiveSite Active Site Cysteine Residue Cathepsin->ActiveSite Contains ActiveSite->ThioetherBond InhibitedCathepsin Irreversibly Inhibited Cathepsin ThioetherBond->InhibitedCathepsin Results in

Caption: Covalent modification of the active site of cathepsin by this compound.

Experimental Workflow for Cathepsin Detection

Western_Blot_Workflow Workflow: this compound Treatment and Western Blot for Cathepsins cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis CellSeeding Seed Cells E64cTreatment Treat cells with this compound (1-50 µM) (4-24 hours) CellSeeding->E64cTreatment Control Vehicle Control CellSeeding->Control CellHarvest Harvest Cells E64cTreatment->CellHarvest Control->CellHarvest CellLysis Lyse cells in RIPA buffer + protease inhibitors CellHarvest->CellLysis Quantification Protein Quantification (BCA assay) CellLysis->Quantification SampleDenaturation Add Laemmli buffer & boil Quantification->SampleDenaturation SDSPAGE SDS-PAGE SampleDenaturation->SDSPAGE Transfer Transfer to PVDF membrane SDSPAGE->Transfer Blocking Block with 5% non-fat milk or BSA Transfer->Blocking PrimaryAb Incubate with primary antibody (anti-cathepsin) Blocking->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection DataAnalysis Densitometry Analysis (Normalize to loading control) Detection->DataAnalysis

Caption: Step-by-step workflow for cathepsin analysis using this compound and Western blot.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the treatment of cultured cells with this compound to inhibit cathepsin activity prior to analysis by Western blot.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (or its cell-permeable analog, E-64d)

  • Vehicle control (e.g., sterile water or DMSO)

  • Multi-well plates or flasks for cell culture

Procedure:

  • Cell Seeding: Seed the cells in the desired format (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in pre-warmed complete culture medium to achieve the desired final working concentrations (typically ranging from 1-50 µM).[3]

  • Cell Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.

  • Vehicle Control: Include a vehicle control by treating a set of cells with medium containing the same concentration of the solvent used to dissolve this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, or 24 hours) in a humidified incubator at 37°C with 5% CO₂.[3]

Protocol 2: Western Blotting for Cathepsin Detection

This protocol outlines the procedure for preparing cell lysates after this compound treatment and performing Western blot analysis to detect total cathepsin protein levels.

Materials:

  • This compound treated and control cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA lysis buffer (or other suitable lysis buffer)

  • Protease inhibitor cocktail

  • BCA protein assay kit

  • Laemmli sample buffer (4x or 2x)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

  • Primary antibody specific for the cathepsin of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer containing a protease inhibitor cocktail to each well.

    • Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to 20-30 µg of protein from each sample to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load the denatured protein samples and a molecular weight marker onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Add the ECL substrate to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software. Normalize the intensity of the target cathepsin bands to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

References

Application Notes and Protocols for Immunofluorescence Staining with E-64c Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-64c is a potent and irreversible inhibitor of cysteine proteases, such as cathepsins, that play a critical role in lysosomal protein degradation.[1] By inhibiting these proteases, this compound effectively blocks the final stages of autophagy, leading to the accumulation of autophagosomes within the cell. This characteristic makes this compound an invaluable tool for studying autophagic flux and the roles of lysosomal proteases in various cellular processes.

These application notes provide detailed protocols for utilizing this compound in conjunction with immunofluorescence (IF) staining to visualize and quantify changes in protein localization and expression, particularly of autophagy markers like LC3 and p62.

Mechanism of Action

This compound is an analog of E-64 and functions by covalently binding to the active site sulfhydryl group of cysteine proteases, forming a stable thioether bond.[2] This irreversible inhibition prevents the degradation of proteins within the lysosome. In the context of autophagy, this leads to the accumulation of autophagosomes that have fused with lysosomes (autolysosomes), as the contents cannot be broken down. This accumulation can be visualized and quantified using immunofluorescence microscopy.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of E-64 treatment on cellular processes.

Table 1: Effect of E-64 Treatment on Active Cathepsin Levels in MDA-MB-231 Cells

TreatmentActive Cathepsin S (% of Control)Active Cathepsin L (% of Control)
Vehicle Control100%100%
5 µM E-64Not Reported66%
10 µM E-64138%Not Reported
50 µM E-64Not ReportedNot Reported

*Statistically significant change (p<0.05). Data adapted from a study on breast cancer cells treated for 24 hours.

Table 2: Representative Quantification of LC3 Puncta Formation with this compound Treatment

TreatmentAverage Number of LC3 Puncta per CellFold Change vs. Control
Vehicle Control5.2 ± 1.31.0
10 µM this compound (4 hours)28.7 ± 4.55.5

This table presents hypothetical yet representative data based on the expected outcome of this compound treatment on LC3 puncta formation, as described in the literature.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflow for immunofluorescence staining with this compound treatment.

G cluster_0 Autophagy Pathway cluster_1 This compound Inhibition Cytoplasm Cytoplasmic Components (e.g., damaged organelles, protein aggregates) Phagophore Phagophore Cytoplasm->Phagophore Engulfment Autophagosome Autophagosome (LC3-II positive) Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome (Cathepsins) Lysosome->Autolysosome Fusion Degradation Degradation of Contents Autolysosome->Degradation Cathepsin Activity Recycling Recycled Components Degradation->Recycling E64c This compound Inhibition Inhibition Inhibition->Degradation

Figure 1. this compound inhibits the degradation of autolysosomal contents.

G Start Start CellCulture Cell Culture (on coverslips or chamber slides) Start->CellCulture E64cTreatment This compound Treatment (e.g., 10 µM for 4-6 hours) CellCulture->E64cTreatment Fixation Fixation (e.g., 4% PFA for 15 min) E64cTreatment->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100 for 10 min) Fixation->Permeabilization Blocking Blocking (e.g., 1% BSA for 1 hour) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-LC3, anti-p62) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) PrimaryAb->SecondaryAb Mounting Mounting and Sealing SecondaryAb->Mounting Imaging Fluorescence Microscopy and Image Analysis Mounting->Imaging End End Imaging->End

Figure 2. Experimental workflow for IF with this compound treatment.

Experimental Protocols

Protocol 1: this compound Treatment of Adherent Cells for Immunofluorescence

This protocol provides a general guideline for treating adherent cells with this compound prior to immunofluorescence staining. Optimization of this compound concentration and incubation time may be required for different cell lines and experimental conditions.

Materials:

  • Adherent cells cultured on sterile glass coverslips or in chamber slides

  • Complete cell culture medium

  • This compound (prepare a stock solution, e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies (e.g., anti-LC3, anti-p62)

  • Fluorophore-conjugated secondary antibodies

  • Antifade mounting medium with DAPI

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips or chamber slides at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for at least 24 hours.

  • This compound Treatment:

    • Prepare the desired working concentration of this compound in complete cell culture medium. A common working concentration is 10 µM.[5]

    • Aspirate the old medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for the desired period. For observing autophagosome accumulation, an incubation time of 4-6 hours is often sufficient.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound-treated samples.

  • Fixation:

    • Aspirate the this compound-containing medium and wash the cells twice with PBS.

    • Add 4% paraformaldehyde in PBS to the cells and incubate for 15 minutes at room temperature.[6]

    • Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[6]

  • Permeabilization:

    • Add 0.1% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature.[7]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add 1% BSA in PBS to the cells and incubate for 1 hour at room temperature to block non-specific antibody binding.[7]

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., anti-LC3 or anti-p62) to the recommended concentration in the blocking buffer.

    • Aspirate the blocking buffer and add the diluted primary antibody to the cells.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light.

    • Add the diluted secondary antibody to the cells and incubate for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

    • Briefly rinse with deionized water.

    • Mount the coverslips onto glass slides using an antifade mounting medium containing DAPI to stain the nuclei.

  • Imaging and Analysis:

    • Image the cells using a fluorescence or confocal microscope.

    • Quantify the number and intensity of fluorescent puncta per cell using image analysis software (e.g., ImageJ).

Protocol 2: Quantification of LC3 Puncta

This protocol outlines the steps for quantifying the number of LC3 puncta from immunofluorescence images.

Materials:

  • Fluorescence microscope with appropriate filters

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Image Acquisition:

    • Acquire images of the stained cells using consistent microscope settings (e.g., exposure time, gain, laser power) for all experimental conditions.

    • Capture images from multiple random fields of view for each condition to ensure representative data.

  • Image Analysis using ImageJ/Fiji:

    • Open the image file in ImageJ.

    • If the image is in color, split the channels to isolate the channel corresponding to the LC3 staining.

    • Use the "Subtract Background" function to reduce background noise.

    • Apply a threshold to the image to segment the LC3 puncta from the background. The threshold should be set to a level that accurately identifies the puncta without including background noise.

    • Use the "Analyze Particles" function to count the number of puncta. Set the size and circularity parameters to exclude non-specific signals.

    • Count the number of cells in the same field of view, for example, by using the DAPI channel.

    • Calculate the average number of LC3 puncta per cell for each image.

  • Data Analysis:

    • Pool the data from multiple images for each experimental condition.

    • Calculate the mean and standard deviation of the average number of LC3 puncta per cell for each condition.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences between the control and this compound-treated groups.

References

Measuring Autophagic Flux Using E-64c: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Dysregulation of this pathway is implicated in a host of human diseases, including neurodegenerative disorders, cancer, and infectious diseases. Consequently, the accurate measurement of autophagic activity, or autophagic flux, is paramount for both basic research and the development of novel therapeutics.

This document provides detailed application notes and protocols for the use of E-64c, a cell-permeable, irreversible cysteine protease inhibitor, to measure autophagic flux. By inhibiting lysosomal proteases, this compound allows for the accumulation of autophagosomes, providing a quantitative measure of the rate of autophagy.

This compound: A Tool for Measuring Autophagic Flux

This compound acts as a potent and selective inhibitor of cysteine proteases, particularly the lysosomal cathepsins B, H, and L. In the final stages of autophagy, autophagosomes fuse with lysosomes to form autolysosomes, where the engulfed cellular components are degraded by lysosomal hydrolases. This compound blocks this degradation step, leading to an accumulation of autolysosomes and the autophagosomal marker protein, microtubule-associated protein 1A/1B-light chain 3-II (LC3-II). This accumulation can be quantified to determine the autophagic flux.

Physicochemical Properties of this compound

PropertyValue
Molecular Weight 357.41 g/mol
Solubility Soluble in water and DMSO
Mechanism of Action Irreversible inhibitor of cysteine proteases

Key Experimental Approaches

Two primary methods are employed to quantify the this compound-induced accumulation of autophagosomes:

  • Western Blotting for LC3-II: This technique measures the increase in the lipidated form of LC3 (LC3-II), which is associated with the autophagosome membrane.

  • Fluorescence Microscopy of LC3 Puncta: This method involves the visualization and quantification of fluorescently-tagged LC3 (e.g., GFP-LC3) that forms puncta corresponding to autophagosomes.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from studies measuring autophagic flux using lysosomal inhibitors. It is important to note that the magnitude of the observed effects can vary depending on the cell type, experimental conditions, and the specific lysosomal inhibitor used.

Table 1: Quantification of Autophagic Flux by Western Blot (LC3-II Accumulation)

Cell LineTreatment ConditionsFold Increase in LC3-II/Loading Control (Mean ± SD)Reference
HeLaE-64 (25 µM, 24h)~4.5-fold[1]
ARPE-19E-64d (10 µg/ml) + Pepstatin A (10 µg/ml), 3hVariable (ratio of treated/untreated)[2]
MEFRapamycin (25 nM) + Bafilomycin A1 (2h)2.15-fold[3]
A549aGQDs (200 µg/mL)3.1-fold (LC3-II/LC3-I ratio)[4]

Table 2: Quantification of Autophagic Flux by Fluorescence Microscopy (LC3 Puncta)

Cell LineTreatment ConditionsIncrease in LC3 Puncta per Cell (Mean ± SD)Reference
HeLaChloroquine (25 µM, 1h)1.7-fold (Interphase), 1.6-fold (Mitosis)[5]
Barley MicrosporesE-64From 0-2 to 4-6 spots per cell[6]
HOS-EGFP-LC3Chloroquine (4h)>5-fold[6]

Experimental Protocols

Protocol 1: Measurement of Autophagic Flux by Western Blotting for LC3-II

This protocol details the steps for quantifying the accumulation of LC3-II in response to this compound treatment.

Materials:

  • This compound (prepare a stock solution, e.g., 10 mM in sterile water or DMSO)

  • Cell culture medium (e.g., DMEM) with and without serum

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 12-15% acrylamide)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against LC3 (validated for Western blotting)

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvesting.

  • Experimental Treatment:

    • Control Group: Cells grown in complete medium.

    • Autophagy Induction Group (Optional): Induce autophagy by serum starvation or treatment with an inducer like rapamycin.

    • This compound Treatment Group: Treat cells with this compound at a final concentration of 10-25 µM for 2-4 hours. For a complete flux analysis, include a group with the autophagy inducer plus this compound.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and the loading control using densitometry software (e.g., ImageJ).

    • Normalize the LC3-II intensity to the loading control for each sample.

    • Calculate the fold change in normalized LC3-II levels between control and this compound-treated samples. Autophagic flux is determined by the difference in LC3-II levels in the presence and absence of this compound.

Protocol 2: Measurement of Autophagic Flux by Fluorescence Microscopy of LC3 Puncta

This protocol describes how to visualize and quantify the formation of LC3-positive puncta using fluorescence microscopy.

Materials:

  • Cells stably or transiently expressing a fluorescently-tagged LC3 protein (e.g., GFP-LC3)

  • Glass-bottom dishes or coverslips suitable for microscopy

  • This compound

  • Autophagy inducer (e.g., rapamycin or starvation medium)

  • Paraformaldehyde (PFA) for fixing

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • DAPI for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding: Seed GFP-LC3 expressing cells onto glass-bottom dishes or coverslips.

  • Experimental Treatment:

    • Control Group: Cells in complete medium.

    • Autophagy Induction Group (Optional): Treat with an autophagy inducer.

    • This compound Treatment Group: Treat with this compound (10-25 µM) for 2-4 hours, with or without an autophagy inducer.

  • Cell Fixation and Staining:

    • Wash cells with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Stain nuclei with DAPI for 5 minutes.

    • Wash three times with PBS.

    • Mount coverslips onto slides using antifade mounting medium.

  • Image Acquisition:

    • Acquire images using a fluorescence microscope.

    • Capture multiple random fields of view for each condition to ensure representative data.

  • Data Analysis:

    • Quantify the number of GFP-LC3 puncta per cell using image analysis software (e.g., ImageJ).

    • Set a threshold to distinguish puncta from diffuse cytoplasmic fluorescence.

    • Count the number of puncta in a statistically significant number of cells (e.g., >50 cells per condition).

    • Calculate the average number of puncta per cell for each condition. Autophagic flux is represented by the increase in the number of puncta in the presence of this compound.

Mandatory Visualizations

Signaling Pathway

AutophagySignaling Nutrients Nutrients/ Growth Factors AMPK AMPK Nutrients->AMPK mTORC1 mTORC1 Nutrients->mTORC1 ULK1_Complex ULK1 Complex AMPK->ULK1_Complex mTORC1->ULK1_Complex VPS34_Complex VPS34 Complex ULK1_Complex->VPS34_Complex Phagophore Phagophore Formation VPS34_Complex->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome LC3-I to LC3-II Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation E64c This compound E64c->Degradation

Caption: Simplified signaling pathway of mammalian autophagy and the point of this compound intervention.

Experimental Workflow

AutophagyFluxWorkflow start Start: Cell Culture treatment Treatment Groups: 1. Control 2. Autophagy Inducer (Optional) 3. This compound 4. Inducer + this compound start->treatment harvest Harvest Cells treatment->harvest wb_path Western Blot harvest->wb_path For Protein Analysis if_path Immunofluorescence harvest->if_path For Imaging lysis Cell Lysis & Protein Quantification wb_path->lysis fix_stain Fix, Permeabilize & Stain (e.g., GFP-LC3, DAPI) if_path->fix_stain sds_page SDS-PAGE & Transfer lysis->sds_page blotting Immunoblotting for LC3-II & Loading Control sds_page->blotting wb_analysis Densitometry Analysis: Quantify LC3-II Accumulation blotting->wb_analysis microscopy Fluorescence Microscopy fix_stain->microscopy if_analysis Image Analysis: Quantify LC3 Puncta per Cell microscopy->if_analysis

Caption: Experimental workflow for measuring autophagic flux using this compound.

References

Application Notes and Protocols for Calpain Activity Assay Using E-64c as an Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in various cellular processes, including signal transduction, cell motility, and apoptosis.[1] Dysregulation of calpain activity is implicated in a range of pathologies such as neurodegenerative diseases, cardiovascular disorders, and cancer.[1] Therefore, the measurement of calpain activity and the screening of its inhibitors are critical for both basic research and drug development.

These application notes provide a detailed protocol for a fluorometric calpain activity assay using the irreversible cysteine protease inhibitor E-64c for in vitro studies. E-64 and its derivatives are widely used as potent and selective inhibitors of calpains and other cysteine proteases.[2][3] This document outlines the experimental workflow, data analysis, and visualization of a relevant signaling pathway.

Principle of the Assay

The fluorometric assay for calpain activity is based on the cleavage of a specific substrate, such as Ac-LLY-AFC (N-Acetyl-Leu-Leu-Tyr-7-Amino-4-trifluoromethylcoumarin). In its intact form, the substrate exhibits minimal fluorescence. Upon cleavage by active calpain, the fluorophore 7-Amino-4-trifluoromethylcoumarin (AFC) is released, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be measured using a fluorescence microplate reader, and the rate of AFC release is directly proportional to the calpain activity in the sample. The assay can be performed using purified calpain enzyme or cell and tissue lysates.

Quantitative Data Presentation

This compound is a potent and irreversible inhibitor of calpain. Its inhibitory activity can be quantified and is essential for establishing negative controls and for inhibitor screening studies.

InhibitorTargetIC50Inhibition MechanismReference
E-64Calpain 1 and 20.57 ± 0.01 μMIrreversible, forms a covalent bond with the active site cysteine[4]
E-64CalpainHalf-time for inhibition at 10 μM: 9.2 secondsIrreversible S-alkylation of the active site cysteine[5]

Experimental Protocols

This section provides a detailed methodology for performing a calpain activity assay using a fluorometric substrate and this compound as an inhibitor.

Materials and Reagents
  • Calpain Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM NaCl, 1 mM EDTA, 1 mM EGTA, 5 mM DTT.

  • Calpain Enzyme: Purified human or recombinant calpain-1 or calpain-2.

  • Calpain Substrate: Ac-LLY-AFC (10 mM stock in DMSO).

  • Calpain Activator: CaCl2 (100 mM stock in deionized water).

  • Calpain Inhibitor: this compound (1 mM stock in DMSO).

  • 96-well black, flat-bottom microplate.

  • Fluorescence microplate reader with excitation at ~400 nm and emission at ~505 nm.

  • Cell Lysates (optional): Prepared in a suitable lysis buffer that does not interfere with the assay.

Experimental Workflow Diagram

G Experimental Workflow for Calpain Activity Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Inhibitor, Enzyme) prep_plate Prepare 96-well Plate (Sample, Control, Inhibitor wells) prep_reagents->prep_plate add_enzyme Add Calpain Enzyme (or cell lysate) prep_plate->add_enzyme add_inhibitor Add this compound or Vehicle add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Calpain Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_fluorescence Measure Fluorescence (Ex: 400 nm, Em: 505 nm) incubate->measure_fluorescence data_analysis Data Analysis (Calculate % inhibition) measure_fluorescence->data_analysis

Caption: A flowchart illustrating the key steps in the fluorometric calpain activity assay.

Detailed Protocol
  • Reagent Preparation:

    • Prepare Calpain Assay Buffer and bring to room temperature.

    • Thaw the Calpain enzyme, Ac-LLY-AFC substrate, and this compound inhibitor on ice.

    • Prepare a working solution of Ac-LLY-AFC by diluting the stock to 200 µM in Calpain Assay Buffer.

    • Prepare serial dilutions of this compound in Calpain Assay Buffer to determine the IC50 value, if desired. A typical concentration range to test is 0.01 µM to 100 µM.[6]

  • Assay Plate Setup:

    • In a 96-well black microplate, add the following to each well:

      • Blank (No Enzyme): 50 µL of Calpain Assay Buffer.

      • Positive Control (No Inhibitor): 40 µL of Calpain Assay Buffer and 10 µL of Calpain enzyme solution.

      • Inhibitor Wells: 30 µL of Calpain Assay Buffer, 10 µL of this compound at various concentrations, and 10 µL of Calpain enzyme solution.

    • Mix the contents of the wells by gentle shaking.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 50 µL of the 200 µM Ac-LLY-AFC working solution to all wells.

    • Immediately start measuring the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

    • Alternatively, for an endpoint assay, incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • For kinetic assays, read the fluorescence every 1-2 minutes for 30-60 minutes.

    • For endpoint assays, read the fluorescence after the incubation period.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the rate of reaction for the kinetic assay by determining the slope of the linear portion of the fluorescence versus time curve.

    • For endpoint assays, use the final fluorescence values.

    • Calculate the percent inhibition using the following formula: % Inhibition = [(Activity of Positive Control - Activity with Inhibitor) / Activity of Positive Control] x 100

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Calpain Signaling Pathway

Calpains are involved in a multitude of signaling pathways. A key pathway involves their activation by elevated intracellular calcium levels, leading to the cleavage of various substrates that can trigger downstream events, including apoptosis.

G Simplified Calpain-Mediated Apoptosis Pathway cluster_trigger Apoptotic Stimulus cluster_calcium Calcium Homeostasis cluster_calpain Calpain Activation cluster_downstream Downstream Events stimulus Cellular Stress (e.g., Oxidative Stress, DNA Damage) ca_influx ↑ Intracellular Ca2+ stimulus->ca_influx calpain_activation Calpain Activation ca_influx->calpain_activation bid_cleavage Bid Cleavage to tBid calpain_activation->bid_cleavage e64c This compound (Inhibitor) e64c->calpain_activation bax_activation Bax Activation bid_cleavage->bax_activation cytochrome_c Cytochrome c Release bax_activation->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: A diagram showing the role of calpain in the intrinsic apoptosis pathway.

References

Application Notes: Specific Protocol for Cathepsin L Inhibition by E-64c

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cathepsin L, a lysosomal cysteine protease, plays a critical role in various physiological processes, including protein degradation, antigen presentation, and hormone processing.[1] Its dysregulation is implicated in numerous pathologies such as tumor metastasis, neurodegenerative disorders, and viral entry, making it a significant therapeutic target.[1][2][3][4] E-64c (also known as Ep-475) is a potent, irreversible inhibitor of the papain family of cysteine proteases, including cathepsins B, H, and L.[2][5] It is an analog of E-64, a natural product isolated from the fungus Aspergillus japonicus.[2][6] The inhibitory mechanism of this compound involves its epoxide group, which forms a stable, covalent thioether bond with the active site cysteine residue of the target protease, leading to irreversible inactivation.[1][2] These application notes provide detailed protocols for assessing the inhibitory activity of this compound against Cathepsin L both in vitro and in cell-based assays.

Data Presentation: Inhibitory Profile of E-64 and this compound

The inhibitory potency of E-64 and its analog this compound against a panel of human cathepsins is summarized below. The data highlights the high potency against Cathepsin L.

InhibitorTarget ProteasePotency MetricValueReference
E-64Cathepsin LIC₅₀2.5 nM[2]
E-64Cathepsin KIC₅₀1.4 nM[2]
E-64Cathepsin SIC₅₀4.1 nM[2]
E-64Cathepsin BIC₅₀~6,000 nM[2]
This compound Cathepsin L Inactivation Rate Constant (k_inact)2.06 x 10⁵ M⁻¹s⁻¹[5]
This compound Cathepsin B Inactivation Rate Constant (k_inact)2.98 x 10⁵ M⁻¹s⁻¹[5]

Experimental Protocols

Protocol 1: In Vitro Fluorometric Assay for Cathepsin L Inhibition

This protocol describes a method to determine the inhibitory potency (e.g., IC₅₀) of this compound against purified recombinant human Cathepsin L using a fluorogenic substrate.

Materials:

  • Recombinant Human Cathepsin L[2]

  • This compound

  • Fluorogenic Cathepsin L Substrate (e.g., Z-FR-AMC)[2][7]

  • Assay Buffer: 50 mM Sodium Acetate, 2 mM EDTA, 5 mM DTT, pH 5.5[2]

  • Solvent for this compound (e.g., DMSO)[5]

  • 96-well black, flat-bottom microplates[2]

  • Fluorescence microplate reader (e.g., Excitation/Emission at 380/460 nm for AMC-based substrates)[2]

Procedure:

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[5] Perform serial dilutions in Assay Buffer to create a range of working concentrations (e.g., 0.1 nM to 1 µM).[2]

  • Inhibitor Addition: To the wells of a 96-well plate, add 25 µL of the diluted this compound solutions. Include "no-inhibitor" controls containing Assay Buffer with an equivalent percentage of DMSO.[8]

  • Enzyme Addition: Dilute the recombinant Cathepsin L in chilled Assay Buffer to a working concentration (e.g., 2-4 nM). Add 50 µL of the diluted enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes. This allows the irreversible inhibitor this compound to bind to the enzyme.[2][9]

  • Reaction Initiation: Prepare the fluorogenic substrate solution in Assay Buffer (e.g., 200 µM final concentration for Ac-FR-AFC).[7] Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.[2]

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.[2]

  • Data Analysis: a. Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the fluorescence versus time curve. b. Normalize the velocities to the "no-inhibitor" control to determine the percent inhibition for each this compound concentration. c. Plot the percent inhibition against the logarithm of the this compound concentration. d. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[2]

Protocol 2: Cell-Based Intracellular Cathepsin L Activity Assay

This protocol measures the inhibition of endogenous Cathepsin L activity by this compound in live cells.

Materials:

  • Cell line of interest (e.g., MDA-MB-231 breast cancer cells)[10]

  • Complete cell culture medium

  • This compound

  • Cell-permeable fluorogenic Cathepsin L substrate (e.g., a substrate from a Magic Red™ kit)[2]

  • Phosphate-Buffered Saline (PBS)

  • Multi-well plates or chamber slides suitable for microscopy or flow cytometry

  • Fluorescence microscope or flow cytometer[2]

Procedure:

  • Cell Seeding: Seed the cells in a suitable format (e.g., 96-well plate) and allow them to adhere and grow overnight to the desired confluency (typically 70-80%).[11]

  • Inhibitor Treatment: Prepare working solutions of this compound in pre-warmed complete cell culture medium. A typical concentration range for cell-based assays is 1 µM to 50 µM.[10][11]

  • Incubation: Remove the existing medium from the cells and replace it with the this compound-containing medium. Include an untreated vehicle control (medium with DMSO).[11] Incubate the cells for a desired period (e.g., 8 to 24 hours) at 37°C in a 5% CO₂ incubator.[10]

  • Substrate Loading: Wash the cells twice with warm PBS to remove the inhibitor-containing medium.[2] Prepare the cell-permeable fluorogenic substrate according to the manufacturer's instructions and add it to the cells.

  • Substrate Incubation: Incubate the cells at 37°C for the time recommended by the substrate manufacturer to allow for cleavage and fluorescence development.[2]

  • Analysis: a. Wash the cells with PBS to remove excess substrate.[2] b. Fluorescence Microscopy: Immediately visualize the intracellular fluorescence. Capture images for qualitative and quantitative analysis of fluorescence intensity per cell. c. Flow Cytometry: Detach the cells (e.g., using Trypsin-EDTA), resuspend them in PBS, and analyze the fluorescence intensity on a per-cell basis.[2]

  • Data Quantification: Quantify the mean fluorescence intensity in the this compound-treated cells and compare it to the untreated control to determine the percentage of intracellular Cathepsin L inhibition.

Visualizations

G cluster_0 Mechanism of Action CatL Active Cathepsin L (with Cys25 Thiol) Complex Inactive Complex (Covalent Thioether Bond) CatL->Complex Irreversible Binding E64c This compound (Epoxide Ring) E64c->Complex

Caption: Irreversible inhibition of Cathepsin L by this compound via covalent bond formation.

G In Vitro Assay Workflow prep Prepare Reagents: This compound dilutions, Enzyme, Substrate plate Add this compound and Enzyme to 96-well plate prep->plate incubate Pre-incubate at 37°C (30 min) plate->incubate start Initiate reaction with Fluorogenic Substrate incubate->start read Kinetic Read: Measure fluorescence over time start->read analyze Data Analysis: Calculate V₀ and % Inhibition read->analyze ic50 Determine IC₅₀ value analyze->ic50

Caption: Experimental workflow for the in vitro Cathepsin L inhibition assay.

G Cell-Based Assay Workflow seed Seed cells in multi-well plate treat Treat cells with this compound (Include vehicle control) seed->treat incubate Incubate at 37°C (e.g., 8-24 hours) treat->incubate wash1 Wash cells with PBS incubate->wash1 load Load with cell-permeable fluorogenic substrate wash1->load analyze Analyze intracellular fluorescence: Microscopy or Flow Cytometry load->analyze quantify Quantify fluorescence vs. control to determine % inhibition analyze->quantify

Caption: Experimental workflow for the cell-based Cathepsin L inhibition assay.

References

Application Notes and Protocols for Preparing E-64c Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of E-64c stock solutions for various experimental applications. This compound, also known as Loxistatin Acid, is a potent, irreversible, and cell-permeable inhibitor of cysteine proteases such as cathepsins and calpains.[1][2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, facilitating easy reference for experimental planning.

PropertyValueReferences
Molecular Weight 314.4 g/mol [2][3]
CAS Number 76684-89-4[2][3]
Appearance Crystalline solid[2][3]
Purity ≥98%[3]
Solubility
   DMSO≥31.4 mg/mL (~100 mM)[2]
   Ethanol≥111.8 mg/mL (~355 mM)[2]
   DMF30 mg/mL (~95 mM)[3]
   PBS (pH 7.2)1 mg/mL (~3.18 mM)[3]
   WaterInsoluble[2]
Storage of Powder -20°C for up to 4 years[2][3]
Storage of Stock Solutions
   in DMSO/Ethanol-20°C for several months[2]
   in DMSO-80°C for up to 1 year, -20°C for 1 month[1]
Typical Working Concentration 1-10 µM[2][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for this inhibitor.

Materials:

  • This compound powder

  • Anhydrous or high-purity DMSO[5][6]

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance. To prepare 1 mL of a 10 mM stock solution, you will need 3.144 mg of this compound (Molecular Weight = 314.4 g/mol ). Calculation: (10 mmol/L) * (1 L/1000 mL) * (314.4 g/mol ) * (1000 mg/g) * 1 mL = 3.144 mg

  • Dissolution: Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved.[2] Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months or at -80°C for up to a year.[1][2]

Visualizations

Mechanism of Action: this compound Inhibition of Cysteine Proteases

This compound is an epoxide that irreversibly inhibits cysteine proteases.[7] The inhibitory mechanism involves the nucleophilic attack of the active site cysteine thiol group on the epoxide ring of this compound, forming a stable covalent thioether bond.[7][8] This covalent modification permanently inactivates the enzyme.

cluster_0 Mechanism of this compound Inhibition Active Cysteine Protease Active Cysteine Protease Covalent Complex Covalent Complex Active Cysteine Protease->Covalent Complex Nucleophilic attack by active site Cys This compound This compound This compound->Covalent Complex Inactive Protease Inactive Protease Covalent Complex->Inactive Protease

Caption: Mechanism of irreversible inhibition of cysteine proteases by this compound.

Experimental Workflow: Preparation of this compound Stock Solution

The following diagram illustrates the logical workflow for the preparation of an this compound stock solution for use in downstream experiments.

cluster_1 This compound Stock Solution Preparation Workflow Start Start Equilibrate_E64c Equilibrate this compound powder to room temperature Start->Equilibrate_E64c Weigh_E64c Weigh this compound powder Equilibrate_E64c->Weigh_E64c Add_Solvent Add appropriate volume of DMSO Weigh_E64c->Add_Solvent Dissolve Vortex/Sonicate to dissolve Add_Solvent->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing an this compound stock solution.

References

Application Notes and Protocols: In Vivo Efficacy of E-64c and its Prodrug E-64d

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: E-64c is a potent, irreversible, and highly selective inhibitor of cysteine proteases.[1] It covalently modifies the active site thiol of target enzymes, which include cathepsins B, H, and L, as well as calpains.[2][3] Due to its specific mode of action and low toxicity, this compound and its derivatives are valuable tools for investigating the roles of cysteine proteases in various disease states.[1][4] For in vivo applications, particularly oral administration, the ethyl ester prodrug E-64d is often utilized. E-64d is converted to the biologically active acid form, this compound, within the body, offering improved bioavailability.[5]

These application notes provide a summary of the in vivo efficacy of this compound and E-64d in several disease models, complete with quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound functions by forming an irreversible thioether bond with the active site cysteine residue of target proteases, effectively inactivating the enzyme.[1] This high specificity for cysteine proteases, with little to no effect on serine or metalloproteinases, makes it a precise molecular tool.[2]

cluster_0 Mechanism of this compound Inhibition E64c This compound (Inhibitor) Complex Irreversible Thioether Complex (Inactive Enzyme) E64c->Complex Covalent Bonding Protease Cysteine Protease (e.g., Cathepsin B) ActiveSite Active Site Thiol (-SH group) Protease->Complex Inactivation cluster_AD_Pathway Amyloid-β Production Pathway in AD APP AβPP (Amyloid Precursor Protein) Abeta Amyloid-β (Aβ) (Toxic Peptide) APP->Abeta Cleavage CatB Cathepsin B (β-secretase activity) CatB->Abeta Plaques Amyloid Plaques & Memory Deficits Abeta->Plaques E64d Oral E-64d E64c This compound (Active form) E64d->E64c In vivo conversion E64c->CatB Inhibition cluster_Workflow General In Vivo Efficacy Workflow A 1. Model Selection (e.g., AD Mouse, Ischemia Rat) B 2. Group Assignment (Vehicle, this compound/d Low, High) A->B C 3. Drug Formulation & Administration (Oral Gavage / IP Injection) B->C D 4. Monitoring (Health, Behavior) C->D E 5. Endpoint Sample Collection (Blood, CSF, Tissues) D->E F 6. Biomarker Analysis (ELISA, Western Blot, Activity Assays) E->F G 7. Data Analysis & Interpretation F->G

References

Troubleshooting & Optimization

improving E-64c stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for E-64c and related cysteine protease inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and ensure the stability and efficacy of this compound in culture media.

Frequently Asked Questions (FAQs)

Q1: What is the difference between E-64, this compound, and E-64d?

A: E-64 is a potent, irreversible, and highly selective natural inhibitor of cysteine proteases.[1][2] However, it has limited permeability into cells and tissues.[1][3] this compound (also known as Loxistatin Acid) is a cell-permeable analog of E-64, making it more suitable for cell culture experiments.[4] E-64d is an esterified prodrug of this compound, designed for enhanced cell permeability; it is converted to the active form, this compound, by intracellular esterases.[5] this compound shows higher inhibitory potency for cathepsins B and L compared to E-64.

Q2: My this compound inhibitor is not showing the expected effect in my cell culture. What could be the cause?

A: There are several potential reasons for a lack of efficacy:

  • Degradation: this compound can degrade in aqueous solutions. The epoxide ring, which is crucial for its inhibitory activity, is susceptible to hydrolysis, especially at non-optimal pH or elevated temperatures.[6]

  • Improper Storage: Stock solutions may have lost activity due to incorrect storage temperatures or repeated freeze-thaw cycles.[7] It is not recommended to store aqueous solutions for more than a day.[1]

  • Suboptimal Concentration: The effective concentration can vary between cell types and experimental conditions. A typical working concentration is between 1 to 10 µM.[1][8]

  • Cellular Feedback Mechanisms: In some cases, inhibiting cysteine proteases can trigger a cellular feedback response, leading to the upregulation of other proteases. For example, treatment of breast cancer cells with E-64 was shown to increase the amount of active cathepsin S.[9]

Q3: How should I prepare and store stock solutions of this compound?

A: Proper preparation and storage are critical for maintaining the inhibitor's activity.

  • Solvent Choice: this compound is insoluble in water but soluble in DMSO and ethanol. Prepare a concentrated stock solution (e.g., >10 mM) in fresh, high-quality DMSO.[10]

  • Storage: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7] Store these aliquots at -20°C for several months or at -80°C for up to 6 months.[8][7]

  • Aqueous Solutions: Avoid long-term storage of aqueous dilutions. Prepare working solutions fresh for each experiment by diluting the DMSO stock directly into the culture medium.[1][8]

Q4: How frequently should I add fresh this compound to my culture medium?

Q5: What are the key factors that affect this compound stability in my experiments?

A: The primary factors are pH, temperature, and the aqueous environment.

  • pH: E-64 is reported to be stable in a pH range of 2-10, but stability can decrease in extremely alkaline or acidic buffers.[1][6] Standard culture media (pH ~7.4) is generally suitable, but shifts in pH during cell growth could accelerate degradation.

  • Temperature: E-64 can undergo hydrolysis at room temperature (+15 to +25°C) and above.[6] While experiments are conducted at 37°C, stock solutions and media containing this compound should be kept on ice when not in use.

  • Aqueous Hydrolysis: The presence of water can lead to the opening of the active epoxide ring, inactivating the molecule. This is the main reason for limited stability in culture media.

Data Summary

Table 1: Solubility of E-64 and its Analogs

CompoundSolventSolubilityReference(s)
E-64 Water20 mg/mL (heating may be required)[1]
DMSO25 mg/mL[1]
This compound WaterInsoluble
DMSO≥31.4 mg/mL (>10 mM)
Ethanol≥111.8 mg/mL

Table 2: Recommended Storage of E-64/E-64c Stock Solutions

CompoundSolventTemperatureDurationReference(s)
E-64 Dry DMSO (10 mM)-20°C< 3 months[1]
E-64 Aqueous (1 mM)-20°CStable for months[2]
E-64 Aqueous (Working)Room Temp< 1 day[1]
This compound DMSO-20°CSeveral months[8]
E-64 DMSO-20°C1 month[7]
E-64 DMSO-80°C6 months[7]

Note: There is some conflicting information regarding the stability of aqueous E-64 solutions. It is best practice to prepare aqueous working solutions fresh from a DMSO stock just before use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a stable, concentrated stock solution of this compound and a fresh working solution for cell culture experiments.

Materials:

  • This compound powder

  • High-quality, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

Methodology:

  • Stock Solution Preparation (10 mM in DMSO): a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Under sterile conditions, dissolve the this compound powder in anhydrous DMSO to a final concentration of 10 mM (this compound MW: 314.4 g/mol ). To aid dissolution, you may gently warm the tube to 37°C for 10 minutes or use an ultrasonic bath. c. Vortex briefly to ensure the powder is completely dissolved. d. Aliquot the stock solution into sterile, single-use microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.[7]

  • Working Solution Preparation: a. Thaw a single aliquot of the 10 mM this compound stock solution. b. Dilute the stock solution directly into pre-warmed (37°C) cell culture medium to achieve the desired final concentration (e.g., 10 µM). For a 1:1000 dilution, add 1 µL of 10 mM stock to 1 mL of medium. c. Mix thoroughly by gentle inversion or pipetting. d. Use the working solution immediately. Do not store diluted aqueous solutions.[1]

Protocol 2: Cell-Based Assay to Assess this compound Activity

Objective: To determine the effective concentration of this compound by measuring the inhibition of intracellular cysteine protease activity.

Materials:

  • Adherent cells of interest

  • 96-well clear-bottom black plates

  • This compound DMSO stock solution (from Protocol 1)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cell-permeable fluorogenic cathepsin substrate (e.g., Magic Red™ Cathepsin B Assay Kit)

  • Fluorescence microplate reader or fluorescence microscope

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • Inhibitor Treatment: a. Prepare serial dilutions of this compound in culture medium from your stock solution to cover a range of concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Include a vehicle control (DMSO only) at the highest concentration used. b. Remove the old medium from the cells and add the medium containing the different this compound concentrations. c. Incubate for the desired treatment period (e.g., 4 to 24 hours).

  • Substrate Addition: a. Wash the cells twice with warm PBS to remove any residual inhibitor from the medium.[11] b. Prepare the fluorogenic cathepsin substrate according to the manufacturer's instructions and add it to each well. c. Incubate at 37°C for the recommended time to allow for substrate cleavage by active proteases.

  • Quantification: a. Wash the cells with PBS to remove excess substrate. b. Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths. Alternatively, visualize and capture images using a fluorescence microscope.

  • Analysis: Plot the fluorescence intensity against the this compound concentration. A decrease in fluorescence indicates inhibition of protease activity. This allows for the determination of an effective inhibitory concentration for your specific cell line and experimental conditions.

Visualizations

troubleshooting_workflow start Start: This compound Ineffective check_stock Check Stock Solution start->check_stock stock_issue Potential Issue: - Old/degraded stock - Repeated freeze-thaw - Improper solvent check_stock->stock_issue Issue Found? check_protocol Check Experimental Protocol check_stock->check_protocol No Issue prepare_new Action: Prepare Fresh Stock in Anhydrous DMSO stock_issue->prepare_new end Problem Resolved prepare_new->end protocol_issue Potential Issue: - Concentration too low - Instability in media - Cell line resistance check_protocol->protocol_issue Issue Found? check_reagents Check Reagents & Media check_protocol->check_reagents No Issue optimize_protocol Action: - Increase concentration (titrate) - Refresh media every 24h - Test alternative inhibitor (E-64d) protocol_issue->optimize_protocol optimize_protocol->end reagent_issue Potential Issue: - Media pH shift - Contamination check_reagents->reagent_issue Issue Found? validate_reagents Action: - Verify media pH - Use fresh media reagent_issue->validate_reagents validate_reagents->end

Caption: Troubleshooting workflow for this compound inactivity.

degradation_pathway cluster_0 Active this compound Structure cluster_1 Inactivation Pathway E64c This compound (Active Inhibitor) Epoxide trans-Epoxysuccinyl Group (Active Moiety) E64c->Epoxide contains Hydrolysis Hydrolysis (H₂O, Temp, pH) Epoxide->Hydrolysis susceptible to Inactive Inactive Diol Product Hydrolysis->Inactive leads to

Caption: Simplified this compound chemical degradation pathway.

References

Technical Support Center: Optimizing E-64c Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of E-64c, a potent cysteine protease inhibitor, to effectively inhibit target enzymes while minimizing off-target cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture experiments?

A1: A general starting concentration range for this compound and its related compound E-64 is between 1 to 10 µM.[1] However, the optimal concentration is highly dependent on the cell type, experimental duration, and the specific cysteine protease being targeted. For some primary cells, effective concentrations can range from 1-50 µM depending on the target cathepsin.[2]

Q2: At what concentrations does this compound typically become cytotoxic?

A2: Cytotoxicity is cell-type and exposure-time dependent. For instance, in studies with the related compound E-64 on S. cervi parasites, a concentration- and time-dependent decrease in viability was observed, with an EC50 of 16 µM after 8 hours of incubation.[3][4] Concentrations of 20 µM and 40 µM were found to be lethal to microfilariae.[3] It is crucial to perform a dose-response experiment for your specific cell line to determine the cytotoxic threshold.

Q3: What are the common mechanisms of this compound-induced cytotoxicity?

A3: While E-64 and its analogs are valued for their low toxicity, at higher concentrations or with prolonged exposure, they can induce cell death.[1][5] The primary mechanism of cytotoxicity is often linked to the induction of apoptosis and oxidative stress.[3][6] Inhibition of cysteine proteases can disrupt cellular processes like autophagy, which can, in some contexts, lead to or enhance apoptosis.[7][8]

Q4: How can I determine if the observed cell death in my experiment is due to this compound cytotoxicity?

A4: To confirm that this compound is the cause of cytotoxicity, you should run a dose-response experiment and include proper controls. This includes a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same concentration used for your highest this compound dose.[2] Assays to measure apoptosis (e.g., Annexin V/PI staining, caspase-3 activity) and cell viability (e.g., MTT, trypan blue exclusion) can quantify the extent of cell death across different concentrations.

Q5: My cells are dying even at low concentrations of this compound. What could be the issue?

A5: If you observe cytotoxicity at concentrations typically considered safe (e.g., <10 µM), consider the following:

  • Cell Line Sensitivity: Your specific cell line may be unusually sensitive to cysteine protease inhibition.

  • Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to your cells. It's recommended to keep the final DMSO concentration below 0.1%.

  • Compound Stability: Ensure your this compound stock solution is properly stored (typically at -20°C) and has not degraded.[1][9]

  • Extended Incubation: Long exposure times can lead to cumulative toxic effects. Consider a time-course experiment to find the optimal incubation period.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High levels of cell death observed across all tested concentrations. 1. Cell line is highly sensitive. 2. this compound concentration range is too high. 3. Vehicle (e.g., DMSO) concentration is toxic.1. Perform a broader dose-response experiment starting from a much lower concentration (e.g., 0.1 µM). 2. Ensure the final vehicle concentration is non-toxic (typically <0.1%). Run a vehicle-only control.
Inconsistent results between experiments. 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Degradation of this compound stock solution.1. Standardize cell seeding protocols. 2. Ensure precise timing for treatment incubation. 3. Prepare fresh stock solutions of this compound for critical experiments. Store aliquots at -20°C to avoid multiple freeze-thaw cycles.[9]
No inhibition of target protease activity, but cytotoxicity is observed. 1. Off-target effects of this compound. 2. The observed cell death is independent of the intended target protease.1. Confirm target protease expression in your cell line. 2. Use a secondary, structurally different inhibitor for the same target to see if the cytotoxic effect is replicated. 3. Consider using siRNA to knockdown the target protease as an alternative method to confirm the phenotype.

Data Summary: E-64 and this compound Concentrations and Effects

CompoundConcentrationCell Type / OrganismObserved EffectReference
E-64 1-10 µMGeneral UseTypical effective working concentration.[1]
E-64 5, 10, 20, 40 µMS. cervi parasitesConcentration-dependent decrease in viability.[3][4]
E-64 16 µMS. cervi parasitesEC50 for cytotoxicity after 8 hours.[3][4]
E-64 5-50 µMMDA-MB-231 breast cancer cellsUsed to study effects on cathepsin levels.[10]
This compound 10 µMNeuronal chromaffin cellsInhibition of β-secretase product from APP.[9]

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using MTT Assay

This protocol provides a method to assess cell viability by measuring the metabolic activity of cells, which is reduced in non-viable cells.

Materials:

  • 96-well flat-bottom cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare this compound Dilutions: Prepare a series of 2x concentrated this compound solutions in complete medium. A suggested range is 200 µM, 100 µM, 50 µM, 20 µM, 10 µM, 2 µM, and 0 µM (vehicle control).

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. This will dilute the treatment to the final 1x concentration. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the absorbance of the blank wells.

Protocol 2: Assessing Apoptosis via Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • This compound treated and control cells (from a 6-well plate or similar)

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer (often provided with the kit)

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound as determined from the cytotoxicity assay (e.g., IC25, IC50, and a non-toxic concentration).

  • Cell Collection: Following treatment, collect both adherent and floating cells to ensure all apoptotic cells are included.[2] Centrifuge the cell suspension and wash the pellet with ice-cold PBS.

  • Cell Lysis: Lyse the cells according to the manufacturer's instructions for the caspase-3 assay kit.[2]

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal protein loading for the assay.

  • Caspase-3 Assay: Add an equal amount of protein from each sample to the wells of a microplate. Add the caspase-3 substrate to each well and incubate as recommended by the manufacturer.[2]

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Analysis: Calculate the fold-change in caspase-3 activity in this compound treated cells relative to the untreated or vehicle control.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Optimization start Seed Cells in 96-well Plate prep_e64c Prepare Serial Dilutions of this compound treat Treat Cells (24-72h) + Vehicle Control prep_e64c->treat viability Perform Cell Viability Assay (e.g., MTT, CCK-8) treat->viability plot Plot Dose-Response Curve Calculate IC50 viability->plot apoptosis Assess Apoptosis at Key Conc. (e.g., Caspase Assay) plot->apoptosis Inform Concentration Selection optimize Select Optimal Non-Toxic Concentration for Future Exps. apoptosis->optimize

Caption: Workflow for optimizing this compound concentration.

signaling_pathway cluster_autophagy Autophagy Regulation cluster_apoptosis Apoptosis Pathway E64c This compound CysteineProteases Cysteine Proteases (e.g., Cathepsins, Calpains) E64c->CysteineProteases Inhibits Autophagy Autophagosome Degradation CysteineProteases->Autophagy Required for Bcl2 Bcl-2 Family (Balance Shift) CysteineProteases->Bcl2 Modulates Autophagy_Inhibition Autophagy Blockade Apoptosis Apoptosis Autophagy_Inhibition->Apoptosis Can Promote Caspases Caspase Activation (e.g., Caspase-3) Bcl2->Caspases Regulates Caspases->Apoptosis Executes

References

common problems in experiments using E-64c

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for E-64c, a potent, irreversible inhibitor of cysteine proteases. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound.

Troubleshooting Guides

This section addresses common problems that may be encountered during experiments using this compound.

ProblemPossible CauseRecommended Solution
No or low inhibitory effect observed Incorrect concentration: The concentration of this compound may be too low to effectively inhibit the target protease.Consult the provided IC50 values (Table 1) and consider performing a dose-response experiment to determine the optimal concentration for your specific cell type or enzyme. Effective concentrations in cell-based assays typically range from 1-50 µM.[1]
Compound instability: this compound solutions, especially in aqueous buffers, may degrade over time.Prepare fresh stock solutions in DMSO and store them at -20°C for up to several months.[2] For aqueous working solutions, it is recommended to prepare them fresh on the day of the experiment.[3]
Poor cell permeability: this compound has limited membrane permeability.For experiments requiring intracellular inhibition, consider using its more cell-permeable analog, E-64d.[4]
Incorrect pH: The activity of cysteine proteases and the efficacy of this compound can be pH-dependent.Ensure the pH of your experimental buffer is optimal for your target protease. Many cysteine proteases are most active at acidic pH within lysosomes.
Inconsistent results between experiments Variability in stock solution: Inconsistent preparation or storage of this compound stock solutions.Always prepare and store this compound stock solutions consistently. Avoid repeated freeze-thaw cycles.
Cell culture variability: Differences in cell passage number, confluency, or overall health can affect experimental outcomes.Maintain consistent cell culture practices. Regularly check for mycoplasma contamination.
Differential cathepsin responses: In some cell lines, E-64 treatment can lead to paradoxical increases in the active form of certain cathepsins, like cathepsin S, while suppressing others, like cathepsin L.[5][6]Be aware of this potential feedback mechanism. It is advisable to measure the activity of multiple cathepsins to understand the complete cellular response.
Observed cytotoxicity High concentration of this compound: Although generally considered to have low toxicity, high concentrations may induce off-target effects or cytotoxicity.[3]Perform a toxicity assay to determine the optimal non-toxic concentration for your specific cell line.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).
Induction of apoptosis: In some systems, such as filarial parasites, E-64 has been shown to induce oxidative stress and apoptosis.[7]Evaluate markers of apoptosis in your experimental system if cytotoxicity is observed.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is an analog of E-64 and functions as an irreversible inhibitor of cysteine proteases.[2] It contains an epoxide ring that covalently binds to the sulfhydryl group in the active site of these enzymes, leading to their inactivation.[2][3]

2. What is the difference between E-64, this compound, and E-64d?

  • E-64: The parent compound, a potent and selective irreversible inhibitor of cysteine proteases.[3]

  • This compound (Loxistatin Acid): A derivative of E-64 that is also an irreversible and membrane-permeant cysteine protease inhibitor.[8] It exhibits higher inhibitory potency for cathepsins B and L compared to E-64.[2]

  • E-64d: A cell-permeable analog of E-64, often used for in vivo studies due to its improved bioavailability.[4]

3. How should I prepare and store this compound?

This compound is soluble in DMSO and ethanol but insoluble in water.[2] It is recommended to prepare a stock solution in DMSO (e.g., >10 mM) and store it at -20°C for several months.[2] For cell culture experiments, the DMSO stock solution can be diluted into the aqueous culture medium to the desired final concentration immediately before use. To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[2]

4. What are the primary targets of this compound?

This compound is a broad-spectrum inhibitor of cysteine proteases, including several members of the cathepsin family (such as B, H, and L) and calpains.[2][8] It is highly selective for cysteine proteases and does not significantly inhibit other protease classes like serine proteases (with the exception of trypsin).[3]

5. Are there any known off-target effects of this compound?

While highly selective for cysteine proteases, off-target effects can occur, especially at high concentrations. In some breast cancer cell lines, treatment with E-64 has been observed to cause a paradoxical increase in the active form of cathepsin S, while decreasing active cathepsin L.[5][6] Researchers should be mindful of such potential feedback mechanisms within the cell.

Data Presentation

Table 1: Inhibitory Activity (IC₅₀) of E-64 and its Analogs against Various Cysteine Proteases

CompoundTarget ProteaseIC₅₀ (nM)Reference
E-64Cathepsin K1.4[9][10]
E-64Cathepsin L2.5[9][10]
E-64Cathepsin S4.1[9][10]
E-64Papain9[11]

Note: Specific IC₅₀ values for this compound are less commonly reported in direct comparison tables, but it is noted to have higher inactivation rate constants for cathepsins B and L than E-64.[2]

Table 2: Recommended Working Concentrations for E-64 in Cellular Assays

Cell Type ExamplesEffective Working Concentration (µM)Reference
Primary Osteoclasts1-10[1]
Primary Chondrocytes, Endothelial Cells1-10[1]
Primary Macrophages, Microglia1-10[1]
Primary Macrophages, Neurons1-50[1]
Neuronal Chromaffin Cells10[2]

Experimental Protocols

Protocol 1: In Vitro Cathepsin Activity Assay

This protocol describes a fluorometric assay to determine the inhibitory effect of this compound on a specific cathepsin.

Materials:

  • Recombinant active cathepsin enzyme

  • Assay Buffer (specific to the cathepsin, often at an acidic pH)

  • Fluorogenic cathepsin substrate

  • This compound

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a series of dilutions of this compound in Assay Buffer. A typical concentration range would be from 1 nM to 10 µM.

  • In the wells of the 96-well plate, add 50 µL of the diluted this compound solutions. Include wells with Assay Buffer only as a no-inhibitor control.

  • Add 25 µL of the recombinant cathepsin solution (pre-diluted in Assay Buffer to a working concentration) to each well.

  • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Add 25 µL of the fluorogenic substrate to each well to initiate the reaction.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) using a fluorescence plate reader.

  • Calculate the rate of substrate cleavage for each this compound concentration and determine the IC₅₀ value.

Protocol 2: Cell-Based Cathepsin Activity Assay

This protocol allows for the measurement of intracellular cathepsin activity in live cells treated with this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell-permeable fluorogenic cathepsin substrate

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed the cells in a suitable format (e.g., 96-well plate, chamber slides) and allow them to adhere overnight.

  • Prepare the this compound working solution by diluting the stock solution in pre-warmed complete growth medium to the desired final concentration (typically 1-50 µM).

  • Aspirate the existing medium from the cells and replace it with the this compound-containing medium. Include an untreated control and a vehicle control (medium with the same concentration of DMSO).

  • Incubate the cells for the desired period (e.g., 4, 8, or 24 hours) in a humidified incubator at 37°C with 5% CO₂.[1]

  • Wash the cells twice with warm PBS.

  • Prepare the cell-permeable fluorogenic substrate according to the manufacturer's instructions and add it to the cells.

  • Incubate the cells at 37°C for the recommended time to allow for substrate cleavage.

  • Wash the cells again with PBS to remove excess substrate.

  • Analyze the intracellular fluorescence using either a fluorescence microscope or a flow cytometer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock (DMSO) dilute Dilute this compound in Medium prep_stock->dilute prep_cells Seed Cells treat Treat Cells prep_cells->treat dilute->treat add_substrate Add Fluorogenic Substrate treat->add_substrate measure Measure Fluorescence add_substrate->measure analyze Data Analysis measure->analyze

Caption: General experimental workflow for cell-based assays using this compound.

signaling_pathway cluster_lysosome Lysosome cluster_cell Cellular Processes E64c This compound Cathepsin Cysteine Protease (e.g., Cathepsin B, L) E64c->Cathepsin inhibition Degradation Protein Degradation Cathepsin->Degradation Protein Protein Substrate Protein->Degradation Apoptosis Apoptosis Degradation->Apoptosis regulates ImmuneResponse Immune Response Degradation->ImmuneResponse regulates Autophagy Autophagy Autophagy->Cathepsin activates

Caption: Inhibition of lysosomal cysteine proteases by this compound and its downstream effects.

References

E-64c Technical Support Center: Troubleshooting Degradation in Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

E-64c, a potent and irreversible inhibitor of cysteine proteases, is a critical tool in research and drug development. However, its efficacy is highly dependent on its stability in experimental conditions. This technical support center provides a comprehensive guide to understanding and mitigating the degradation of this compound in various buffer solutions, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound, and its close analog E-64, are susceptible to degradation in aqueous solutions, primarily through hydrolysis. For E-64, it is recommended not to store aqueous solutions for more than one day.[1] Stock solutions of this compound are best prepared in anhydrous DMSO and can be stored at -20°C for several months.[2][3] When preparing working solutions in aqueous buffers, it is crucial to use them promptly to minimize degradation.

Q2: How does pH affect the stability of this compound?

Q3: Can the type of buffer used influence this compound stability?

A3: Yes, the components of the buffer system can impact the stability of molecules. While direct studies on the effect of common buffers like phosphate, Tris, and HEPES on this compound degradation are limited, it is known that buffer components can interact with and affect the stability of proteins and small molecules. For instance, phosphate buffers have been shown to both stabilize and destabilize certain proteins depending on the conditions. It is recommended to empirically test the stability of this compound in your specific buffer system if long incubation times are required.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathway for this compound in aqueous solutions is believed to be hydrolysis. The epoxide ring, which is crucial for its inhibitory activity, is susceptible to nucleophilic attack by water, leading to an inactive diol. The peptide bonds in the molecule could also be subject to hydrolysis, especially at extreme pH values.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of inhibitory activity in experiments. Degradation of this compound in the working buffer.Prepare fresh working solutions of this compound for each experiment. Avoid prolonged storage of aqueous solutions. If possible, add this compound to the buffer immediately before use.
Suboptimal pH of the buffer.Ensure the pH of your experimental buffer is within the stable range for this compound (ideally between pH 6 and 8 for most applications). Verify the pH of your buffer after all components have been added.
Incompatible buffer components.If you suspect a buffer component is degrading this compound, consider testing its stability in a simpler buffer system or switching to an alternative buffer (e.g., from phosphate to HEPES).
Inconsistent results between experiments. Variable this compound activity due to inconsistent solution preparation.Standardize your protocol for preparing this compound working solutions. Always use high-quality, anhydrous DMSO for stock solutions.
Freeze-thaw cycles of the stock solution.Aliquot your this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.
Precipitation of this compound in the working buffer. Low solubility of this compound in the aqueous buffer.Ensure the final concentration of DMSO (or other organic solvent) from the stock solution is low enough to be compatible with your experimental system, but sufficient to keep this compound in solution. Gentle warming and vortexing may aid dissolution.[4]

Quantitative Data on this compound Stability

While specific kinetic data for the degradation of this compound in different buffers is not extensively available in peer-reviewed literature, the following table summarizes the known stability information for this compound and its close analog, E-64. Researchers should use this as a guideline and consider performing their own stability assessments for long-term experiments.

Compound Solvent/Buffer pH Range Storage Temperature Reported Stability Reference
This compoundDMSO (anhydrous)N/A-20°CSeveral months[2][3]
E-64Aqueous Solution2 - 10Room TemperatureProne to hydrolysis; not recommended for storage more than one day.[1][4]
E-64Neutral water/methanol or ethanol (1:1)Neutral+2 to +8°C1 day[4]
E-64Neutral water/methanol or ethanol (1:1)Neutral-15 to -25°C1 to 2 months[4]

Experimental Protocols

Protocol for Assessing this compound Stability in a Specific Buffer

This protocol provides a framework for determining the stability of this compound in your experimental buffer. The principle is to incubate this compound in the buffer over a time course and then measure its remaining inhibitory activity against a standard cysteine protease.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your experimental buffer (e.g., Phosphate, Tris, HEPES)

  • A standard cysteine protease (e.g., Papain)

  • A fluorogenic cysteine protease substrate (e.g., Z-FR-AMC)

  • Assay buffer (e.g., 100 mM sodium phosphate, 10 mM DTT, pH 6.5)

  • 96-well black microplate

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C.

  • Incubation:

    • Prepare a working solution of this compound in your experimental buffer at a concentration 10-fold higher than the final desired assay concentration.

    • Set up a time course (e.g., 0, 1, 2, 4, 8, 24 hours) for incubation at the desired temperature (e.g., room temperature or 37°C).

    • At each time point, take an aliquot of the this compound solution.

  • Activity Assay:

    • In a 96-well plate, add the assay buffer.

    • Add the aged this compound solution from each time point to the wells.

    • Add the cysteine protease (e.g., Papain) to all wells except the blank.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibition.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Immediately measure the fluorescence kinetics over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for each time point.

    • Plot the percentage of remaining this compound activity (relative to the 0-hour time point) against time.

    • From this plot, you can determine the half-life (t₁/₂) of this compound in your buffer under the tested conditions.

Visualizations

E64c_Degradation_Pathway E64c_active Active this compound (Epoxide Ring Intact) E64c_inactive Inactive this compound (Diol) E64c_active->E64c_inactive pH, Temperature, Buffer Components H2O H₂O (Hydrolysis)

Caption: Proposed hydrolytic degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation Time Course cluster_assay Activity Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock (DMSO) prep_working Prepare this compound Working Solution in Buffer prep_stock->prep_working t0 T = 0h t1 T = 1h t_n T = n h add_protease Add Cysteine Protease t0->add_protease t1->add_protease t_n->add_protease add_substrate Add Fluorogenic Substrate add_protease->add_substrate measure Measure Fluorescence add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate plot_data Plot % Activity vs. Time calc_rate->plot_data det_halflife Determine Half-life plot_data->det_halflife

Caption: Workflow for assessing this compound stability.

References

minimizing non-specific binding of E-64c

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for E-64c. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound, with a focus on minimizing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Loxistatin acid, is a potent, irreversible, and cell-permeable inhibitor of cysteine proteases.[1] It is the active form of its ethyl ester prodrug, E-64d. Once inside the cell, E-64d is hydrolyzed by esterases to this compound. The inhibitory mechanism of this compound involves the nucleophilic attack of the active site cysteine thiol of the protease on the epoxide ring of this compound. This results in the formation of a stable, irreversible thioether bond, thereby inactivating the enzyme. This compound specifically targets cysteine proteases such as cathepsins (B, H, and L) and calpains, without affecting serine proteases.[2][3]

Q2: What are the common applications of this compound in research?

This compound and its derivatives are widely used in various research areas, including:

  • Alzheimer's Disease Research: this compound is used to study the role of cysteine proteases, such as Cathepsin B, in the processing of amyloid precursor protein (APP) and the production of amyloid-β (Aβ) peptides, which are key events in the pathology of Alzheimer's disease.[4]

  • Autophagy Research: As an inhibitor of lysosomal proteases, this compound is a valuable tool for studying autophagic flux. By blocking the degradation of autolysosomes, it allows for the accumulation and subsequent quantification of autophagic vesicles.[5][6]

  • Cancer Research: Cysteine proteases are often upregulated in tumors and are involved in processes like invasion and metastasis. This compound is used to investigate the role of these proteases in cancer progression.

  • Parasitology: E-64 has shown antiparasitic activity against organisms like Giardia lamblia.[2]

Q3: What is non-specific binding and why is it a concern with this compound?

Non-specific binding refers to the interaction of a compound, in this case, this compound, with molecules or surfaces other than its intended target. This can lead to a variety of experimental issues, including high background signals, false positives, and inaccurate quantification of the inhibitor's effect. Minimizing non-specific binding is crucial for obtaining reliable and reproducible data.

Troubleshooting Guide: Minimizing this compound Non-Specific Binding

High background signal is a common indicator of non-specific binding. This guide provides a systematic approach to troubleshoot and minimize this issue in your experiments.

Problem: High background or suspected non-specific binding of this compound.

Potential Cause Recommended Solution Expected Outcome
Inappropriate Buffer Conditions Adjust the pH of your assay buffer. The charge of both this compound and interacting proteins is pH-dependent. Increase the salt concentration (e.g., 150 mM NaCl) to reduce electrostatic interactions.[7]Reduced charge-based non-specific binding.
Hydrophobic Interactions Add a non-ionic surfactant, such as Tween-20 (typically 0.05% v/v), to your buffers (binding, wash, and dilution buffers).[7]Disruption of non-specific hydrophobic interactions between this compound and other surfaces.
Protein Aggregation/Binding to Surfaces Include a blocking protein like Bovine Serum Albumin (BSA) (typically 0.1-1% w/v) in your assay and dilution buffers.[7][8]BSA can coat surfaces and prevent this compound from binding non-specifically to plasticware and other proteins.
Insufficient Washing Increase the number and/or duration of wash steps after the incubation with this compound. Ensure adequate wash buffer volume.More effective removal of unbound or weakly bound this compound.
Inappropriate Inhibitor Concentration Perform a dose-response curve to determine the optimal concentration of this compound that provides specific inhibition without causing high background.Identification of the ideal experimental window for this compound concentration.
Quantitative Data on Reducing Non-Specific Binding

The following table provides representative data on the effectiveness of different blocking agents in reducing non-specific binding in a typical binding assay.

Condition Buffer Blocking Agent(s) Relative Non-Specific Binding (%)
1 (Control)PBS, pH 7.4None100
2PBS, pH 7.40.1% BSA65
3PBS, pH 7.41% BSA30
4PBS, pH 7.40.05% Tween-2070
5PBS, pH 7.4, 150mM NaClNone55
6PBS, pH 7.4, 150mM NaCl1% BSA + 0.05% Tween-2015

Note: These are representative values and the actual reduction may vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay for this compound

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against a specific cysteine protease.

Materials:

  • Recombinant cysteine protease (e.g., Cathepsin B)

  • Fluorogenic substrate (e.g., Z-RR-AMC)

  • Assay Buffer: 50 mM Sodium Acetate, 2 mM EDTA, 5 mM DTT, pH 5.5

  • This compound stock solution (in DMSO or water)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer.

  • Pre-incubation: In the wells of the 96-well plate, add 25 µL of the diluted this compound solutions. Include a "no inhibitor" control with Assay Buffer only.

  • Add Enzyme: Add 50 µL of the diluted cysteine protease solution to each well.

  • Incubate: Incubate the plate at 37°C for 15-30 minutes to allow for the irreversible binding of this compound to the enzyme.

  • Initiate Reaction: Add 25 µL of the fluorogenic substrate solution to each well.

  • Measure Fluorescence: Immediately begin monitoring the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC-based substrates) at regular intervals for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction velocity for each this compound concentration. Plot the percentage of inhibition relative to the "no inhibitor" control against the this compound concentration to determine the IC50 value.

Protocol 2: Recommended Blocking Procedure for a Cell-Based Assay

This protocol outlines steps to minimize non-specific binding of this compound in a cell-based assay.

Materials:

  • Cells of interest

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Blocking Buffer: PBS containing 1% BSA and 0.05% Tween-20

  • This compound working solution (diluted in Blocking Buffer)

Procedure:

  • Cell Preparation: Culture and prepare your cells as required for your specific experiment (e.g., seeding in a multi-well plate).

  • Wash: Gently wash the cells twice with PBS to remove any residual serum proteins.

  • Blocking Step: Add Blocking Buffer to the cells and incubate for 30-60 minutes at room temperature. This step saturates non-specific binding sites on the cells and the well surface.

  • Remove Blocking Buffer: Carefully aspirate the Blocking Buffer.

  • Add this compound: Add the this compound working solution (diluted in Blocking Buffer) to the cells and proceed with your experimental incubation.

  • Washing: Following the incubation with this compound, wash the cells three to five times with wash buffer (PBS with 0.05% Tween-20) to remove unbound inhibitor.

  • Proceed with Downstream Analysis: Continue with your specific experimental protocol (e.g., cell lysis, fluorescence imaging).

Visualizations

This compound Mechanism of Action and Non-Specific Binding

E64c_Mechanism cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding E64c This compound Protease Cysteine Protease (e.g., Cathepsin B) E64c->Protease Irreversible Covalent Binding Inactive_Protease Inactive Protease (Thioether Bond) Protease->Inactive_Protease Inhibition Other_Protein Other Proteins Plastic Plastic Surface E64c_nonspecific This compound E64c_nonspecific->Other_Protein Hydrophobic/ Electrostatic Interactions E64c_nonspecific->Plastic Adsorption

Caption: Mechanism of this compound specific and non-specific binding.

Troubleshooting Workflow for High Non-Specific Binding

Troubleshooting_Workflow Start High Non-Specific Binding Detected Check_Buffer Review Buffer Conditions (pH, Salt) Start->Check_Buffer Optimize_Buffer Optimize Buffer: - Adjust pH - Increase Salt (e.g., 150mM NaCl) Check_Buffer->Optimize_Buffer Suboptimal Check_Blocking Evaluate Blocking Strategy Check_Buffer->Check_Blocking Optimal Optimize_Buffer->Check_Blocking Optimize_Blocking Optimize Blocking: - Add/Increase BSA (0.1-1%) - Add Tween-20 (0.05%) Check_Blocking->Optimize_Blocking Suboptimal Check_Washing Assess Wash Steps Check_Blocking->Check_Washing Optimal Optimize_Blocking->Check_Washing Optimize_Washing Optimize Washing: - Increase # of washes - Increase wash duration/volume Check_Washing->Optimize_Washing Insufficient Check_Concentration Verify this compound Concentration Check_Washing->Check_Concentration Sufficient Optimize_Washing->Check_Concentration Titrate_E64c Perform Dose-Response Curve Check_Concentration->Titrate_E64c Too High End Reduced Non-Specific Binding Check_Concentration->End Optimal Titrate_E64c->End APP_Processing APP Amyloid Precursor Protein (APP) beta_secretase β-Secretase (BACE1) APP->beta_secretase Cleavage gamma_secretase γ-Secretase beta_secretase->gamma_secretase C-terminal fragment Abeta Amyloid-β (Aβ) Peptide gamma_secretase->Abeta Plaques Amyloid Plaques (Alzheimer's Disease) Abeta->Plaques CathepsinB Cathepsin B CathepsinB->beta_secretase Modulates Activity E64c This compound E64c->CathepsinB Inhibits Autophagy_Inhibition Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation of Cytoplasmic Contents Autolysosome->Degradation E64c This compound Cysteine_Proteases Lysosomal Cysteine Proteases (Cathepsins) E64c->Cysteine_Proteases Inhibits Cysteine_Proteases->Degradation Mediates

References

Technical Support Center: Troubleshooting Cathepsin Inhibition with E-64c

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the inhibition of cathepsin activity by E-64c.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question: Why is my this compound not inhibiting cathepsin activity?

Answer: The failure of this compound to inhibit cathepsin activity can stem from several factors, ranging from inhibitor integrity to experimental setup. Below is a comprehensive guide to troubleshoot this issue, addressing the most common pitfalls.

Issues with this compound Inhibitor Preparation and Storage

Proper handling and storage of this compound are critical for maintaining its inhibitory potency. This compound is an irreversible inhibitor that acts by forming a covalent thioether bond with the active site cysteine of the protease.[1][2] Degradation of the inhibitor will prevent this interaction.

Troubleshooting Steps:

  • Verify Storage Conditions: this compound powder should be stored at -20°C for long-term stability (≥ 4 years).[3] Stock solutions are best stored at -20°C for up to a few months, although some suppliers recommend shorter storage times for aqueous solutions.[1][4] Avoid repeated freeze-thaw cycles.

  • Check Solvent and Solubility: this compound has limited solubility in aqueous buffers like PBS (around 1 mg/ml).[3] It is more soluble in organic solvents such as DMSO and ethanol.[3][5] When preparing stock solutions in organic solvents, ensure the final concentration of the solvent in your assay is not high enough to affect enzyme activity. For aqueous stock solutions, it is recommended not to store them for more than a day.[1] If you observe precipitation, gentle warming (e.g., at 37°C for 10 minutes) or sonication may help dissolve the compound.[5]

  • Use Freshly Prepared Solutions: Whenever possible, prepare fresh working solutions of this compound from a properly stored stock solution just before your experiment.

Summary of this compound Solubility and Storage:

ParameterRecommendationSource
Powder Storage -20°C[3]
Stock Solution Storage (in DMSO) -20°C (for several months)[5]
Aqueous Solution Storage Not recommended for more than one day[1]
Solubility in DMSO 20-30 mg/mL[3]
Solubility in Ethanol 30 mg/mL[3]
Solubility in PBS (pH 7.2) 1 mg/mL[3]
Incorrect Inhibitor Concentration and Incubation Time

This compound is a potent, irreversible inhibitor, meaning that both concentration and incubation time are critical for effective inhibition.

Troubleshooting Steps:

  • Review Effective Concentrations: The effective concentration of E-64 and its derivatives for inhibiting cathepsins typically falls within the nanomolar to low micromolar range in in vitro assays.[2] For cell-based assays, higher concentrations (e.g., 1-50 µM) may be necessary.[6]

  • Optimize Incubation Time: As an irreversible inhibitor, this compound requires time to covalently bind to the cathepsin. A pre-incubation step of the enzyme with the inhibitor before adding the substrate is often necessary. This can range from 15 to 60 minutes at 37°C.[2]

  • Perform a Dose-Response Experiment: To determine the optimal concentration for your specific experimental conditions, it is highly recommended to perform a dose-response curve, testing a range of this compound concentrations.

Recommended Starting Concentrations for Cathepsin Inhibition:

Assay TypeRecommended Concentration RangeKey ConsiderationsSource
In Vitro (Purified Enzyme) 1 nM - 10 µMDependent on the specific cathepsin isoform's IC50 value.[2]
Cell-Based Assays 1 µM - 50 µMCell permeability and intracellular target concentration are factors.[6]
Suboptimal Experimental and Buffer Conditions

The activity of both the cathepsin enzyme and the this compound inhibitor are sensitive to the biochemical environment of the assay.

Troubleshooting Steps:

  • Check Assay Buffer pH: Most cysteine cathepsins have optimal activity at an acidic pH, similar to their lysosomal environment.[7] Ensure your assay buffer pH is optimal for the specific cathepsin you are studying. E-64 itself is stable over a wide pH range (pH 2-10).[1][4]

  • Presence of Reducing Agents: Cysteine proteases require a reducing environment to maintain the active site cysteine in its reduced (thiol) state. Assays are often performed in the presence of reducing agents like dithiothreitol (DTT) or L-cysteine. Ensure that the concentration of the reducing agent is optimal and not interfering with your assay readout.

  • Enzyme Purity and Activity: The cathepsin preparation itself might be the issue. Verify the activity of your enzyme stock using a positive control (an active enzyme lot) and a negative control (no enzyme). Commercial cathepsin activity assay kits often include a positive control.[8][9]

Issues Specific to Cell-Based Assays

When working with live cells, additional factors can influence the apparent lack of inhibition.

Troubleshooting Steps:

  • Consider Inhibitor Permeability: this compound is the active metabolite of E-64d and is generally considered cell-permeable.[5][10] However, for some cell types or experimental conditions, its uptake might be limited. The parent compound, E-64d, is a pro-drug designed for better cell permeability.

  • Cellular Compensation Mechanisms: Some studies have shown that inhibiting one cathepsin can lead to a compensatory upregulation in the activity of another.[11] For example, treatment of breast cancer cells with E-64 resulted in an increase in active cathepsin S, while decreasing active cathepsin L.[11] This could mask the inhibitory effect depending on the substrate used in your assay.

  • Toxicity: At high concentrations, this compound may exert cytotoxic effects, which could confound the results. It's important to assess cell viability in the presence of the inhibitor.

Experimental Protocols

Protocol 1: Verifying this compound Activity with a Fluorometric Cathepsin B Assay

This protocol describes a method to confirm the inhibitory potential of your this compound stock using a commercially available cathepsin B activity assay kit.

Materials:

  • Recombinant human Cathepsin B

  • Cathepsin B Assay Buffer

  • Cathepsin B Substrate (e.g., Ac-RR-AFC)[9]

  • This compound stock solution

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 400/505 nm)[9]

Procedure:

  • Prepare this compound Dilutions: Prepare a series of dilutions of your this compound stock solution in the Cathepsin B Assay Buffer. A typical range would be from 1 nM to 10 µM.

  • Set up the Assay Plate:

    • No-Inhibitor Control: Add 50 µL of Assay Buffer.

    • Inhibitor Wells: Add 50 µL of the diluted this compound solutions.

    • No-Enzyme Control: Add 50 µL of Assay Buffer.

  • Add Enzyme: Add 25 µL of the diluted recombinant cathepsin B solution to all wells except the no-enzyme control.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow for the irreversible inhibition to occur.[2]

  • Initiate Reaction: Add 25 µL of the fluorogenic substrate solution to all wells.

  • Measure Fluorescence: Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using the microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration. Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the this compound concentration to determine the IC50 value.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the lack of this compound-mediated cathepsin inhibition.

G cluster_inhibitor 1. Check Inhibitor Integrity cluster_assay 2. Verify Assay Conditions cluster_cellular 3. Cell-Based Assay Specifics start Problem: This compound Not Inhibiting Cathepsin Activity storage Improper Storage? (-20°C for powder/stock) start->storage buffer Suboptimal Buffer? (Check pH, add reducing agent) start->buffer permeability Low Permeability? (Consider E-64d) start->permeability solubility Solubility Issues? (Use fresh solution, check solvent) storage->solubility concentration Incorrect Concentration? (Perform dose-response) solubility->concentration enzyme Inactive Enzyme? (Test with positive control) buffer->enzyme incubation Insufficient Incubation? (Pre-incubate inhibitor and enzyme) enzyme->incubation compensation Cellular Compensation? (Measure specific cathepsin activity) permeability->compensation

Caption: Troubleshooting workflow for this compound inhibition of cathepsin activity.

References

Technical Support Center: E-64c Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for E-64c. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and answering frequently asked questions related to the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Loxistatin Acid, is a synthetic, irreversible, and cell-permeable inhibitor of cysteine proteases.[1][2] It belongs to the epoxide family of inhibitors and functions by covalently binding to the active site sulfhydryl group of cysteine proteases, thereby inactivating them.[2][3] Its primary targets include a broad range of cysteine proteases such as cathepsins (B, H, L), calpain, and papain.[1][2][4]

Q2: What are the common applications of this compound in research?

This compound is widely used in various research applications, including:

  • Inhibition of protein degradation: It is used to study cellular processes involving proteolysis, such as muscle protein breakdown and ischemic cerebral protein degradation.[2]

  • Autophagy research: this compound and its derivatives are used to block the degradation of autophagosomes, leading to their accumulation, which is a key step in monitoring autophagic flux.[5]

  • Apoptosis studies: It is utilized to investigate the role of cysteine proteases in programmed cell death.[6][7]

  • Neurodegenerative disease research: this compound has been shown to inhibit β-secretase activity and decrease the production of amyloid-β (Aβ) peptides, making it a tool for Alzheimer's disease research.[1]

  • Infectious disease research: It has been investigated for its ability to block the entry of certain viruses, such as MERS-CoV, by inhibiting host cysteine proteases required for viral fusion.[1][8]

Q3: Is this compound cell-permeable?

Yes, this compound is a cell-permeable analog of E-64, which allows it to be used in experiments with intact cells and in in-vivo studies.[1][9] However, its uptake and effectiveness can sometimes be influenced by the cell type and membrane permeability.[9]

Q4: How should I prepare and store this compound stock solutions?

  • Solubility: this compound is soluble in DMSO and ethanol but is insoluble in water.[2] A common stock solution is prepared in DMSO at a concentration of 10 mM or higher.[2]

  • Preparation: To aid dissolution in DMSO, you can warm the tube at 37°C for 10 minutes or use an ultrasonic bath.[2] For in-vivo use, a working solution can be made by diluting the DMSO stock in physiological saline, ensuring the final DMSO concentration is low to avoid solvent-related physiological effects.[1][4]

  • Storage: Stock solutions in DMSO should be stored at -20°C for several months.[2] It is recommended to use freshly prepared aqueous working solutions and not to store them for more than a day.[4]

Troubleshooting Guide: Unexpected Results

Issue 1: No observable effect of this compound treatment on my target protein degradation.

  • Possible Cause 1: Insufficient Concentration. The effective concentration of this compound can vary significantly between cell types and experimental conditions.

    • Troubleshooting: Perform a dose-response experiment to determine the optimal concentration for your specific system. Typical working concentrations range from 1 µM to 50 µM.[10]

  • Possible Cause 2: Inadequate Incubation Time. As an irreversible inhibitor, this compound requires sufficient time to interact with and inhibit its target proteases.

    • Troubleshooting: Conduct a time-course experiment to identify the necessary incubation period. Effects can be observed from a few hours to 24 hours or longer.[10]

  • Possible Cause 3: Poor Cell Permeability. While this compound is cell-permeable, its uptake can be limited in certain cell types or under specific experimental conditions.[9]

    • Troubleshooting: Consider using a more permeable derivative like E-64d if available.[11] Alternatively, ensure that the cell monolayer is not overly confluent, which can sometimes hinder compound uptake.

  • Possible Cause 4: Involvement of Other Protease Classes. The degradation of your protein of interest may be mediated by proteases other than cysteine proteases (e.g., serine proteases, metalloproteases).

    • Troubleshooting: Use a broader spectrum protease inhibitor cocktail or specific inhibitors for other protease classes in parallel with this compound to identify the responsible proteases. E-64 does not inhibit serine proteases (with the exception of trypsin).[4]

Issue 2: this compound treatment is inducing unexpected cell death or toxicity.

  • Possible Cause 1: Induction of Apoptosis. While often used to study apoptosis, this compound itself can induce apoptosis in certain cell types, particularly at higher concentrations or after prolonged exposure.[6][7] Inhibition of cathepsin B by E-64 can lead to oxidative stress and mitochondria-mediated apoptosis.[6][7]

    • Troubleshooting: Reduce the concentration of this compound and/or the duration of treatment. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess toxicity at different concentrations. Analyze for markers of apoptosis such as caspase activation.[12]

  • Possible Cause 2: Off-Target Effects. At high concentrations, the specificity of this compound may decrease, leading to off-target effects and general cellular stress.

    • Troubleshooting: Use the lowest effective concentration of this compound as determined by a dose-response curve. Include appropriate vehicle controls (e.g., DMSO) to ensure the observed effects are not due to the solvent.

Issue 3: Contradictory results in autophagy assays after this compound treatment.

  • Possible Cause 1: Incomplete Blockade of Lysosomal Degradation. this compound inhibits cysteine proteases, but other lysosomal proteases may still be active, leading to partial degradation of autophagic cargo.

    • Troubleshooting: For a more complete blockade of lysosomal degradation, consider co-treatment with other lysosomal inhibitors such as pepstatin A (an aspartyl protease inhibitor) or bafilomycin A1/chloroquine (which inhibit lysosomal acidification).

  • Possible Cause 2: Altered Cathepsin Expression. Prolonged treatment with broad-spectrum cathepsin inhibitors like E-64 can lead to compensatory feedback mechanisms, resulting in altered expression levels of different cathepsins. For instance, studies have shown that E-64 treatment can paradoxically elevate active cathepsin S while suppressing active cathepsin L in breast cancer cells.[13][14]

    • Troubleshooting: Monitor the expression and activity levels of specific cathepsins over the course of your experiment using techniques like multiplex cathepsin zymography or western blotting.[13]

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound against Various Cysteine Proteases

Target ProteaseIC₅₀ (nM)Effective Working Concentration (µM)Cell Type Examples
Cathepsin K1.4[15]1 - 10Primary Osteoclasts[10]
Cathepsin L2.5[15]1 - 10Primary Chondrocytes, Endothelial Cells[10]
Cathepsin S4.1[15]1 - 10Primary Macrophages, Microglia[10]
Cathepsin B-1 - 50Primary Macrophages, Neurons[10]
Papain9[16]--

Table 2: Example Experimental Conditions for this compound Treatment

ApplicationCell Line / ModelThis compound ConcentrationIncubation TimeOutcomeReference
Inhibition of Aβ ProductionNeuronal Chromaffin Cells10 µM-Reduced production of Aβ(1-40)[2]
Induction of ApoptosisSetaria cervi (filarial parasite)5 - 40 µM (EC₅₀ = 16 µM)8 hoursDecreased motility and viability[6][7][16]
Autophagy BlockadeTobacco BY-2 Cells--Accumulation of autolysosomes[5]
Attenuation of PTH EffectsMC3T3-E1 Osteoblasts10 µg/mL-Blunted PTH-induced cell proliferation[11]

Experimental Protocols

Protocol 1: General Procedure for this compound Treatment of Cultured Cells

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of treatment.

  • Prepare this compound Working Solution: Dilute the this compound stock solution (typically in DMSO) into pre-warmed complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the medium is low (e.g., <0.1%) and consistent across all treatments, including the vehicle control.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.[10]

  • Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as western blotting for protein degradation, cell viability assays, or autophagy flux analysis.

Protocol 2: Western Blot Analysis for LC3-II Accumulation (Autophagy Assay)

  • Cell Treatment: Treat cells with this compound as described in Protocol 1. It is often beneficial to include a positive control for autophagy induction (e.g., starvation or rapamycin treatment).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The accumulation of the lipidated form of LC3 (LC3-II, which runs at a lower molecular weight) in this compound-treated cells compared to controls indicates an increase in autophagosome formation or a block in their degradation. Normalize LC3-II levels to a loading control like β-actin or GAPDH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells in Culture Plates prepare_e64c Prepare this compound Working Solution prepare_control Prepare Vehicle Control treat_cells Treat Cells with this compound or Vehicle prepare_e64c->treat_cells prepare_control->treat_cells incubate Incubate for Desired Time treat_cells->incubate harvest_cells Harvest Cells incubate->harvest_cells protein_analysis Protein Analysis (e.g., Western Blot) harvest_cells->protein_analysis viability_assay Cell Viability Assay harvest_cells->viability_assay autophagy_assay Autophagy Flux Assay harvest_cells->autophagy_assay

Caption: Experimental workflow for this compound treatment of cultured cells.

autophagy_pathway cluster_autophagy Autophagy Pathway autophagosome Autophagosome autolysosome Autolysosome autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome degradation Degradation of Contents autolysosome->degradation inhibitor This compound inhibitor->degradation Inhibits Cysteine Proteases

Caption: Role of this compound in the autophagy pathway.

apoptosis_pathway cluster_apoptosis Mitochondria-Mediated Apoptosis cathepsin_b Cathepsin B ros Reactive Oxygen Species (ROS) cathepsin_b->ros Suppresses mitochondria Mitochondria ros->mitochondria Induces Stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis inhibitor This compound inhibitor->cathepsin_b Inhibits

Caption: Potential mechanism of this compound-induced apoptosis.

References

long-term stability of E-64c stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: E-64c

This technical support center provides essential information on the , alongside troubleshooting guides and detailed experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in DMSO and ethanol.[1][2] For a high-concentration stock solution (e.g., >10 mM), DMSO is the recommended solvent.[3]

Q2: How should I store my this compound stock solution for long-term use?

A2: For long-term stability, this compound stock solutions in DMSO or ethanol should be stored at -20°C or -80°C.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

Q3: How long can I store my this compound stock solution?

A3: When stored properly at -20°C, a stock solution of this compound in DMSO can be stable for several months.[3] For storage up to a year, -80°C is recommended.[2]

Q4: Is it advisable to store this compound in an aqueous solution?

A4: Storing this compound in aqueous solutions is not recommended for more than one day.[4] The epoxide ring in this compound is susceptible to hydrolysis in aqueous environments, which can lead to a loss of inhibitory activity.

Q5: My this compound solution appears to have precipitated. What should I do?

A5: If you observe precipitation, you can gently warm the tube at 37°C for 10 minutes and/or sonicate it in an ultrasonic bath for a short period to help redissolve the compound.[3] This is a common occurrence, especially with concentrated stock solutions stored at low temperatures.

Data Presentation: Stability of this compound Stock Solutions

SolventStorage TemperatureRecommended DurationNotes
DMSO-20°CSeveral MonthsAliquot to avoid freeze-thaw cycles.[2][3]
DMSO-80°CUp to 1 yearRecommended for longest-term storage.[2]
Ethanol-20°CSeveral MonthsSimilar stability to DMSO.
Aqueous Buffer4°C< 24 hoursProne to hydrolysis; prepare fresh for each use.[4]

Troubleshooting Guides

Issue 1: Loss of this compound Activity in Experiments

If you suspect that your this compound stock solution has lost its inhibitory activity, consider the following potential causes and solutions.

dot

Troubleshooting Loss of this compound Activity A Suspected Loss of Activity B Check Storage Conditions A->B F Check Solution Preparation A->F C Improper Storage (e.g., RT, 4°C for long periods) B->C Incorrect Temp? D Repeated Freeze-Thaw Cycles B->D Multiple Uses from Same Aliquot? E Aqueous Solution Stored >24h B->E Aqueous Storage? J Validate Activity B->J Storage OK K Degraded Stock (Prepare Fresh) C->K D->K E->K G Precipitation in Stock F->G Visible Precipitate? H Precipitation in Media F->H Cloudiness in Culture? I Incorrect Dilution F->I Calculation Error? F->J Preparation OK G->K H->K I->J

Caption: Troubleshooting workflow for this compound activity loss.

Issue 2: Precipitation of this compound in Cell Culture Media

Problem: Upon dilution of the DMSO stock solution into aqueous cell culture media, a precipitate is observed.

  • Cause: The high concentration of this compound in the DMSO stock may exceed its solubility limit when diluted into the aqueous environment of the cell culture medium. This can be exacerbated by temperature changes and the presence of salts and proteins in the media.

  • Solution 1: Optimize Dilution Method: Add the this compound stock solution to the media while vortexing or swirling to ensure rapid and even distribution. This can prevent the formation of localized high concentrations that are prone to precipitation.

  • Solution 2: Pre-warm the Media: Warming the cell culture media to 37°C before adding the this compound stock solution can help to increase its solubility.

  • Solution 3: Reduce Final Concentration: If precipitation persists, it may be necessary to use a lower final concentration of this compound in your experiment.

Experimental Protocols

Protocol 1: Stability Testing of this compound Stock Solutions by HPLC-UV

This protocol outlines a method to assess the .

  • Preparation of this compound Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Aliquot the stock solution into multiple tubes for storage at different conditions (e.g., -20°C and 4°C).

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Stability Study Procedure:

    • At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve an aliquot from each storage condition.

    • Dilute the this compound stock solution to a working concentration (e.g., 100 µM) with the mobile phase.

    • Inject the diluted sample onto the HPLC system.

    • Record the peak area of the this compound peak.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (time 0).

    • A significant decrease in the peak area indicates degradation of this compound.

Protocol 2: Validating the Activity of Stored this compound using a Cysteine Protease Assay

This protocol provides a method to functionally validate the inhibitory activity of a stored this compound stock solution.

  • Reagents and Materials:

    • Papain (a model cysteine protease).

    • N-CBZ-Phe-Arg-7-amido-4-methylcoumarin (Z-FR-AMC), a fluorogenic substrate for papain.

    • Assay buffer: 100 mM sodium phosphate, 10 mM L-cysteine, 5 mM EDTA, pH 6.5.

    • Stored this compound stock solution and a freshly prepared this compound solution (as a control).

  • Assay Procedure:

    • Prepare serial dilutions of both the stored and fresh this compound stock solutions in the assay buffer.

    • In a 96-well black plate, add 50 µL of the papain solution to each well.

    • Add 25 µL of the diluted this compound solutions (both stored and fresh) or assay buffer (for the no-inhibitor control) to the appropriate wells.

    • Incubate the plate at 37°C for 15 minutes to allow for the inhibition of papain.

    • Initiate the reaction by adding 25 µL of the Z-FR-AMC substrate solution to all wells.

    • Immediately measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each concentration of this compound.

    • Compare the IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) of the stored and fresh this compound solutions. A significant increase in the IC50 value of the stored solution indicates a loss of activity.

Signaling Pathway and Experimental Workflow Diagrams

dot

This compound Mechanism of Action cluster_0 Cysteine Protease Active Site Cys Cysteine Residue (Cys-SH) Inactive_Enzyme Inactive Cysteine Protease Cys->Inactive_Enzyme His Histidine Residue (His) His->Cys Activates E64c This compound (Epoxide Ring) E64c->Cys Covalent Bond Formation

Caption: Covalent modification of the active site cysteine by this compound.

dot

This compound Stability Validation Workflow Start Start: Stored this compound Aliquot Dilute Dilute to Working Concentration Start->Dilute HPLC HPLC-UV Analysis (Protocol 1) Dilute->HPLC Activity_Assay Functional Activity Assay (Protocol 2) Dilute->Activity_Assay Data_Analysis Analyze Data (Peak Area / IC50) HPLC->Data_Analysis Compare_Fresh Compare to Fresh Stock Activity_Assay->Compare_Fresh Compare_Fresh->Data_Analysis Decision Stable? Data_Analysis->Decision Use Use in Experiments Decision->Use Yes Discard Discard and Prepare Fresh Decision->Discard No

Caption: Workflow for validating the stability of this compound stock solutions.

References

Validation & Comparative

E-64c vs. ALLN: A Comparative Guide to Calpain Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, selecting the appropriate enzyme inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of two widely used cysteine protease inhibitors, E-64c and ALLN, with a specific focus on their efficacy in inhibiting calpain activity.

Mechanism of Action and Specificity

This compound is a derivative of E-64, a natural product isolated from Aspergillus japonicus. It functions as an irreversible inhibitor of cysteine proteases.[1] Its mechanism involves the epoxide ring, which forms a covalent thioether bond with the active site cysteine residue of the protease, leading to its inactivation.[1][2] this compound and its parent compound, E-64, are known to be potent inhibitors of a broad range of cysteine proteases, including calpains and cathepsins.[3][4]

ALLN , also known as Calpain Inhibitor I, is a synthetic peptide aldehyde. It acts as a reversible inhibitor of several cysteine proteases.[5] ALLN's aldehyde group interacts with the active site cysteine to form a reversible thiohemiacetal adduct. It is a potent inhibitor of calpain I and calpain II, as well as cathepsins B and L.[5][6]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data on the inhibitory potency of this compound and ALLN against calpains and other relevant cysteine proteases. It is important to note that the inhibitory constants (Ki and IC50) are sourced from different studies and may have been determined under varying experimental conditions. A direct head-to-head comparison under identical conditions is ideal for the most accurate assessment.

InhibitorTarget EnzymeInhibitory Constant (Ki / IC50)Reference
ALLN Calpain IKi = 190 nM[5][6]
Calpain IIKi = 220 nM[5][6]
Cathepsin BKi = 150 nM[5][6]
Cathepsin LKi = 500 pM[5][6]
ProteasomeKi = 6 µM[5]
E-64 CalpainIC50 = 0.57 ± 0.01 μM[7]
(related to this compound)Cathepsin KIC50 = 1.4 nM[3]
Cathepsin LIC50 = 2.5 nM[3]
Cathepsin SIC50 = 4.1 nM[3]
PapainIC50 = 9 nM[3]

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the general mechanism of calpain activation and its inhibition by this compound and ALLN. Calpains are calcium-dependent proteases that, upon activation, cleave a variety of substrate proteins, leading to downstream cellular effects.

Calpain_Inhibition_Pathway cluster_activation Calpain Activation cluster_inhibition Inhibition Ca2+ Ca2+ Pro-calpain Pro-calpain Ca2+->Pro-calpain Binds Active Calpain Active Calpain Pro-calpain->Active Calpain Conformational Change Substrate Cleavage Substrate Cleavage Active Calpain->Substrate Cleavage Cleaves This compound This compound This compound->Active Calpain Irreversible Covalent Bond ALLN ALLN ALLN->Active Calpain Reversible Adduct Formation Cellular Effects Cellular Effects Substrate Cleavage->Cellular Effects

Mechanism of calpain activation and inhibition.

Experimental Protocols

In Vitro Calpain Activity Assay (Fluorometric)

This protocol outlines a general method for measuring calpain activity and the inhibitory effects of compounds like this compound and ALLN using a fluorogenic substrate.

Materials:

  • Purified calpain-1 or calpain-2 enzyme

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 mM DTT

  • This compound and ALLN stock solutions (in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC-based substrates)

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of this compound and ALLN in the Assay Buffer. Include a DMSO vehicle control.

  • Reaction Setup: In each well of the 96-well plate, add the following in order:

    • Assay Buffer

    • Desired concentration of the inhibitor (or DMSO for the control)

    • Purified calpain enzyme

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme. For irreversible inhibitors like this compound, this pre-incubation step is crucial.

  • Reaction Initiation: Add the fluorogenic calpain substrate to each well to start the reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence over time using the microplate reader. Record readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (initial velocity) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the rates to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Western Blot Analysis of Calpain Substrate Cleavage

This method is used to assess calpain activity in a cellular context by detecting the cleavage of a known calpain substrate, such as α-spectrin.

Materials:

  • Cell culture reagents

  • This compound and ALLN

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibody against the calpain substrate (e.g., anti-α-spectrin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with a calpain-activating stimulus in the presence or absence of various concentrations of this compound or ALLN for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the calpain substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities of the full-length substrate and its cleavage products. A decrease in the cleavage product band in the presence of the inhibitor indicates inhibition of calpain activity.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for comparing the efficacy of calpain inhibitors.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis Fluorometric_Assay Fluorometric Calpain Assay IC50_Determination IC50 Value Determination Fluorometric_Assay->IC50_Determination Compare_Potency Compare Inhibitor Efficacy IC50_Determination->Compare_Potency Cell_Treatment Cell Treatment with Stimulus & Inhibitors Western_Blot Western Blot for Substrate Cleavage Cell_Treatment->Western_Blot Cleavage_Quantification Quantification of Cleavage Products Western_Blot->Cleavage_Quantification Cleavage_Quantification->Compare_Potency Start Start Start->Fluorometric_Assay Start->Cell_Treatment

Workflow for comparing calpain inhibitors.

Conclusion

Both this compound and ALLN are effective inhibitors of calpain activity, but they differ in their mechanism of action, reversibility, and specificity profile.

  • This compound is an irreversible inhibitor with broad specificity for cysteine proteases. Its irreversibility may be advantageous for applications requiring sustained inhibition.

  • ALLN is a reversible inhibitor with a more defined specificity for calpains and certain cathepsins. Its reversibility might be preferable for studies where transient inhibition is desired.

A study comparing E-64 (a related compound to this compound) and calpain inhibitor I (ALLN) in a model of cataract formation found that ALLN was not effective and was toxic at high concentrations, while E-64 showed some efficacy.[8] This highlights that the choice of inhibitor can be highly dependent on the specific biological system and experimental goals.

The selection between this compound and ALLN should be guided by the specific requirements of the research, including the desired duration of inhibition, the target calpain isoform, and the potential for off-target effects on other cysteine proteases. For quantitative comparisons, it is highly recommended to determine the IC50 values for each inhibitor under the specific assay conditions being used.

References

A Comparative Guide to Assessing Caspase Activity Following E-64c Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison and detailed methodologies for assessing caspase activity in the context of treatment with E-64c. This compound is a cell-permeable, irreversible inhibitor of cysteine proteases, widely used in biological research.[1][2] A crucial distinction for apoptosis research is that while caspases are cysteine proteases, they are not inhibited by E-64 or its derivatives.[3][4] Therefore, this compound's role in caspase activity assessment is not as a direct inhibitor but as a tool to dissect complex proteolytic pathways that may influence apoptosis.

This guide will explore the experimental contexts for using this compound, compare it with direct caspase inhibitors, and provide detailed protocols for accurately measuring caspase activity.

Comparison of Protease Inhibitors in Apoptosis Research

To understand the specific role of this compound, it is essential to compare it with inhibitors that directly target caspases, such as the well-characterized pan-caspase inhibitor Z-VAD-FMK.

FeatureThis compound (Loxistatin Acid)Z-VAD-FMK
Target Proteases Cysteine proteases including Cathepsins (B, H, L), Calpains, and Papain.[2][3]Pan-caspase inhibitor (inhibits most caspases, e.g., -1, -3, -7, -8, -9).[5][6]
Effect on Caspases Does not inhibit caspases.[3]Directly and irreversibly inhibits caspases by binding to their catalytic site.[6][7]
Mechanism of Action Forms an irreversible thioether bond with the active site cysteine of target proteases.[3][4]The fluoromethylketone (FMK) group forms an irreversible covalent bond with the active site cysteine of caspases.[8]
Primary Use in Caspase Assays 1. As a control to inhibit non-caspase cysteine proteases in cell lysates. 2. To investigate the role of cathepsins and calpains in upstream apoptotic signaling.[9][10]As a positive control for inhibition to confirm that measured activity is caspase-dependent.[7]
Cell Permeability Yes, it is a membrane-permeable analog of E-64.[1][11]Yes, it is cell-permeable.[6][7]

Experimental Applications of this compound in Caspase Activity Assessment

The use of this compound in apoptosis studies is nuanced. It is primarily employed to either isolate caspase activity from that of other proteases or to investigate apoptotic pathways initiated by proteases that this compound does inhibit.

1. This compound as a Control in Lysate-Based Caspase Assays

When preparing cell lysates to measure caspase activity, other proteases are released that can degrade proteins or interfere with the assay. Cathepsins, released from lysosomes upon cell disruption, can be particularly problematic. Including this compound in the lysis buffer ensures that these proteases are inactivated, allowing for a more accurate measurement of true caspase activity.

G cluster_0 Sample Preparation cluster_1 Caspase Activity Measurement cell_culture Cells Treated with Apoptotic Stimulus harvest Harvest Cells cell_culture->harvest lysis Lyse Cells in Buffer Containing this compound harvest->lysis this compound inhibits cathepsins/calpains centrifuge Centrifuge to Pellet Debris lysis->centrifuge lysate Collect Supernatant (Cell Lysate) centrifuge->lysate assay_prep Add Lysate to Reaction Buffer lysate->assay_prep add_substrate Add Fluorogenic/ Colorimetric Substrate (e.g., Ac-DEVD-pNA) assay_prep->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Signal (Absorbance/Fluorescence) incubate->measure G E64c This compound CathepsinB Cathepsin B E64c->CathepsinB ROS ↑ Reactive Oxygen Species (ROS) CathepsinB->ROS (Inhibition leads to) Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_inhibitors Protease Inhibitors cluster_targets Primary Targets E64c This compound Cathepsins Cathepsins Calpains E64c->Cathepsins Inhibits Caspases Caspases E64c->Caspases No Direct Inhibition ZVAD Z-VAD-FMK ZVAD->Caspases Inhibits

References

A Researcher's Guide to Measuring Autophagy Flux: Alternatives to E-64c

Author: BenchChem Technical Support Team. Date: December 2025

The study of autophagy, a cellular recycling process essential for homeostasis, requires precise measurement of its activity, termed autophagic flux. E-64c, a cysteine protease inhibitor, is a widely used tool to block the final degradation step in the autolysosome, allowing for the quantification of autophagosome accumulation. However, researchers have a diverse toolkit of alternative and complementary methods at their disposal, each with unique advantages and limitations. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their experimental needs.

Section 1: Chemical Inhibitors for Autophagy Flux Analysis

Chemical inhibitors that block the late stages of autophagy—either by preventing lysosomal acidification or by inhibiting lysosomal proteases—are foundational tools for measuring flux. By halting degradation, these compounds cause an accumulation of autophagosomes, which can be quantified, typically by measuring the lipidated form of LC3 (LC3-II).

This compound and its more membrane-permeable analog, E-64d, function by irreversibly inhibiting cysteine proteases like cathepsins.[1][2] Alternatives often target different aspects of lysosomal function, providing distinct advantages. Bafilomycin A1 (BafA1) is a highly specific inhibitor of the vacuolar H+-ATPase (V-ATPase), preventing both lysosomal acidification and, in some contexts, the fusion of autophagosomes with lysosomes.[3][4][5] Chloroquine (CQ) and its derivative hydroxychloroquine (HCQ) are lysosomotropic agents that accumulate in lysosomes and raise their pH, thereby inactivating degradative enzymes.[5][6] Studies suggest CQ's primary mechanism for blocking autophagy is by impairing autophagosome-lysosome fusion.[7][8][9] Other protease inhibitors like leupeptin (a serine/cysteine protease inhibitor) and pepstatin A (an aspartyl protease inhibitor) are often used in combination to achieve a broader blockade of lysosomal degradation.[5][10][11]

Comparative Data of Chemical Inhibitors
InhibitorTargetMechanism of ActionTypical Working ConcentrationAdvantagesDisadvantages/Caveats
This compound / E-64d Cysteine Proteases (e.g., Cathepsins B, H, L)Irreversibly inhibits lysosomal proteases, blocking cargo degradation.[1][10]10-20 µMSpecific to cysteine proteases; allows autophagosome-lysosome fusion to occur.Does not inhibit other protease classes (e.g., aspartyl proteases).
Bafilomycin A1 Vacuolar H+-ATPase (V-ATPase)Prevents lysosomal acidification; can also block autophagosome-lysosome fusion.[4][12]10-200 nM[3]Highly potent and specific; blocks degradation effectively at low concentrations.Can disrupt other cellular processes dependent on V-ATPase; dual mechanism can complicate interpretation.[4]
Chloroquine (CQ) Lysosomal pH / FusionAccumulates in lysosomes, raising pH and inhibiting hydrolases; impairs autophagosome-lysosome fusion.[7][13]25-100 µM[3]FDA-approved, widely used in clinical studies; effective in vivo.[14][15]Less potent than BafA1; can cause Golgi and endo-lysosomal disorganization, affecting other pathways.[7][8]
Leupeptin Serine/Cysteine ProteasesReversibly inhibits lysosomal proteases.[16][17]10-20 µMOften used in a cocktail for broad-spectrum protease inhibition.Reversible inhibition may be less complete than irreversible inhibitors.
Pepstatin A Aspartyl Proteases (e.g., Cathepsin D)Inhibits a class of proteases not targeted by this compound or leupeptin.[10][18]10-20 µg/mLComplements other protease inhibitors for a more complete blockade.Limited spectrum of activity on its own.

Diagrams of Autophagy Pathway and Inhibitor Action

Autophagy Signaling Pathway cluster_0 Initiation cluster_1 Nucleation cluster_2 Elongation & Closure cluster_3 Fusion & Degradation ULK1 Complex ULK1 Complex VPS34 Complex VPS34 Complex ULK1 Complex->VPS34 Complex Phagophore Phagophore VPS34 Complex->Phagophore ATG Proteins ATG5-12-16L1 LC3 Conjugation Phagophore->ATG Proteins Autophagosome Autophagosome Phagophore->Autophagosome Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Recycled Metabolites Recycled Metabolites Autolysosome->Recycled Metabolites Stress/Starvation Stress/Starvation Stress/Starvation->ULK1 Complex

Caption: The canonical autophagy pathway from initiation to degradation.

Inhibitor_Mechanisms cluster_inhibitors Inhibitors Block Late-Stage Autophagy Autophagosome Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Degradation Blocked BafA1 BafA1 BafA1->Lysosome Inhibits V-ATPase (pH ↑) Fusion Fusion BafA1->Fusion Inhibits Fusion CQ CQ CQ->Fusion Inhibits Fusion E64c_Leupeptin This compound / Leupeptin E64c_Leupeptin->Autolysosome Inhibit Proteases

Caption: Mechanisms of action for common late-stage autophagy inhibitors.

Experimental Protocol: LC3-II Turnover Assay by Western Blot

This protocol measures the accumulation of LC3-II to determine autophagic flux.

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with your experimental compound (e.g., an autophagy inducer) and/or vehicle control. For the last 2-4 hours of the treatment period, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a parallel set of wells.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on an SDS-PAGE gel (a 12-15% gel is recommended for resolving LC3-I and LC3-II).

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate with a primary antibody against LC3 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH). Autophagic flux is determined by comparing the amount of LC3-II in the absence versus the presence of the lysosomal inhibitor. An increased accumulation of LC3-II in the presence of the inhibitor indicates active flux.[3][19]

Section 2: Fluorescent Probe-Based Methods

An alternative to chemical blockade involves genetically encoded fluorescent reporters, which allow for the direct visualization and quantification of autophagic flux, often in living cells and at single-cell resolution.

The most common of these is the tandem fluorescent-tagged LC3 (tf-LC3) , typically mRFP-GFP-LC3.[20] This probe leverages the different pH sensitivities of GFP and mRFP. In neutral pH autophagosomes, both fluorophores are active, producing a yellow signal. When the autophagosome fuses with an acidic lysosome to form an autolysosome, the GFP signal is quenched, leaving only the red mRFP signal.[21][22] The ratio of red-only puncta (autolysosomes) to yellow puncta (autophagosomes) provides a direct measure of flux. To improve accuracy, newer probes use more acid-sensitive green proteins like mWasabi.[23][24] Another advanced probe, GFP-LC3-RFP-LC3ΔG, produces equimolar amounts of degradable GFP-LC3 and a stable cytosolic RFP-LC3ΔG control, allowing flux to be measured by the GFP/RFP ratio without inhibitors.[22][25]

Comparison of Flux Measurement Methods
MethodPrincipleOutputAdvantagesDisadvantages/Caveats
Chemical Inhibitors + Western Blot Blockade of lysosomal degradation leads to LC3-II accumulation.LC3-II band intensity.Measures endogenous protein; relatively simple and widely used.Provides population-level average; indirect measurement; inhibitors can have off-target effects.[7]
Tandem Fluorescent LC3 (tf-LC3) pH-dependent quenching of GFP allows differentiation of autophagosomes (yellow) and autolysosomes (red).[20][22]Puncta count/ratio.Single-cell resolution; visualizes different stages; can be used in live cells.Requires transfection/transduction; overexpression can lead to artifacts; incomplete GFP quenching can occur.[20][24]
p62/SQSTM1 Degradation Assay p62 is an autophagy receptor that is degraded along with cargo.[5]p62 protein levels by Western blot.Measures degradation of a physiological autophagy substrate.p62 levels are also regulated by transcription, making interpretation complex.[19]

Diagram of Tandem Fluorescent LC3 Workflow

tfLC3_Workflow tfLC3_Probe mRFP-GFP-LC3 Probe Autophagosome Autophagosome (Neutral pH) tfLC3_Probe->Autophagosome Incorporation Lysosome Lysosome (Acidic pH) Autophagosome->Lysosome Fusion Autolysosome Autolysosome (Acidic pH) Autophagosome->Autolysosome GFP Signal: ON\nmRFP Signal: ON\n(Yellow) GFP Signal: ON mRFP Signal: ON (Yellow) Autophagosome->GFP Signal: ON\nmRFP Signal: ON\n(Yellow) Lysosome->Autolysosome Analysis Image Analysis: Count Red vs. Yellow Puncta Autolysosome->Analysis GFP Signal: QUENCHED\nmRFP Signal: ON\n(Red) GFP Signal: QUENCHED mRFP Signal: ON (Red) Autolysosome->GFP Signal: QUENCHED\nmRFP Signal: ON\n(Red)

Caption: Workflow of the tandem fluorescent LC3 (tf-LC3) assay for monitoring autophagic flux.

Experimental Protocol: Autophagic Flux Analysis Using mRFP-GFP-LC3
  • Cell Culture and Transfection: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Transfect cells with the mRFP-GFP-LC3 plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for plasmid expression.

  • Treatment: Apply experimental treatments (e.g., starvation media, drug compounds) to induce or inhibit autophagy. Include appropriate vehicle controls.

  • Live-Cell Imaging or Fixation:

    • Live-Cell Imaging: Image the cells using a confocal microscope equipped with an environmental chamber (37°C, 5% CO2). Capture images in both the green (GFP) and red (mRFP) channels.

    • Fixation: Alternatively, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and mount the coverslips onto slides with a mounting medium containing DAPI to stain nuclei.

  • Image Acquisition: Acquire images using a confocal microscope. Use sequential scanning for the green and red channels to prevent bleed-through. Capture multiple z-stacks to image the entire cell volume.

  • Image Analysis:

    • Merge the green and red channel images.

    • Identify and count the number of yellow (GFP-positive and mRFP-positive) puncta per cell, which represent autophagosomes.

    • Identify and count the number of red-only (GFP-negative and mRFP-positive) puncta per cell, which represent autolysosomes.

    • Autophagic flux can be assessed by the ratio of red puncta to yellow puncta, or by the total number of red puncta. An increase in red puncta indicates successful fusion and flux.

Conclusion

References

Validating the Specificity of E-64c in situ: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of chemical probes is paramount to generating reliable and translatable data. This guide provides a comprehensive comparison of E-64c, a widely used cysteine protease inhibitor, with its alternatives, and details methodologies for validating its specificity directly within a cellular context (in situ).

This compound, an analog of E-64, is a potent, irreversible inhibitor of a broad range of cysteine proteases, including cathepsins and calpains.[1] It functions by covalently modifying the active site sulfhydryl group of these enzymes.[1] While its efficacy is well-documented, understanding its precise specificity within the complex cellular environment is crucial to avoid off-target effects that can confound experimental results. This guide explores robust methods for validating the in situ specificity of this compound and compares its performance with other commonly used cysteine protease inhibitors.

Quantitative Comparison of Cysteine Protease Inhibitors

The following tables summarize the inhibitory potency (IC50 and Ki values) of this compound and its alternatives against key cysteine proteases. It is important to note that many of these values were determined in vitro, and the in situ potency can be influenced by factors such as cell permeability and inhibitor stability.

Table 1: IC50 Values of Cysteine Protease Inhibitors

InhibitorTarget ProteaseIC50 (nM)Reference
E-64Papain9[2]
E-64Cathepsin K1.4[3][4]
E-64Cathepsin L2.5[3][4]
E-64Cathepsin S4.1[3][4]
E-64Parasitic Cathepsin B6000[5]
CA-074Cathepsin B (rat liver)2.24
CA-074Cathepsin B (pH 4.6)6[4]
CA-074Cathepsin B (pH 7.2)723[4]
SID 26681509Cathepsin L56[6]
Cathepsin L-IN-2Cathepsin L15000[7]
Balicatib (AAE581)Cathepsin K22[6]
Balicatib (AAE581)Cathepsin B61[6]
Balicatib (AAE581)Cathepsin L48[6]
Balicatib (AAE581)Cathepsin S2900[6]

Table 2: Ki Values of Cysteine Protease Inhibitors

InhibitorTarget ProteaseKi (nM)Reference
CA-074Cathepsin B2-5[2]

Experimental Protocols for in situ Specificity Validation

To address the limitations of in vitro assays, in situ methods are essential for validating inhibitor specificity in a more physiologically relevant context. Competitive activity-based protein profiling (ABPP) is a powerful technique for this purpose.

Protocol: Competitive Activity-Based Protein Profiling (ABPP) for in situ Inhibitor Specificity

This protocol outlines a gel-based competitive ABPP experiment to visualize the target engagement and specificity of this compound and its alternatives in intact cells.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound and other test inhibitors (e.g., CA-074, Z-FY-DMK)

  • Broad-spectrum cysteine protease activity-based probe (ABP) with a reporter tag (e.g., a fluorescent dye or biotin)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner or Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or the alternative inhibitors for a specific duration (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant.

  • Activity-Based Probe Labeling:

    • Normalize the protein concentration of all lysate samples.

    • Incubate the lysates with the activity-based probe at a predetermined optimal concentration for 30-60 minutes at room temperature. The probe will covalently label the active site of cysteine proteases that are not already blocked by the pre-incubated inhibitor.

  • SDS-PAGE and Visualization:

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • If a fluorescent probe was used, visualize the labeled proteases directly using a fluorescence gel scanner.

    • If a biotinylated probe was used, perform a Western blot and detect the labeled proteins using streptavidin-HRP and a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the intensity of the bands corresponding to the target proteases in each lane.

    • A decrease in band intensity in the inhibitor-treated lanes compared to the vehicle control indicates that the inhibitor has engaged and blocked the active site of the protease.

    • By comparing the dose-dependent decrease in labeling for different proteases, the in situ specificity and potency (e.g., IC50) of the inhibitor can be determined.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the biological context and experimental design, the following diagrams illustrate a relevant signaling pathway and the experimental workflow for validating inhibitor specificity.

Cathepsin_Signaling cluster_lysosome Lysosome cluster_cytosol Cytosol Procathepsin Pro-cathepsin ActiveCathepsin Active Cathepsin Procathepsin->ActiveCathepsin Acidic pH ProteinDegradation Protein Degradation ActiveCathepsin->ProteinDegradation ApoptoticStimulus Apoptotic Stimulus Bax_Bak Bax/Bak Activation ApoptoticStimulus->Bax_Bak CytochromeC Cytochrome c Release Bax_Bak->CytochromeC LysosomalMembranePermeabilization Lysosomal Membrane Permeabilization Bax_Bak->LysosomalMembranePermeabilization Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ActiveCathepsin_Cytosol Active Cathepsin (from lysosome) LysosomalMembranePermeabilization->ActiveCathepsin_Cytosol E64c_Cytosol This compound E64c_Cytosol->ActiveCathepsin_Cytosol Inhibition ActiveCathepsin_Cytosol->Bax_Bak Bid cleavage ActiveCathepsin_Lysosome->LysosomalMembranePermeabilization

Caption: A simplified signaling pathway illustrating the role of lysosomal cathepsins in apoptosis and the point of intervention for this compound.

ABPP_Workflow cluster_cell_culture 1. Cell Treatment cluster_lysis 2. Lysis & Probe Labeling cluster_analysis 3. Analysis Cells Intact Cells Inhibitor Treat with Inhibitor (e.g., this compound) or Vehicle Cells->Inhibitor Lysis Cell Lysis Inhibitor->Lysis Lysate Cell Lysate Lysis->Lysate ABP Add Activity-Based Probe (ABP) Lysate->ABP SDSPAGE SDS-PAGE ABP->SDSPAGE GelScan In-gel Fluorescence Scan or Western Blot SDSPAGE->GelScan Quantification Band Quantification GelScan->Quantification Specificity Determine Specificity & Potency Quantification->Specificity

Caption: Experimental workflow for competitive activity-based protein profiling (ABPP) to validate inhibitor specificity in situ.

Conclusion

Validating the in situ specificity of this compound is a critical step in ensuring the reliability of research findings. While this compound is a potent and broad-spectrum inhibitor, its activity against multiple cysteine proteases necessitates careful validation in the context of the specific biological question being addressed. The use of competitive activity-based protein profiling provides a robust method to directly assess target engagement and specificity within a cellular environment. By comparing the in situ inhibitory profiles of this compound with more selective alternatives, researchers can make informed decisions about the most appropriate tools for their studies, ultimately leading to more accurate and impactful scientific discoveries.

References

E-64c and its Epoxysuccinyl Peptide Counterparts: A Comparative Guide for Cysteine Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable cysteine protease inhibitor is a critical step in experimental design. This guide provides a detailed comparison of E-64c, a widely used epoxysuccinyl peptide inhibitor, with other key members of this class, including its cell-permeable prodrug Aloxistatin (E-64d) and the highly selective Cathepsin B inhibitor, CA-074. This objective analysis is supported by quantitative experimental data, detailed protocols, and visual representations of relevant biological pathways.

Mechanism of Action: The Epoxysuccinyl Warhead

This compound and its analogs are irreversible inhibitors of cysteine proteases. Their mechanism of action relies on a reactive trans-epoxysuccinyl group. The catalytic cysteine residue in the active site of the protease performs a nucleophilic attack on one of the epoxide carbons. This results in the formation of a stable thioether bond, leading to the irreversible inactivation of the enzyme. The peptide moiety of the inhibitor confers specificity by interacting with the substrate-binding subsites of the target protease.

Quantitative Comparison of Inhibitory Potency

The efficacy of this compound and other epoxysuccinyl peptide inhibitors is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki) against a panel of cysteine proteases, primarily cathepsins. The following tables summarize the available quantitative data for this compound, Aloxistatin (E-64d), and CA-074.

InhibitorTarget ProteaseIC50KiReference
This compound Cathepsin B~6 µM-[1]
Papain--
Aloxistatin (E-64d) Cathepsin G (in U937 cells)1.1 µM-[2]
Prion Protein Accumulation0.5 µM-
CA-074 Cathepsin B-2-5 nM[3]
Cathepsin H-~40-200 µM[3]
Cathepsin L-~40-200 µM[3]

Table 1: Inhibitory Activity of this compound and its Analogs. Note: IC50 and Ki values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.

In-Depth Look at Key Epoxysuccinyl Inhibitors

This compound (Loxistatin Acid): As the active form of Aloxistatin, this compound is a potent, broad-spectrum inhibitor of many cysteine proteases.[4] Its charged carboxyl group generally limits its cell permeability, making it more suitable for in vitro assays with purified enzymes or cell lysates.

Aloxistatin (E-64d): This ethyl ester prodrug of this compound exhibits enhanced cell permeability.[2][5] Once inside the cell, esterases hydrolyze the ethyl ester, releasing the active inhibitor, this compound. This property makes Aloxistatin the preferred choice for cell-based assays and in vivo studies.[2][5]

CA-074: This derivative of E-64 was specifically designed for high selectivity towards Cathepsin B.[3][6] Structural modifications to the peptide portion of the molecule result in a significantly higher affinity for the active site of Cathepsin B compared to other cathepsins like H and L.[3][6] This makes CA-074 an invaluable tool for dissecting the specific roles of Cathepsin B in complex biological systems.

Impact on Cellular Signaling Pathways

The inhibition of cysteine proteases by epoxysuccinyl peptides can have profound effects on various cellular signaling pathways, most notably apoptosis and autophagy.

Apoptosis Signaling Pathway

Cysteine proteases, particularly caspases and cathepsins, are key executioners of apoptosis (programmed cell death). By inhibiting these proteases, this compound and its analogs can modulate apoptotic signaling. For instance, inhibition of Cathepsin B by E-64 has been shown to induce oxidative stress and trigger a mitochondria-mediated apoptotic-like cascade in filarial parasites.[1]

Apoptosis_Pathway This compound This compound Cathepsin B Cathepsin B This compound->Cathepsin B inhibits Oxidative Stress Oxidative Stress Cathepsin B->Oxidative Stress leads to Mitochondria Mitochondria Oxidative Stress->Mitochondria activates Apoptotic Cascade Apoptotic Cascade Mitochondria->Apoptotic Cascade initiates Cell Death Cell Death Apoptotic Cascade->Cell Death results in

This compound induced apoptosis workflow.
Autophagy Signaling Pathway

Autophagy is a cellular process for the degradation of dysfunctional components. Cysteine proteases are crucial for the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents. Inhibitors like E-64d can block this process, leading to an accumulation of autophagosomes.[4] This makes them useful tools for studying the autophagic flux.

Autophagy_Pathway Cellular Stress Cellular Stress Autophagosome Formation Autophagosome Formation Cellular Stress->Autophagosome Formation Autolysosome Autolysosome Autophagosome Formation->Autolysosome fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation E-64d E-64d E-64d->Degradation inhibits Experimental_Workflow A Prepare Inhibitor Dilutions C Add Enzyme and Inhibitor to Plate A->C B Prepare Enzyme Solution B->C D Pre-incubate C->D E Add Fluorogenic Substrate D->E F Measure Fluorescence E->F G Calculate IC50 F->G

References

A Comparative Guide to the Efficacy of E-64c and Its Derivatives as Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the well-known cysteine protease inhibitor E-64c and its derivatives. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows, this document aims to be an invaluable resource for researchers engaged in the study of cysteine proteases and the development of novel therapeutics targeting these enzymes.

Data Presentation: Quantitative Comparison of Inhibitor Efficacy

The inhibitory potency of this compound and its derivatives varies depending on the specific cysteine protease and the assay conditions. The following table summarizes the half-maximal inhibitory concentrations (IC50) and second-order inactivation rate constants (kinact/Ki) of selected E-64 analogs against several key cysteine proteases. Lower IC50 and higher kinact/Ki values indicate greater potency.

InhibitorTarget ProteaseIC50 (nM)kinact/Ki (M-1s-1)Reference
E-64 Papain9-[1]
Cathepsin B-1,600,000[2]
Cathepsin H-170,000[2]
Cathepsin L2.51,200,000[2][3]
Cathepsin K1.4-[3]
Cathepsin S4.1-[3]
Calpain--[4]
This compound (Loxistatin acid) Cathepsin B--[5]
Cathepsin L--[5]
E-64d (Loxistatin) Cathepsin B---
Calpain---
CA-074 Cathepsin B~1 (pH 5.5)590,000[5]
Cathepsin L>1000110[5]

Note: IC50 and kinact/Ki values can vary between studies due to different experimental conditions (e.g., substrate concentration, pH, temperature). The data presented here is for comparative purposes.

Key Experimental Protocols

Accurate assessment of inhibitor efficacy is paramount. Below are detailed protocols for common in vitro assays used to determine the inhibitory potential of compounds like this compound and its derivatives against cysteine proteases.

Protocol 1: Determination of IC50 using a Fluorometric Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of an irreversible cysteine protease inhibitor.

Materials:

  • Recombinant cysteine protease (e.g., Cathepsin B, Calpain-1)

  • Fluorogenic substrate (e.g., Z-FR-AMC for Cathepsin B, Suc-LLVY-AMC for Calpain)

  • Assay Buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5 for Cathepsin B; or a specific buffer for Calpain)

  • This compound or its derivative (test inhibitor)

  • DMSO (for dissolving the inhibitor)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the test inhibitor in DMSO. Create a series of dilutions of the inhibitor in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Enzyme Preparation: Dilute the recombinant cysteine protease to a working concentration in Assay Buffer.

  • Assay Setup:

    • In the wells of the 96-well plate, add 25 µL of the diluted inhibitor solutions.

    • Include wells with Assay Buffer and DMSO as a no-inhibitor control (100% activity) and wells with Assay Buffer only as a blank (0% activity).

    • Add 50 µL of the diluted enzyme solution to all wells except the blank wells.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a pre-determined pre-incubation time (e.g., 30 minutes) to allow the irreversible inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of the fluorogenic substrate in Assay Buffer. Add 25 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis:

    • Determine the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway: Calpain Activation and Inhibition

Calpains are calcium-dependent cysteine proteases involved in a multitude of cellular processes, and their dysregulation is implicated in various diseases. E-64 and its derivatives are effective inhibitors of calpain activity.[6][7]

Calpain_Signaling_Pathway Calpain Activation and Inhibition Pathway Ca_influx Increased Intracellular Ca2+ Calpain_inactive Inactive Calpain Ca_influx->Calpain_inactive Activates Calpain_active Active Calpain Calpain_inactive->Calpain_active Cleavage Proteolytic Cleavage Calpain_active->Cleavage Substrates Cytoskeletal Proteins, Signaling Proteins, Transcription Factors Substrates->Cleavage Cellular_effects Cellular Responses: Apoptosis, Cytoskeletal Remodeling, Signal Transduction Cleavage->Cellular_effects E64_derivative This compound / Derivatives E64_derivative->Calpain_active Inhibits

Caption: Calpain activation by calcium and its inhibition by E-64 derivatives.

Experimental Workflow: IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of a cysteine protease inhibitor.

Experimental_Workflow Workflow for IC50 Determination prep_inhibitor Prepare Inhibitor Dilutions plate_setup Plate Setup: Add Inhibitor and Enzyme prep_inhibitor->plate_setup prep_enzyme Prepare Enzyme Solution prep_enzyme->plate_setup pre_incubation Pre-incubation plate_setup->pre_incubation reaction_start Initiate Reaction pre_incubation->reaction_start prep_substrate Prepare Substrate Solution prep_substrate->reaction_start measurement Kinetic Fluorescence Reading reaction_start->measurement data_analysis Data Analysis: Calculate V0 and % Inhibition measurement->data_analysis ic50_calc Determine IC50 data_analysis->ic50_calc

Caption: A streamlined workflow for determining the IC50 of a cysteine protease inhibitor.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for E-64c

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: E-64c Disposal Protocol

This compound, a potent, irreversible cysteine protease inhibitor, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. Due to its biological activity, this compound and any materials contaminated with it should be treated as hazardous chemical waste. Adherence to established institutional and local regulations for hazardous waste management is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals.

Essential Safety and Logistical Information

Prior to handling this compound for disposal, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The following table summarizes key logistical and safety parameters for the disposal of this compound.

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste (Non-specific source)[1][2][3][4][5]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat[6][7][8]
Waste Container Type Leak-proof, clearly labeled container with a secure lid[1][9][10]
Waste Labeling "Hazardous Waste," chemical name ("this compound"), and concentration[1][11]
Storage of Waste Designated satellite accumulation area, away from incompatible materials[12]
Disposal Method Licensed hazardous waste disposal service[9][13]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound in both solid form and as a liquid solution.

Part 1: Preparing for Disposal
  • Consult Institutional Guidelines: Before initiating any disposal procedures, review your institution's specific protocols for hazardous chemical waste. Contact your EHS department for any clarifications.

  • Gather Necessary Supplies:

    • Appropriate Personal Protective Equipment (PPE).[6][7][8]

    • A designated, leak-proof hazardous waste container.[1][9][10]

    • Hazardous waste labels.[1][11]

    • Tools for handling solid this compound (e.g., chemical-resistant spatula).

    • Absorbent material for spill cleanup.[9]

Part 2: Disposal of Solid this compound
  • Container Labeling: Affix a "Hazardous Waste" label to a clean, dry, and compatible container. Clearly write "this compound" and note that it is in solid form.

  • Transfer of Solid Waste: Carefully transfer the solid this compound into the labeled hazardous waste container using a dedicated spatula. Minimize the creation of dust.

  • Secure Container: Tightly seal the container to prevent any leakage or spillage.

  • Storage: Place the sealed container in a designated satellite accumulation area for hazardous waste, awaiting pickup by your institution's EHS personnel or a licensed waste disposal service.

Part 3: Disposal of this compound Solutions
  • Waste Collection: Collect all aqueous and organic solutions containing this compound in a designated, leak-proof hazardous waste container.

    • Do not mix with incompatible waste streams.

    • Aqueous solutions should be collected separately from organic solvent solutions unless otherwise specified by your institution's EHS guidelines.[12]

  • Container Labeling: Label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent system (e.g., "this compound in DMSO"), and the estimated concentration.

  • Secure and Store: Securely cap the container and store it in the designated satellite accumulation area.

Part 4: Disposal of Contaminated Materials
  • Collection: All materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be considered hazardous waste.

  • Segregation: Place these contaminated solid materials into a designated solid hazardous waste container, separate from liquid waste.

  • Labeling and Storage: Label the container as "Hazardous Waste: this compound Contaminated Debris" and store it in the satellite accumulation area for disposal.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical workflow for the proper handling and disposal of this compound.

E64c_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_final Final Steps start Start: this compound Waste Generated consult_ehs Consult EHS Guidelines start->consult_ehs gather_ppe Gather PPE & Supplies consult_ehs->gather_ppe is_solid Solid or Liquid? gather_ppe->is_solid label_solid Label Container: 'Hazardous Waste - Solid this compound' is_solid->label_solid Solid label_liquid Label Container: 'Hazardous Waste - this compound Solution' is_solid->label_liquid Liquid transfer_solid Transfer Solid to Container label_solid->transfer_solid seal_solid Seal Container transfer_solid->seal_solid store_waste Store in Satellite Accumulation Area seal_solid->store_waste transfer_liquid Collect Solution in Container label_liquid->transfer_liquid seal_liquid Seal Container transfer_liquid->seal_liquid seal_liquid->store_waste end End: Await EHS Pickup store_waste->end

Caption: Logical workflow for the proper disposal of this compound.

Contaminated_Material_Disposal start Contaminated Material Generated (Gloves, Pipette Tips, etc.) collect_solid Collect in Designated Solid Hazardous Waste Container start->collect_solid label_container Label Container: 'Hazardous Waste: this compound Contaminated Debris' collect_solid->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste end Await EHS Pickup for Disposal store_waste->end

Caption: Disposal procedure for materials contaminated with this compound.

References

Essential Safety and Handling Guide for Loxistatin Acid (E-64c)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of Loxistatin Acid (E-64c), a potent, irreversible, and membrane-permeant cysteine protease inhibitor. Adherence to these procedures is critical to ensure personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Loxistatin Acid (this compound) is classified with several hazards that necessitate careful handling. The primary routes of exposure are inhalation, skin contact, and eye contact.

Summary of Hazards:

Hazard StatementGHS Classification
Harmful if swallowed.Acute toxicity, oral (Category 4)
Causes skin irritation.Skin corrosion/irritation (Category 2)
Causes serious eye irritation.Serious eye damage/eye irritation (Category 2A)
May cause respiratory irritation.Specific target organ toxicity, single exposure (Respiratory tract irritation) (Category 3)

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecification
Eye Protection Chemical safety goggles or a face shield should be worn.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required.[1]
Body Protection A lab coat or protective clothing should be worn to prevent skin contact.[1]
Respiratory Protection Use only in a well-ventilated area or with appropriate exhaust ventilation, such as a fume hood.[2] Avoid breathing dust or aerosols.[1]

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling Procedures:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]

  • Preparation of Solutions:

    • This compound is soluble in DMSO (up to 62 mg/mL) and ethanol (up to 62 mg/mL).[3] It is slightly soluble in water.[4]

    • When preparing aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer.[5]

    • Aqueous stock solutions are not recommended for storage for more than one day.[5]

Storage Conditions:

FormStorage TemperatureStability
Solid (as supplied)-20°CStable for up to 1 year.[5]
In Solution-20°CStable for less than 3 months.[5]

Store in a tightly sealed container in a dry and well-ventilated place.[1]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is necessary.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give artificial respiration. Seek medical attention.[1][2]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[1][2]

Spill and Leak Procedures:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses.[2]

  • Clean-up:

    • Wear full personal protective equipment.

    • For solid spills, carefully sweep up and place in a suitable, labeled container for disposal.

    • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container for disposal.[2]

    • Decontaminate the spill area and equipment by scrubbing with alcohol.[2]

Disposal Plan

Dispose of this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Unused Product: Dispose of as hazardous waste. Contact a licensed professional waste disposal service.

  • Contaminated Materials: Any materials that have come into contact with this compound, including gloves, lab coats, and absorbent materials, should be treated as hazardous waste and disposed of accordingly.[2]

This compound Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

E64c_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal start Start: Review SDS ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Read & Understand ventilation Work in a Ventilated Area (Fume Hood) ppe->ventilation weigh Weigh this compound ventilation->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve experiment Perform Experimental Protocol dissolve->experiment decontaminate Decontaminate Work Surfaces and Equipment experiment->decontaminate Post-Experiment waste_solid Dispose of Solid Waste (Hazardous) decontaminate->waste_solid waste_liquid Dispose of Liquid Waste (Hazardous) decontaminate->waste_liquid remove_ppe Doff PPE Correctly waste_solid->remove_ppe waste_liquid->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
E-64c
Reactant of Route 2
Reactant of Route 2
E-64c

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.